Product packaging for Tetrahydrolinalool(Cat. No.:CAS No. 78-69-3)

Tetrahydrolinalool

Cat. No.: B1194170
CAS No.: 78-69-3
M. Wt: 158.28 g/mol
InChI Key: DLHQZZUEERVIGQ-UHFFFAOYSA-N
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Description

Tetrahydrolinalool (CAS 78-69-3) is a saturated monoterpene alcohol, also known as 3,7-dimethyloctan-3-ol, with a molecular weight of 158.28 g/mol . It is a clear, colorless liquid valued for its exceptional stability compared to its precursor, linalool . This makes it a preferred ingredient in industrial applications, including fine fragrances, personal care, and household cleaning products, where it imparts a stable, pleasant odor profile described as soft floral with citrus, lavender, rose, and green tea nuances . Its global usage exceeds 1000 metric tonnes per annum . Beyond its established role in the flavor and fragrance industry, recent scientific investigations have revealed significant research potential for this compound in neuroscience and pharmacology. A 2024 study demonstrated its effective anticonvulsant activity in murine models . The research showed that this compound increased seizure onset latency and reduced mortality in seizures induced by picrotoxin and pentylenetetrazole . The anticonvulsant mechanism is strongly linked to the GABAergic system, as evidenced by behavioral tests and in silico molecular docking studies that indicate this compound forms a stable complex with the GABAA receptor, making it a candidate for further research into treatments for epileptic syndromes . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the latest safety data sheets for proper handling and storage guidelines, which recommend storing the sealed material in a cool, dry place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B1194170 Tetrahydrolinalool CAS No. 78-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloctan-3-ol
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InChI

InChI=1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3
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InChI Key

DLHQZZUEERVIGQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)(CCCC(C)C)O
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Molecular Formula

C10H22O
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DSSTOX Substance ID

DTXSID7029110
Record name 3,7-Dimethyl-3-octanol
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Molecular Weight

158.28 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Clear colorless liquid; [EPA ChAMP: Hazard Characterization: Terpenoid Tertiary Acohols and Related Esters - 2010], colourless liquid with a distinct floral odour
Record name 3-Octanol, 3,7-dimethyl-
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Solubility

soluble in alcohol, most fixed oils; insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol)
Record name Tetrahydrolinalool
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Density

0.823-0.829
Record name Tetrahydrolinalool
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Vapor Pressure

0.01 [mmHg]
Record name Tetrahydrolinalool
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CAS No.

78-69-3, 57706-88-4
Record name Tetrahydrolinalool
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Record name 2,6-Dimethyl-6-octanol
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Record name TETRAHYDROLINALOOL
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Foundational & Exploratory

The Enigmatic Presence of Tetrahydrolinalool in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrolinalool, a saturated derivative of the widely occurring monoterpenoid linalool, is a naturally occurring volatile organic compound found in a variety of plants. While its presence is more subtle compared to its unsaturated precursor, this compound contributes to the complex aromatic profiles of many plant species and has garnered interest for its potential biological activities. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, delving into its biosynthesis, analytical methodologies for its detection and quantification, and a summary of its known distribution in the plant kingdom.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of the essential oils and volatile profiles of several plant species. Its concentration can vary significantly depending on the plant species, cultivar, environmental conditions, and the specific part of the plant being analyzed. A summary of quantitative data from available literature is presented in Table 1.

Plant SpeciesPlant PartConcentrationAnalytical MethodReference(s)
Tartary Buckwheat (Fagopyrum tataricum)GrainsKey odorantGC-O-MS, AEDA[1]

Table 1: Quantitative Occurrence of this compound in Plants

Further research is required to expand this table with data from a wider range of plant species.

Biosynthesis of this compound

The biosynthesis of this compound in plants is understood to be a secondary metabolic process originating from the metabolism of linalool. The proposed pathway involves the reduction of the double bonds present in the linalool molecule.

Linalool Biosynthesis

Linalool itself is synthesized via the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP), a ten-carbon intermediate, is formed from IPP and DMAPP and serves as the direct precursor for linalool synthesis, a reaction catalyzed by linalool synthase (LIS), a member of the terpene synthase family of enzymes.[2][3][4]

Conversion of Linalool to this compound

The conversion of linalool to this compound involves the saturation of its carbon-carbon double bonds, a hydrogenation reaction. While the precise enzymatic machinery responsible for this conversion in plants is not yet fully elucidated, evidence points towards the involvement of cytochrome P450 (CYP) enzymes.[5][6][7][8][9] These versatile enzymes are known to be involved in a wide array of oxidative and reductive reactions in plant secondary metabolism. It is hypothesized that a specific cytochrome P450 reductase, utilizing cofactors such as NADPH, catalyzes the reduction of linalool to dihydrolinalool and subsequently to this compound.[10] Further research is necessary to isolate and characterize the specific enzymes and to fully understand the reaction mechanism and its regulation within the plant cell.

Tetrahydrolinalool_Biosynthesis cluster_pathway Proposed Biosynthetic Pathway IPP_DMAPP IPP / DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPP Synthase Linalool Linalool GPP->Linalool Linalool Synthase (LIS) This compound This compound Linalool->this compound Cytochrome P450 Reductase (putative)

Figure 1: Proposed biosynthetic pathway of this compound from IPP/DMAPP.

Experimental Protocols

The accurate detection and quantification of this compound in plant matrices require robust and sensitive analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly employed technique. The choice of extraction method is critical and depends on the plant material and the volatility of the target compound.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

HS-SPME is a solvent-free and sensitive method for the extraction of volatile and semi-volatile compounds from the headspace of a sample.

Materials:

  • Headspace vials (e.g., 20 mL) with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of finely ground plant material (e.g., 0.5-1.0 g) into a headspace vial.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial.

  • Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes.

HS_SPME_Workflow Sample_Prep Sample Preparation (Grinding, Weighing) Vial_Sealing Seal in Headspace Vial with Internal Standard Sample_Prep->Vial_Sealing Equilibration Equilibration (Heating) Vial_Sealing->Equilibration Extraction HS-SPME Extraction Equilibration->Extraction GCMS_Analysis GC-MS Analysis (Thermal Desorption) Extraction->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Figure 2: Experimental workflow for HS-SPME-GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. An example program could be: initial temperature of 60°C for 3 min, ramp to 240°C at 3°C/min, and hold for 10 min.[11]

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

Quantification: Quantification is typically performed using the internal standard method. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the plant sample is then determined from this calibration curve.[11][12][13][14][15]

Conclusion

The natural occurrence of this compound in plants, although less abundant than its precursor linalool, presents an intriguing area of research. This guide has provided a comprehensive overview of its known distribution, proposed biosynthetic pathway, and detailed analytical methodologies for its study. Further investigations are warranted to expand the quantitative data across a broader range of plant species and to fully elucidate the enzymatic mechanisms governing its formation. Such knowledge will be invaluable for researchers in the fields of plant science, natural product chemistry, and drug development, potentially unlocking new applications for this fascinating molecule.

References

The Conversion of Linalool to Tetrahydrolinalool: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrolinalool, a saturated derivative of the tertiary monoterpenoid alcohol linalool, is a valuable compound in the fragrance and pharmaceutical industries, prized for its greater stability compared to its unsaturated precursor.[1][2] This technical guide provides an in-depth exploration of the primary pathway for the synthesis of this compound from linalool: catalytic hydrogenation. Additionally, it delves into the evidence for a biological conversion, suggesting a potential biosynthetic route. This document offers detailed experimental protocols, quantitative data for comparative analysis, and pathway visualizations to support research and development in this area.

Introduction

Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants. While widely used, its unsaturated nature makes it susceptible to oxidation and degradation.[1] The conversion to this compound (3,7-dimethyloctan-3-ol) through the saturation of its double bonds results in a compound with a similar floral scent but significantly enhanced stability, making it a preferred ingredient in various applications.[1][2] The primary and industrially established method for this transformation is catalytic hydrogenation. Evidence from metabolic studies also points towards a potential for a direct biological conversion, a pathway of great interest for "green chemistry" applications.

Catalytic Hydrogenation of Linalool

The most common method for the synthesis of this compound is the catalytic hydrogenation of linalool. This process involves the addition of hydrogen across the two double bonds in the linalool molecule in the presence of a metal catalyst.

The reaction proceeds in a stepwise manner, with the terminal double bond being hydrogenated first to form dihydrolinalool (3,7-dimethyl-6-en-3-ol), which is then further hydrogenated to yield this compound.[1]

Catalysts and Reaction Conditions

Several catalysts are effective for the hydrogenation of linalool, with palladium on carbon (Pd/C) and Raney Nickel being the most commonly employed. The choice of catalyst, along with reaction conditions such as temperature and pressure, significantly influences the reaction's efficiency and selectivity.

CatalystSupportTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Reference
5% Pd/CCarbon90-922.0496.3[1]
Raney Ni-Not specifiedNot specifiedNot specified>96[1]

Table 1: Comparison of Catalysts for the Hydrogenation of Linalool to this compound.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol is based on established laboratory procedures for the catalytic hydrogenation of linalool.

Materials:

  • Linalool

  • 5% Palladium on carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Autoclave or other suitable high-pressure reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, dissolve linalool in a suitable solvent such as ethanol.

  • Carefully add the 5% Pd/C catalyst to the solution. The catalyst loading is typically around 1-5% by weight relative to the linalool.

  • Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2.0 MPa).[1]

  • Heat the reaction mixture to the target temperature (e.g., 90-92°C) while stirring.[1]

  • Maintain the reaction under these conditions for the specified time (e.g., 4 hours), monitoring the hydrogen uptake to gauge the reaction progress.[1]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by vacuum distillation if required.

Pathway Diagram: Catalytic Hydrogenation

G linalool Linalool dihydrolinalool Dihydrolinalool linalool->dihydrolinalool + H₂ (Pd/C) This compound This compound dihydrolinalool->this compound + H₂ (Pd/C)

Catalytic hydrogenation of linalool.

Biosynthesis of this compound

While catalytic hydrogenation is the established industrial method, evidence suggests that a direct biological conversion of linalool to this compound is possible. This is of significant interest for developing more sustainable and environmentally friendly production methods.

Evidence from Metabolic Studies

Studies on the metabolism of linalool in mammals have shown that this compound is one of the metabolites excreted in urine, along with dihydrolinalool. This indicates that enzymes present in the body are capable of reducing the double bonds of linalool. This metabolic process is likely carried out by reductase enzymes.

Potential Enzymatic Pathway

A direct enzymatic pathway for the conversion of linalool to this compound has not been fully elucidated in a specific microorganism or plant as a primary metabolic function. However, based on the known functions of certain enzyme families, a hypothetical pathway can be proposed.

Ene-reductases , a class of flavin-dependent enzymes, are known to catalyze the asymmetric reduction of activated C=C double bonds.[3] These enzymes, including those from the "Old Yellow Enzyme" (OYE) family, are versatile biocatalysts that could potentially reduce the double bonds in linalool.[4][5][6]

The proposed enzymatic conversion would likely proceed in a similar stepwise manner to the catalytic hydrogenation, with the reduction of one double bond followed by the second. This would require one or more reductase enzymes and a biological hydride donor, typically NADH or NADPH.

Hypothetical Enzymatic Pathway Diagram

G linalool Linalool dihydrolinalool Dihydrolinalool linalool->dihydrolinalool Ene-reductase (e.g., OYE) NAD(P)H This compound This compound dihydrolinalool->this compound Ene-reductase (e.g., OYE) NAD(P)H

Hypothetical enzymatic pathway for this compound biosynthesis.

Conclusion

The conversion of linalool to the more stable this compound is a commercially important process, primarily achieved through catalytic hydrogenation with catalysts such as Pd/C and Raney Nickel. This method is well-established and provides high yields. The emerging evidence of a biological conversion pathway, likely mediated by reductase enzymes, opens up exciting possibilities for the development of biocatalytic processes for the production of this compound. Further research is needed to identify and characterize the specific enzymes responsible for this transformation to fully realize the potential of a biosynthetic route. This guide provides the foundational knowledge and protocols to aid researchers in both the chemical and potential biocatalytic synthesis of this valuable molecule.

References

An In-depth Technical Guide to the Anxiolytic and Antidepressant Effects of Tetrahydrolinalool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrolinalool (THL), an acyclic monoterpene alcohol, has demonstrated significant potential as a therapeutic agent for anxiety and depression in preclinical studies. This technical guide provides a comprehensive overview of the current research on the anxiolytic and antidepressant properties of THL. It includes a detailed summary of quantitative data from in vivo studies, standardized experimental protocols for behavioral assessment, and an exploration of the putative molecular mechanisms of action. In silico docking studies and subsequent pharmacological investigations suggest that THL's effects are likely mediated through the modulation of multiple neurotransmitter systems, including the GABAergic, glutamatergic, and serotonergic pathways. This document aims to serve as a core resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic utility of this compound.

Introduction

Anxiety and depressive disorders are prevalent and debilitating mental health conditions with a significant unmet medical need for novel, effective, and well-tolerated therapeutics.[1] Current pharmacological treatments, while beneficial for many, are often associated with a delayed onset of action, undesirable side effects, and a lack of efficacy in a substantial portion of patients.[1] This has spurred the investigation of new chemical entities, including natural products and their derivatives, for their potential as anxiolytic and antidepressant agents.

This compound (3,7-Dimethyloctan-3-ol), a saturated analog of linalool, is a naturally occurring monoterpene found in various aromatic plants.[2][3] Preclinical evidence suggests that THL possesses anxiolytic and antidepressant-like properties without the common side effects associated with current medications.[2] This guide synthesizes the available quantitative data, experimental methodologies, and proposed signaling pathways to provide a detailed technical resource on the psychoactive properties of this compound.

Quantitative Data from Preclinical Studies

The anxiolytic and antidepressant effects of this compound have been quantified in preclinical studies using murine models. The following tables summarize the key findings from these investigations.

Table 1: Anxiolytic Effects of this compound in the Elevated Plus-Maze (EPM) Test
Dose (mg/kg, p.o.)% Increase in Entries into Open Arms% Increase in Time Spent in Open ArmsReference
37.572.7%80.3%[1]
7564.3%76.8%[1]

Data presented as the percentage increase compared to the control group. The study notes that these doses did not impair locomotor activity or motor coordination.[1]

Table 2: Antidepressant-like Effects of this compound in the Forced Swim Test (FST)
Dose (mg/kg, p.o.)% Reduction in Immobility TimeReference
15069.3%[1]
30060.9%[1]
60068.7%[1]

Data presented as the percentage reduction in immobility time compared to the control group.[1]

Experimental Protocols

The following are detailed methodologies for the key behavioral assays used to evaluate the anxiolytic and antidepressant-like effects of this compound in mice.

Elevated Plus-Maze (EPM) Test

This test is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm). It consists of two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) of the same size, arranged opposite to each other. A central platform (e.g., 5 x 5 cm) connects the arms.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 60 minutes before the experiment. The room should be dimly lit.

    • Administer this compound or vehicle orally (p.o.) at the specified doses.

    • After the appropriate pre-treatment time (typically 30-60 minutes), place the mouse on the central platform of the maze, facing one of the enclosed arms.

    • Allow the mouse to explore the maze freely for a 5-minute session.

    • Record the session using an overhead video camera.

    • The primary measures of anxiety are the number of entries into and the time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.

    • The total number of arm entries can be used as a measure of general locomotor activity.

    • Thoroughly clean the apparatus with 70% ethanol between trials to eliminate olfactory cues.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and can also provide insights into anxiety-like behavior.

  • Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm) with a floor divided into a central zone and a peripheral zone.

  • Procedure:

    • Acclimatize the mice to the testing room as described for the EPM test.

    • Administer THL or vehicle.

    • After the pre-treatment period, place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

    • Record the session with a video tracking system.

    • The primary measure of locomotor activity is the total distance traveled.

    • Anxiety-like behavior can be inferred from the time spent in the center of the arena, with anxiolytics typically increasing the time spent in the central zone.

    • Clean the arena thoroughly between each mouse.

Rotarod Test

This test is used to assess motor coordination and balance, ensuring that the observed effects in other behavioral tests are not due to motor impairment.

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Prior to testing, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for one or two sessions.

    • On the test day, administer THL or vehicle.

    • After the pre-treatment period, place the mice on the rotarod.

    • The rod is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod for each mouse.

    • A lack of significant difference in the latency to fall between the treated and control groups indicates that the compound does not impair motor coordination at the tested doses.

    • Clean the rod between trials.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model for screening potential antidepressant drugs.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Acclimatize the mice to the testing room.

    • Administer THL or vehicle.

    • After the pre-treatment period, gently place the mouse into the water cylinder.

    • The total test duration is typically 6 minutes. The initial 2 minutes are considered a habituation period.

    • During the subsequent 4 minutes, record the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

    • A significant reduction in immobility time is indicative of an antidepressant-like effect.

    • After the test, remove the mouse from the water, dry it with a towel, and place it in a warm environment before returning it to its home cage.

    • Change the water between each mouse.

Proposed Mechanisms of Action and Signaling Pathways

In silico molecular docking studies have identified several potential molecular targets for this compound, suggesting a multi-target mechanism of action for its anxiolytic and antidepressant effects.[1] The primary systems implicated are the GABAergic, glutamatergic, and serotonergic pathways.

GABAergic System Modulation

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and a key target for anxiolytic drugs. Evidence suggests that THL may enhance GABAergic neurotransmission.

GABAergic_Pathway cluster_membrane THL This compound GABAA_R GABAA Receptor THL->GABAA_R Positive Allosteric Modulation Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Neuron_Membrane Neuronal Membrane Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

GABAergic Pathway Modulation by THL
Glutamatergic System Modulation via NMDA Receptor Antagonism

The glutamatergic system is the primary excitatory neurotransmitter system in the brain. Overactivity of this system, particularly through the N-methyl-D-aspartate (NMDA) receptor, has been implicated in both anxiety and depression. In silico studies suggest that THL may act as an antagonist at the NMDA receptor.[1]

NMDA_Antagonism_Pathway THL This compound NMDAR NMDA Receptor THL->NMDAR Antagonism Ca_channel Calcium (Ca2+) Channel NMDAR->Ca_channel Blocks Excitotoxicity Reduced Excitotoxicity Ca_channel->Excitotoxicity Decreased Ca2+ Influx Antidepressant_Effect Antidepressant Effect Excitotoxicity->Antidepressant_Effect Anxiolytic_Effect Anxiolytic Effect Excitotoxicity->Anxiolytic_Effect

NMDA Receptor Antagonism by THL
Serotonergic System Modulation via 5-HT1A Receptor Interaction

The serotonin (5-HT) system plays a crucial role in mood regulation. The 5-HT1A receptor subtype is a key target for both anxiolytic and antidepressant drugs. Molecular docking studies suggest that THL interacts with the 5-HT1A receptor.[1]

Serotonergic_Pathway THL This compound HT1A_R 5-HT1A Receptor THL->HT1A_R Agonism AC Adenylyl Cyclase HT1A_R->AC Inhibition cAMP cAMP AC->cAMP Decreased Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation CREB CREB PKA->CREB Reduced Phosphorylation Neurogenesis Increased Neurogenesis & Neuroplasticity CREB->Neurogenesis Modulation of Gene Expression Antidepressant_Effect Antidepressant & Anxiolytic Effects Neurogenesis->Antidepressant_Effect

Serotonergic Modulation via 5-HT1A Receptor
Other Potential Molecular Targets

In silico analysis also identified other potential targets for this compound, including neuronal nitric oxide synthase (nNOs), soluble guanylate cyclase (sGC), Interleukin-6 (IL-6), and the Dopamine D1 receptor.[1] The modulation of these targets could contribute to the overall pharmacological profile of THL, potentially through anti-inflammatory and neuromodulatory effects.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_behavioral Behavioral Assays cluster_insilico In Silico Studies Animal_Model Male Swiss Mice THL_Admin This compound Administration (37.5 - 600 mg/kg, p.o.) Animal_Model->THL_Admin EPM Elevated Plus-Maze (Anxiety) THL_Admin->EPM OFT Open Field Test (Locomotion) THL_Admin->OFT Rotarod Rotarod Test (Motor Coordination) THL_Admin->Rotarod FST Forced Swim Test (Depression) THL_Admin->FST Docking Molecular Docking EPM->Docking Correlate FST->Docking Correlate Targets Potential Targets: nNOs, sGC, IL-6, 5-HT1A, NMDAr, D1 Docking->Targets

Overall Experimental Workflow

Conclusion and Future Directions

The existing preclinical data strongly support the anxiolytic and antidepressant-like effects of this compound. Its multi-target mechanism of action, potentially involving the GABAergic, glutamatergic, and serotonergic systems, presents a promising profile for the development of a novel therapeutic agent with a potentially broader efficacy and improved side-effect profile compared to current treatments.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of THL and to establish a clear dose-response relationship.

  • Chronic Dosing Studies: To evaluate the efficacy and safety of long-term THL administration.

  • Mechanism of Action Elucidation: Further in-depth studies are required to confirm the precise molecular interactions and downstream signaling cascades modulated by THL.

  • Translational Studies: To bridge the gap between preclinical findings and potential clinical applications.

This technical guide provides a solid foundation for these future investigations, highlighting this compound as a compelling candidate for further drug development in the field of neuropsychopharmacology.

References

Anticonvulsant Properties of Tetrahydrolinalool: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrolinalool (THL), an acyclic monoterpene alcohol, has demonstrated significant anticonvulsant activity in preclinical studies. This technical guide provides an in-depth analysis of the current scientific data on the anticonvulsant properties of THL. It consolidates quantitative data from various in vivo seizure models, details the experimental protocols utilized in this research, and elucidates the proposed mechanism of action involving the GABAergic system. The information is presented to support further research and development of this compound as a potential therapeutic agent for epilepsy and other seizure-related disorders.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic strategies.[1] Natural products, particularly monoterpenes found in essential oils, have emerged as a promising source for the discovery of new anticonvulsant agents.[1]

This compound (THL), a metabolite of linalool, is a constituent of various essential oils and is also synthesized for use in fragrances and cosmetics.[1][2] Preclinical research has indicated that THL possesses anticonvulsant properties, suggesting its potential as a candidate for the treatment of epileptic syndromes.[2] This document serves as a comprehensive technical resource, summarizing the key findings, experimental methodologies, and mechanistic insights into the anticonvulsant effects of THL.

In Vivo Anticonvulsant Activity

The anticonvulsant effects of this compound have been evaluated in several chemically-induced seizure models in mice. These models are designed to mimic different aspects of seizure generation and propagation, providing insights into the potential clinical applications of a test compound. The primary findings from these studies are summarized below.

Picrotoxin-Induced Seizure Model

Picrotoxin is a non-competitive antagonist of the GABA-A receptor chloride channel, and substances that counteract its effects are thought to act via the GABAergic system.[3] In this model, THL demonstrated a dose-dependent increase in the latency to the first clonic seizure and a reduction in mortality.[1]

Table 1: Effects of this compound on Picrotoxin-Induced Seizures

Treatment GroupDose (mg/kg, i.p.)Latency to First Clonic Seizure (seconds, mean ± SEM)Mortality Rate (%)
Control (Tween 80 5%)-Data not available in preprint100%
THL125Data not available in preprint50%
THL150Increased latency (p < 0.05)50%
Diazepam4Increased latency (p < 0.001)Data not available in preprint

Data extracted from a preprint research paper. Specific mean and SEM values for latency were not fully detailed in the available text.[1]

3-Mercaptopropionic Acid (3-MP)-Induced Seizure Model

3-Mercaptopropionic acid induces seizures by inhibiting the enzyme glutamic acid decarboxylase (GAD), which is responsible for the synthesis of GABA.[1] THL was effective in increasing the seizure latency in this model, further supporting a GABAergic mechanism of action.[1]

Table 2: Effects of this compound on 3-Mercaptopropionic Acid-Induced Seizures

Treatment GroupDose (mg/kg, i.p.)Seizure Latency (seconds, mean ± SEM)
Control (Tween 80 5%)-129.0 ± 5.1
THL125253.0 ± 16.4 (p < 0.05)
THL150251.1 ± 21.1 (p < 0.05)
Diazepam4841.4 ± 38.1

Data extracted from a preprint research paper.[1]

Strychnine-Induced Seizure Model

Strychnine is an antagonist of glycine receptors, and this model is used to identify compounds that may act on the glycinergic system.[2] In the strychnine-induced seizure test, THL did not show any significant anticonvulsant effect, suggesting that its mechanism of action is not primarily mediated by glycine receptors.[1][2]

Pentylenetetrazole (PTZ)-Induced Seizure Model

Pentylenetetrazole is another GABA-A receptor antagonist.[2] Electrophysiological studies using electroencephalography (EEG) in mice treated with PTZ revealed that THL at a dose of 150 mg/kg significantly increased the latency to tonic-clonic seizures, similar to the effects of diazepam.[1]

Proposed Mechanism of Action: GABAergic Modulation

The consistent efficacy of this compound in seizure models involving GABA-A receptor antagonists (picrotoxin and PTZ) and an inhibitor of GABA synthesis (3-mercaptopropionic acid), coupled with its inactivity in the glycine-mediated strychnine model, strongly indicates that the anticonvulsant properties of THL are mediated through the enhancement of GABAergic neurotransmission.[1][2]

Molecular Docking Studies

To further investigate the interaction of THL with the GABA-A receptor, in silico molecular docking studies have been performed.[2] These studies have shown that THL can form a stable complex with a model of the GABA-A receptor.[2] The binding interactions of THL were compared to those of diazepam, a known positive allosteric modulator of the GABA-A receptor.[2]

GABAA_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Synthesis Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABAA_Receptor GABA-A Receptor Vesicle->GABAA_Receptor Release Chloride_Channel Cl- Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Channel->Hyperpolarization Cl- Influx THL This compound THL->GABAA_Receptor Positive Allosteric Modulation Diazepam Diazepam Diazepam->GABAA_Receptor Positive Allosteric Modulation

Caption: Proposed mechanism of THL at the GABAergic synapse.

The diagram illustrates that THL, similar to diazepam, is proposed to act as a positive allosteric modulator of the GABA-A receptor. This enhances the inhibitory effects of GABA, leading to hyperpolarization of the postsynaptic neuron and a reduction in neuronal excitability, which underlies its anticonvulsant effects.

Experimental Protocols

This section provides an overview of the methodologies employed in the key in vivo and in silico studies investigating the anticonvulsant properties of this compound.

Animal Models
  • Animals: Male Swiss mice were used in the behavioral and electrophysiological studies.[1]

  • Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[1]

  • Drug Administration: this compound was dissolved in Tween 80 (5%) and administered intraperitoneally (i.p.).[1]

Seizure Induction Protocols

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration (i.p.) cluster_seizure_induction Seizure Induction cluster_data_collection Data Collection & Analysis Animal_Groups Male Swiss Mice (grouped) Control Vehicle (Tween 80 5%) Animal_Groups->Control THL_Doses THL (125 & 150 mg/kg) Animal_Groups->THL_Doses Positive_Control Diazepam (4 mg/kg) Animal_Groups->Positive_Control Picrotoxin Picrotoxin Control->Picrotoxin Three_MP 3-Mercaptopropionic Acid Control->Three_MP PTZ Pentylenetetrazole Control->PTZ THL_Doses->Picrotoxin THL_Doses->Three_MP THL_Doses->PTZ Positive_Control->Picrotoxin Positive_Control->Three_MP Positive_Control->PTZ Behavioral Latency to Seizure Mortality Rate Picrotoxin->Behavioral Three_MP->Behavioral Electrophysiological EEG Recording (Latency to tonic-clonic seizure) PTZ->Electrophysiological Statistical Statistical Analysis (ANOVA, Kruskal-Wallis) Behavioral->Statistical Electrophysiological->Statistical

Caption: General experimental workflow for in vivo anticonvulsant testing of THL.

  • Picrotoxin-Induced Seizures: Animals were pre-treated with THL, diazepam, or vehicle. After a set period, picrotoxin was administered, and the latency to the first seizure and the 24-hour mortality rate were recorded.[1]

  • 3-Mercaptopropionic Acid-Induced Seizures: Following pre-treatment, 3-MP was administered, and the latency to the onset of seizures was observed for a defined period.[1]

  • Pentylenetetrazole-Induced Seizures (EEG): Animals were implanted with cortical electrodes for EEG recording. After pre-treatment, PTZ was administered, and the EEG was recorded to determine the latency to the appearance of tonic-clonic seizures.[1]

Molecular Docking Protocol

The in silico molecular docking was performed to predict the binding mode of this compound to the GABA-A receptor.

  • Receptor Model: A homology model of the GABA-A receptor was used.[2]

  • Ligand Preparation: The 3D structure of THL was generated and optimized.

  • Docking Software: The specific software used was not detailed in the available preprint, but standard molecular docking programs are employed for such studies.[1]

  • Binding Site: The docking was performed at the benzodiazepine binding site of the GABA-A receptor.

  • Analysis: The binding energy and interactions between THL and the amino acid residues of the receptor were analyzed and compared to those of diazepam.[2]

Conclusion and Future Directions

The available evidence strongly supports the anticonvulsant properties of this compound, with a mechanism of action likely involving positive allosteric modulation of the GABA-A receptor.[1][2] The efficacy of THL in multiple preclinical models of seizures warrants further investigation into its potential as a novel antiepileptic drug.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) of THL is necessary to understand its bioavailability and dosing requirements.

  • Chronic Seizure Models: Assessing the efficacy of THL in chronic models of epilepsy, such as the kindling model, will provide insights into its potential for long-term treatment.

  • Safety and Toxicity: A thorough toxicological profile of THL is required to ensure its safety for potential clinical use.

  • In-depth Mechanistic Studies: Further electrophysiological and molecular studies are needed to fully elucidate the precise binding site and the allosteric modulatory effects of THL on different GABA-A receptor subtypes.

The development of this compound as an anticonvulsant agent represents a promising avenue for addressing the unmet medical needs of patients with epilepsy. This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this potential new therapeutic.

References

Olfactory Characteristics of Tetrahydrolinalool Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrolinalool, a saturated derivative of linalool, is a widely utilized fragrance ingredient valued for its pleasant floral and fresh aroma, as well as its enhanced stability in various media compared to its unsaturated counterpart. This technical guide provides an in-depth exploration of the olfactory characteristics of this compound, with a focus on its isomeric forms. While detailed sensory data for the individual enantiomers, (R)- and (S)-Tetrahydrolinalool, are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge on the racemic mixture. It details the compound's odor profile, quantitative olfactory data, and the experimental protocols typically employed for its sensory and instrumental analysis. Furthermore, this guide elucidates the initial stages of the olfactory signaling pathway initiated by odorants such as this compound, providing a foundation for understanding its mechanism of action at the molecular level.

Introduction

This compound (3,7-dimethyloctan-3-ol) is a tertiary alcohol that serves as a key component in the perfumer's palette. Its preparation commonly involves the catalytic hydrogenation of linalool, a process that saturates the double bonds in the parent molecule, thereby increasing its chemical stability. This makes this compound particularly suitable for use in products with aggressive matrices, such as soaps and detergents.[1][2] The olfactory profile of this compound is generally described as floral, with notes of lily, lilac, and rose, complemented by fresh, citrus, woody, and tea-like nuances.[3][4][5] It is often perceived as having a cleaner and more refined character than linalool.[6]

Quantitative Olfactory Data

The following table summarizes the available quantitative data on the olfactory characteristics of racemic this compound.

ParameterValueReference(s)
Odor Detection Threshold 0.02 µg/L[8]
Odor Profile (General) Floral, Sweet, Citrus, Fresh, Woody, Tea-like[3][4][5][9][10]
Detailed Odor Descriptors Lily, bois de rose, lilac, oily, fatty citrus rind[4][11]
Taste Characteristics (at 1-15 ppm) Clean, fresh, floral, tea-like with citrus and herbal nuances[2][12]

Experimental Protocols

The characterization of the olfactory properties of fragrance ingredients like this compound involves a combination of sensory evaluation by human panelists and instrumental analysis.

Sensory Evaluation

Sensory evaluation provides qualitative and quantitative data on the perception of an odorant. Standardized protocols are crucial for obtaining reliable and reproducible results.[13][14]

Objective: To determine the olfactory profile and intensity of this compound isomers.

Panelists: A panel of trained sensory assessors is selected based on their olfactory acuity and ability to describe scents.[15]

Methodology:

  • Descriptive Analysis: Panelists are presented with the odorant (diluted in an appropriate solvent, such as ethanol or dipropylene glycol) on a smelling strip. They are asked to identify and rate the intensity of various odor descriptors (e.g., floral, citrus, woody) using a structured scale.[13][15]

  • Difference Testing (e.g., Triangle Test): This method can be used to determine if a perceptible difference exists between two samples, such as the (R)- and (S)-enantiomers. Panelists are presented with three samples, two of which are identical, and are asked to identify the odd one out.[15][16]

Controlled Conditions: Evaluations are conducted in a well-ventilated, odor-free environment to prevent sensory adaptation and cross-contamination.[13]

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[1][17][18] This allows for the identification of odor-active compounds in a sample.

Objective: To separate and identify the odor-active components of a this compound sample and characterize their individual scents.

Methodology:

  • Sample Preparation: The this compound sample is diluted in a suitable volatile solvent. For complex matrices, techniques like headspace analysis or solid-phase microextraction (SPME) can be used to isolate volatile compounds.[17]

  • Gas Chromatography: The prepared sample is injected into the gas chromatograph, where the different compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Olfactometry: The effluent from the GC column is split, with one portion going to a conventional detector (e.g., a mass spectrometer for identification) and the other to a sniffing port. A trained assessor sniffs the effluent and records the retention time and odor description of each eluting odorant.[1][18]

  • Data Analysis: The olfactogram (a chromatogram of odor activity) is compared with the instrumental chromatogram to correlate specific chemical compounds with their perceived odors.

Below is a DOT script for a generalized GC-O workflow.

GCO_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injector Injector Dilution->Injector Injection Column GC Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS ODP Olfactory Detection Port (Sniffing) Splitter->ODP Chromatogram Chromatogram MS->Chromatogram Olfactogram Olfactogram ODP->Olfactogram Correlation Correlation & Report Chromatogram->Correlation Olfactogram->Correlation

Figure 1: Generalized workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[19][20] While the M2OR database suggests a possible interaction of this compound (as a sum of isomers) with the human olfactory receptor OR1D2, further research is needed to confirm this and identify other potential receptors.[21]

The binding of an odorant to an OR initiates a signal transduction cascade. The canonical pathway is mediated by the G-protein Gαolf.[22][23][24]

Steps in the Olfactory Signaling Cascade:

  • Odorant Binding: A this compound molecule binds to a specific olfactory receptor.

  • G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated G-protein, Gαolf. The GDP bound to Gαolf is exchanged for GTP.[22]

  • Adenylyl Cyclase Activation: The activated Gαolf-GTP complex stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[19][20]

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.[19][20]

  • Depolarization: The opening of CNG channels allows an influx of cations (primarily Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.[20]

  • Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential, which is then transmitted to the olfactory bulb in the brain for further processing.

The following DOT script visualizes this signaling pathway.

Olfactory_Signaling OR Olfactory Receptor (OR) G_protein G-Protein (Gαolf, Gβγ) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Stimulation cAMP cAMP AC->cAMP 4. Conversion CNG CNG Channel (Closed) CNG_open CNG Channel (Open) Ions_in Na+, Ca2+ Influx Odorant This compound Odorant->OR 1. Binding ATP ATP ATP->AC cAMP->CNG 5. Gating Depolarization Depolarization (Signal to Brain) Ions_in->Depolarization 6. Influx leads to

Figure 2: The Gαolf-cAMP mediated olfactory signaling pathway.

Conclusion

This compound is a valuable fragrance ingredient with a well-characterized floral and fresh olfactory profile. While the sensory properties of the racemic mixture are well-documented, a significant knowledge gap exists regarding the specific odor characteristics of its individual (R)- and (S)-enantiomers. Further research, employing the detailed sensory and instrumental protocols outlined in this guide, is necessary to fully elucidate the stereochemical impact on the odor of this compound. A deeper understanding of the interactions between this compound isomers and specific olfactory receptors will also be crucial for a complete picture of its sensory perception and for the targeted design of novel fragrance ingredients. This guide provides a foundational framework for researchers and professionals in the field to pursue these avenues of investigation.

References

Tetrahydrolinalool as a Metabolite in Cancer Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrolinalool, a saturated monoterpene alcohol, is recognized primarily for its use as a stable fragrance component in various consumer products. Chemically, it is the hydrogenated derivative of linalool, a naturally occurring terpene alcohol found in many essential oils. While the anticancer properties of numerous terpenes and their derivatives are subjects of intense research, the direct role of this compound in cancer biology is a nascent field with limited available data.

Databases such as PubChem note that this compound has been "observed in cancer metabolism," suggesting its presence in a cancerous environment, likely as a metabolic byproduct of other compounds.[1] However, comprehensive studies detailing its specific anticancer activities, underlying mechanisms, and potential as a therapeutic agent are currently lacking in published scientific literature.

This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound in the context of cancer. Given the scarcity of direct research, this guide will extensively cover the well-documented anticancer properties of its direct precursor, linalool. The data presented for linalool serves as a critical proxy for understanding the potential, yet uninvestigated, biological activities of this compound. We will delve into the metabolic conversion of linalool to this compound and explore the signaling pathways modulated by linalool, which may hold relevance for its saturated metabolite.

The Metabolic Journey: From Linalool to this compound

The presence of this compound in a biological system, particularly in the context of cancer, is likely the result of the metabolism of its unsaturated precursor, linalool. Studies in rats have demonstrated that after oral administration, linalool is metabolized into several compounds, including dihydrolinalool and this compound, which are then excreted, often conjugated with glucuronic acid or sulfate.[2][3][4][5]

The biotransformation of linalool is multifaceted. In mammals, it is processed by cytochrome P-450 (CYP) enzymes in the liver.[6][7][8] Furthermore, the gut microflora has been shown to play a role in the reduction of linalool to its saturated forms.[2][5]

The primary metabolic pathways for linalool involve oxidation to 8-hydroxylinalool and 8-carboxylinalool.[3][6][7][8] However, the reductive pathway leading to this compound is also a recognized metabolic fate.

Visualizing the Metabolic Conversion

Linalool_Metabolism Linalool Linalool Oxidation Oxidation (CYP Enzymes) Linalool->Oxidation Major Pathway Reduction Reduction (Gut Microflora, CYP Enzymes) Linalool->Reduction Minor Pathway Hydroxylated_Metabolites 8-hydroxylinalool 8-carboxylinalool Oxidation->Hydroxylated_Metabolites This compound This compound Reduction->this compound

Metabolic pathways of Linalool.

Linalool: A Precursor with Promising Anticancer Activity

The extensive research on linalool's anticancer effects provides a valuable framework for hypothesizing the potential bioactivity of this compound. Linalool has been shown to exhibit cytotoxic and apoptotic effects across a range of cancer cell lines.

Quantitative Data on Linalool's Anticancer Effects

The following tables summarize the quantitative data from various studies on the anticancer effects of linalool.

Table 1: In Vitro Cytotoxicity of Linalool against Various Cancer Cell Lines

Cancer TypeCell Line(s)IC50 Value(s)Duration of TreatmentReference
Breast CancerT-47D224 µM48 hours[8]
Colorectal CancerSW 620222 µM48 hours[8]
Liver CancerHep G2290 µM48 hours[8]
Lung AdenocarcinomaA549474.94 µM24 hours[9]
Lung AdenocarcinomaA549379.33 µM48 hours[9]
Lung AdenocarcinomaA549183.77 µM72 hours[9]
Breast CancerMCF-7480 µM24 hours[10]
Breast CancerMDA-MB-231588 µM24 hours[10]

Table 2: In Vivo Antitumor Activity of Linalool

Cancer ModelTreatmentDosageOutcomeReference
Human Colon Cancer Xenograft (SCID mice)Oral administration200 µg/kg55% reduction in mean tumor weight[11][12]
Experimental Protocols for Linalool Cancer Studies

This section details the methodologies employed in key studies investigating the anticancer properties of linalool.

3.2.1. Cell Viability and Cytotoxicity Assays

  • WST-8 Assay: The cytotoxic effect of linalool on human colon cancer cell lines (HCT 116) and a human fibroblast cell line (CCD18Co) was examined using a WST-8 assay. Cells were seeded in 96-well plates and treated with varying concentrations of linalool for a specified duration. The assay measures the activity of cellular dehydrogenases, which is indicative of cell viability.[11][12]

  • MTT Assay: The antiproliferative effect of linalool on breast cancer cell lines (MCF-7 and MDA-MB-231) was determined by the MTT assay. Cells were treated with linalool at concentrations ranging from 100 to 1000 µM for 24 and 48 hours. The assay is based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by metabolically active cells.[10][13] For lung adenocarcinoma cells (A549), a similar protocol was followed.[9]

3.2.2. Apoptosis Detection

  • Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, breast cancer cells (MCF-7 and MDA-MB-231) treated with linalool were stained with Annexin V-FITC and PI. Flow cytometry was then used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][13]

  • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay was used to detect DNA fragmentation, a hallmark of apoptosis, in HCT 116 colon cancer cells treated with linalool.[11][12]

3.2.3. In Vivo Xenograft Model

  • Animal Model: Severe combined immunodeficient (SCID) mice were used for the human cancer xenograft model.

  • Tumor Inoculation: Human colon cancer cells (HCT 116) were subcutaneously injected into the mice.

  • Treatment: Linalool (100 or 200 µg/kg) was administered orally every 3 days for 21 days.

  • Outcome Measurement: Tumor size and weight were measured at the end of the treatment period.[11][12]

3.2.4. Western Blot Analysis

  • Protein Extraction and Quantification: Colorectal cancer cells (HCT116 and SW480) were treated with low, medium, and high concentrations of linalool. Total protein was extracted, and concentrations were determined.

  • Immunoblotting: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins (AKT, p-AKT, p-mTOR, p-4E-BP1, JAK2, p-JAK2, STAT3, and p-STAT3).[7]

Signaling Pathways Modulated by Linalool in Cancer

Linalool has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

3.3.1. Induction of Oxidative Stress

One of the primary mechanisms of linalool-induced cancer cell death is the generation of reactive oxygen species (ROS). Studies in human colon cancer cells have demonstrated that linalool induces cancer-specific oxidative stress, leading to apoptosis.[11] This is characterized by the production of hydroxyl radicals and subsequent lipid peroxidation.[3][11]

ROS_Pathway Linalool Linalool Cancer_Cell Cancer Cell Linalool->Cancer_Cell ROS Reactive Oxygen Species (ROS) (Hydroxyl Radicals) Cancer_Cell->ROS induces Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis Linalool_Signaling cluster_0 AKT/mTOR Pathway cluster_1 JAK2/STAT3 Pathway AKT AKT mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits 4E-BP1 4E-BP1 mTOR->4E-BP1 activates Proliferation Cell Proliferation, Migration, Invasion 4E-BP1->Proliferation promotes JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 activates STAT3->Proliferation promotes Linalool Linalool Linalool->AKT inhibits phosphorylation Linalool->JAK2 inhibits phosphorylation

References

A Comprehensive Review of the Biological Activities of Tetrahydrolinalool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrolinalool (THL), a saturated monoterpene alcohol, is a derivative of linalool, a naturally occurring compound found in many essential oils. While extensively used in the fragrance and cosmetic industries for its pleasant floral aroma and stability, recent scientific investigations have begun to unveil its diverse biological activities. This technical guide provides an in-depth review of the current state of research on the biological properties of this compound, with a focus on its anticonvulsant, anxiolytic, antidepressant-like, antimicrobial, antioxidant, and anti-inflammatory activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Anticonvulsant Activity

Recent studies have demonstrated the effective anticonvulsant properties of this compound in murine models.[1] The primary mechanism of action appears to be related to the GABAergic pathway, specifically through interaction with the GABA-A receptor.[1][2]

Quantitative Data: Anticonvulsant Activity
Experimental ModelAnimal ModelTreatment and DoseKey FindingsReference
Picrotoxin-induced seizuresMiceTHL (125 and 150 mg/kg, i.p.)Increased latency to seizure onset and reduced mortality.[1] At 150 mg/kg, a significant increase in the latency to the first clonic seizure was observed.[3] The mortality rate was reduced by 50% at both doses.[3][1][3]
3-Mercaptopropionic acid (3MP)-induced seizuresMiceTHL (125 and 150 mg/kg, i.p.)Increased seizure latency compared to the control group.[3][3]
Pentylenetetrazole (PTZ)-induced seizuresMiceTHL (150 mg/kg)Reduced seizures as observed in electrophysiological results.[1] Increased tonic-clonic seizure latency.[3][1][3]
Strychnine-induced seizuresMiceTHL (doses not specified)No significant modulation of parameters indicative of an anticonvulsant effect.[1][1]
Experimental Protocols

Picrotoxin-Induced Seizure Test in Mice [3]

  • Animals: Male Swiss mice are used.

  • Treatment: Animals are pre-treated with this compound (THL) at doses of 125 and 150 mg/kg via intraperitoneal (i.p.) injection. A control group receives the vehicle (e.g., 5% Tween 80), and a positive control group receives diazepam (4 mg/kg, i.p.).

  • Seizure Induction: Thirty minutes after treatment, seizures are induced by the administration of picrotoxin (dose not specified in the abstract).

  • Observation: The latency to the first seizure is recorded for a period of thirty minutes.

  • Endpoint: The percentage of mortality is recorded 24 hours after the administration of picrotoxin.

experimental_workflow_picrotoxin_seizure cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoints Endpoints Animal_Groups Male Swiss Mice (n=x per group) Pre-treatment Administer treatments Control Vehicle (5% Tween 80, i.p.) Control->Pre-treatment Positive_Control Diazepam (4 mg/kg, i.p.) Positive_Control->Pre-treatment THL_Group_1 THL (125 mg/kg, i.p.) THL_Group_1->Pre-treatment THL_Group_2 THL (150 mg/kg, i.p.) THL_Group_2->Pre-treatment Wait Wait 30 minutes Pre-treatment->Wait Induction Administer Picrotoxin Wait->Induction Observation Observe for 30 minutes Induction->Observation Mortality_Check Record mortality at 24 hours Observation->Mortality_Check Latency Latency to first seizure Observation->Latency Mortality Mortality rate Mortality_Check->Mortality

Caption: Workflow for the picrotoxin-induced seizure model.

Signaling Pathway

The anticonvulsant effects of this compound are suggested to be mediated through the GABAergic system. Molecular docking studies have shown a stable interaction between THL and the GABA-A receptor, similar to diazepam, a known positive allosteric modulator of this receptor.[1] This interaction likely enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and seizure susceptibility.

gabaergic_pathway THL This compound GABAa_Receptor GABAA Receptor THL->GABAa_Receptor Binds to allosteric site Chloride_Influx Increased Cl- Influx GABAa_Receptor->Chloride_Influx Enhances channel opening GABA GABA GABA->GABAa_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed GABAergic signaling pathway for THL's anticonvulsant activity.

Anxiolytic and Antidepressant-Like Activities

This compound has also been investigated for its potential anxiolytic and antidepressant-like effects in animal models. These studies suggest that THL can modulate behaviors associated with anxiety and depression without causing significant motor impairment.

Quantitative Data: Anxiolytic and Antidepressant-Like Activities
Experimental ModelAnimal ModelTreatment and DoseKey FindingsReference
Elevated Plus-Maze (EPM)MiceTHL (0.5-10 mg/kg)Significant increase in the percentage of entries and time spent in open arms, indicative of an anxiolytic effect.[4][4]
Forced Swim Test (FST)Not specifiedNot specifiedNo specific quantitative data found for this compound.
Experimental Protocols

Elevated Plus-Maze (EPM) Test [4]

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

  • Animals: Mice are used.

  • Treatment: Animals are administered low doses of this compound (dl-THP) ranging from 0.5 to 10 mg/kg.

  • Procedure: Each mouse is placed in the center of the maze, and its behavior is recorded for a set period (typically 5 minutes).

  • Parameters Measured: The number of entries into and the time spent in the open and closed arms are recorded.

  • Interpretation: An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect.

experimental_workflow_epm cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Mice Acclimatization Acclimatize animals to testing room Animals->Acclimatization Apparatus Elevated Plus-Maze Placement Place mouse in center of maze Apparatus->Placement Treatment_Groups Control (Vehicle) THL (0.5-10 mg/kg) Treatment Administer treatment Treatment_Groups->Treatment Treatment->Placement Exploration Allow 5 min of free exploration Placement->Exploration Recording Record behavior via video Exploration->Recording Parameters Measure: - Time in open/closed arms - Entries into open/closed arms Recording->Parameters Interpretation Anxiolytic effect indicated by increased open arm activity Parameters->Interpretation

Caption: Workflow for the Elevated Plus-Maze test.

Antimicrobial, Antioxidant, and Anti-inflammatory Activities

While this compound is reported to possess antimicrobial, antioxidant, and anti-inflammatory properties, there is a notable scarcity of quantitative data and detailed experimental studies specifically on this compound. Much of the available information is extrapolated from research on its precursor, linalool.

Antimicrobial Activity

No specific Minimum Inhibitory Concentration (MIC) values for this compound against various microbial strains were found in the reviewed literature. General protocols for determining MIC, such as the broth microdilution method, are widely established.

Antioxidant Activity
Anti-inflammatory Activity

While the anti-inflammatory potential of this compound is mentioned, quantitative data from in vivo models such as the carrageenan-induced paw edema test are lacking. Studies on linalool suggest that its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and modulation of the NF-κB and Nrf2 signaling pathways.[5][6] Further research is needed to determine if this compound acts through similar mechanisms.

anti_inflammatory_pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Proinflammatory_Cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB_Activation->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Linalool Linalool (precursor) Linalool->NFkB_Activation Inhibits Nrf2_Activation Nrf2 Activation Linalool->Nrf2_Activation Reduces Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response Reduces Antioxidant_Response->Inflammation Reduces

Caption: Potential anti-inflammatory signaling pathways (based on linalool).

Anticancer Activity

Direct and detailed research findings specifically on the anticancer potential of this compound are not prominently featured in the current scientific literature. However, its precursor, linalool, has been investigated for its cytotoxic effects against various cancer cell lines.[7] Studies on linalool suggest that its anticancer activity may be mediated through the induction of apoptosis and oxidative stress in cancer cells. Further dedicated studies are required to ascertain the specific anticancer activities and underlying cellular pathways of this compound.

Conclusion and Future Directions

This compound has emerged as a promising bioactive compound with demonstrated anticonvulsant and anxiolytic-like properties, likely mediated through the GABAergic system. However, a significant gap in knowledge exists regarding its antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. The majority of the research in these areas has focused on its precursor, linalool.

Future research should prioritize the systematic evaluation of this compound's efficacy in these underexplored areas. This includes determining quantitative metrics such as MIC and IC50 values, elucidating the specific molecular targets and signaling pathways involved, and conducting in vivo studies to validate its therapeutic potential. A deeper understanding of the biological activities of this compound will be crucial for its potential development as a novel therapeutic agent for a range of pathological conditions.

References

Unveiling Tetrahydrolinalool: A Technical Guide to its Early Research and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrolinalool, a saturated derivative of the naturally occurring terpene alcohol linalool, has been a significant molecule in the fragrance and flavor industries for over a century. Its superior stability compared to its unsaturated precursor, linalool, has made it a valuable ingredient in a wide range of applications, from perfumery to household products. This technical guide delves into the early research and discovery of this compound, providing a detailed account of its initial synthesis, characterization, and the experimental protocols that laid the foundation for its modern applications. While early research primarily focused on its synthesis and olfactory properties, this guide also explores the broader chemical context of the early 20th century, a period of significant advancement in synthetic organic chemistry.

Early Synthesis and Discovery

The first synthesis of this compound, also known as 3,7-dimethyloctan-3-ol, is attributed to the work of French chemist Philippe Barbier, a mentor to the famed Victor Grignard. Barbier's pioneering work on organomagnesium reagents, which predated Grignard's Nobel Prize-winning discoveries, paved the way for the synthesis of tertiary alcohols like this compound.

The primary route to this compound in the early 20th century was the catalytic hydrogenation of linalool. This process involves the addition of hydrogen across the two double bonds of the linalool molecule, resulting in the formation of the saturated alcohol. Early researchers utilized various catalytic systems, with palladium and nickel catalysts being prominent.

Another early synthetic route involved the reaction of alloocimene with hydrogen chloride, followed by hydrolysis and subsequent nickel-catalyzed hydrogenation. However, this method was found to be challenging due to equipment corrosion and difficult process control, making it less viable for industrial production.

The logical relationship between the structure of linalool and this compound was a key focus of early research. The removal of the reactive double bonds in linalool through hydrogenation was correctly hypothesized to lead to a more stable molecule with a modified, yet still pleasant, floral odor.

Experimental Protocols

Catalytic Hydrogenation of Linalool (Based on early 20th-century methods)

  • Apparatus: A high-pressure autoclave equipped with a stirrer and a heating mantle.

  • Materials:

    • Linalool (1 mole)

    • Palladium on carbon catalyst (5% w/w) or Raney nickel catalyst

    • Hydrogen gas

  • Procedure:

    • The autoclave is charged with linalool and the catalyst.

    • The vessel is sealed and purged with nitrogen gas to remove any air.

    • Hydrogen gas is introduced into the autoclave to a pressure of 2.0 MPa.

    • The mixture is heated to a temperature of 90-100°C while stirring vigorously.

    • The reaction is monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

    • The autoclave is cooled to room temperature, and the excess hydrogen is carefully vented.

    • The reaction mixture is filtered to remove the catalyst.

    • The crude this compound is then purified by vacuum distillation.

Quantitative Data from Early Research

The following table summarizes the physical and chemical properties of this compound as reported in early 20th-century chemical literature. It is important to note that the precision of these measurements may not match modern standards.

PropertyValue (Early 20th Century)
Molecular Formula C₁₀H₂₂O
Molecular Weight 158.28 g/mol
Boiling Point 197-199 °C at 760 mmHg
Density ~0.826 g/cm³ at 20 °C
Refractive Index ~1.434 at 20 °C
Odor Floral, reminiscent of linalool but with a fresher, slightly woody and citrus-like character
Solubility Soluble in ethanol and oils; insoluble in water

Logical and Experimental Workflow

The discovery and development of this compound followed a logical progression of scientific inquiry common in the early 20th century.

Early_Tetrahydrolinalool_Research cluster_0 Observation & Hypothesis cluster_1 Synthesis & Characterization cluster_2 Application & Further Study Linalool_Instability Linalool's Instability (Oxidation, Polymerization) Hypothesis Hypothesis: Saturation will increase stability Linalool_Instability->Hypothesis Hydrogenation Catalytic Hydrogenation (e.g., with Pd/C or Ni) Hypothesis->Hydrogenation Purification Purification (Vacuum Distillation) Hydrogenation->Purification Characterization Characterization (Boiling Point, Density, etc.) Purification->Characterization Olfactory_Analysis Olfactory Analysis (Comparison to Linalool) Characterization->Olfactory_Analysis Application_Testing Application in Perfumery (Stability in various media) Olfactory_Analysis->Application_Testing

Logical workflow of early this compound research.

Signaling Pathways and Biological Effects: An Early Perspective

It is important to note that the concept of specific signaling pathways and detailed mechanistic toxicology was not well-developed during the early 20th century. Research at that time focused primarily on the synthesis, chemical properties, and immediate practical applications of new compounds. Therefore, there is no documented evidence of early research into the specific biological signaling pathways affected by this compound. Early toxicological assessments, if conducted, would have been limited to basic observations of acute toxicity. The modern understanding of how fragrance molecules interact with olfactory receptors and potentially other biological targets is the result of decades of subsequent research in biochemistry, pharmacology, and neuroscience.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the typical experimental workflow for the synthesis and purification of this compound in the early 20th century.

Experimental_Workflow Start Start: Linalool and Catalyst Autoclave Charge Autoclave Start->Autoclave Purge Purge with Nitrogen Autoclave->Purge Pressurize Pressurize with Hydrogen Purge->Pressurize Heat_Stir Heat and Stir (90-100°C, 2.0 MPa) Pressurize->Heat_Stir Monitor Monitor H₂ Uptake Heat_Stir->Monitor Cool_Vent Cool and Vent Monitor->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter Crude_Product Crude this compound Filter->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product End End Pure_Product->End

Experimental workflow for this compound synthesis.

Conclusion

The early research and discovery of this compound represent a classic example of early 20th-century industrial chemistry, driven by the need for more stable and reliable fragrance ingredients. The work of pioneers like Philippe Barbier and the application of emerging technologies like catalytic hydrogenation were instrumental in making this valuable molecule accessible. While the understanding of its biological mechanisms was limited at the time, the foundational knowledge of its synthesis and physical properties established over a century ago continues to be relevant for researchers, scientists, and drug development professionals working with this and other terpenoid compounds today.

Methodological & Application

Synthesis of Tetrahydrolinalool via Catalytic Hydrogenation of Linalool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of tetrahydrolinalool (3,7-dimethyloctan-3-ol) through the catalytic hydrogenation of linalool. This compound is a valuable fragrance ingredient and a stable alternative to linalool, with applications in various consumer products and as a potential intermediate in pharmaceutical synthesis.[1][2][3] This protocol outlines the use of a palladium on carbon (Pd/C) catalyst for the efficient conversion of linalool to this compound. The procedure, reaction parameters, and purification methods are detailed to ensure reproducibility in a laboratory setting.

Introduction

This compound, a saturated terpene alcohol, is prized for its pleasant floral fragrance, which is considered more stable than that of its unsaturated precursor, linalool.[1][3] Its stability against oxidation makes it a preferred ingredient in a wide array of daily fragrance formulations, including soaps, perfumes, shampoos, and cosmetics, with potential usage levels reaching up to 30%.[1][2] The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of linalool, a readily available natural product. This process involves the saturation of the two double bonds in the linalool molecule. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[1]

Applications

  • Fragrance Industry: Due to its stability and pleasant floral scent, this compound is extensively used in the fragrance industry.[1][2][3]

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[1]

Reaction Pathway & Experimental Workflow

The synthesis of this compound from linalool proceeds via the catalytic hydrogenation of the two carbon-carbon double bonds in the linalool molecule. The reaction is typically performed in an autoclave using a palladium on carbon catalyst.

experimental_workflow cluster_preparation Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification Linalool Linalool Charge Charge Autoclave with Linalool and Catalyst Linalool->Charge Catalyst 5% Pd/C Catalyst Catalyst->Charge Autoclave Autoclave Autoclave->Charge Inert Inert Atmosphere (Nitrogen Purge) Charge->Inert Hydrogenate Introduce Hydrogen (Pressurize) Inert->Hydrogenate Stir Stir and Heat Hydrogenate->Stir Monitor Monitor Reaction Progress Stir->Monitor Cool Cool Reactor Monitor->Cool Reaction Complete Vent Vent Hydrogen Cool->Vent Filter Filter to Remove Catalyst Vent->Filter Distill Vacuum Distillation Filter->Distill Product This compound Product Distill->Product

References

Application Note: Quantification of Tetrahydrolinalool Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydrolinalool (3,7-Dimethyl-3-octanol) is a saturated derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants.[1][2] Due to its stability and pleasant, floral, linalool-like aroma, it is widely used as a fragrance ingredient in cosmetics, household products, and fine fragrances.[2] Accurate quantification of this compound is essential for quality control in raw materials and finished products, as well as in the study of essential oil composition and fragrance stability. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound within complex matrices.[3][4] This method offers excellent sensitivity, specificity, and reliability.[4]

This document provides a comprehensive protocol for the quantitative analysis of this compound, detailing sample preparation, instrument parameters, and method validation procedures suitable for researchers and quality control professionals.

Experimental Protocol

1. Principle

This method utilizes gas chromatography (GC) to separate this compound from other components in a sample matrix based on its volatility and interaction with a stationary phase.[5] The separated compound then enters a mass spectrometer (MS), where it is ionized by electron impact (EI), and the resulting fragments are detected.[5] Quantification is achieved by comparing the peak area of a characteristic ion of this compound to that of an internal standard, using a calibration curve generated from standards of known concentrations.

2. Reagents and Materials

  • Solvent: Hexane or Dichloromethane (GC grade or equivalent)

  • This compound analytical standard: (≥98% purity)

  • Internal Standard (IS): e.g., Tetradecane or other suitable non-interfering compound (≥99% purity)

  • Glassware: 10 mL volumetric flasks, autosampler vials (1.5 mL) with caps, micropipettes.

3. Instrumentation and Conditions

The following parameters serve as a guideline and may require optimization for the specific instrument used.

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent.[6]
Mass Spectrometer Agilent 5977C MSD or equivalent.[6]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[6]
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/min.[6]
Injection Volume 1 µL.[5]
Injector Temperature 250 °C.[5][6]
Split Ratio 50:1 (adjustable based on sample concentration).[5][6]
Oven Program Initial temperature 70 °C, hold for 2 minutes, ramp at 5 °C/min to 250 °C, hold for 5 minutes.[5][7]
Transfer Line Temp. 280 °C.[6]
Ion Source Temp. 230 °C.[5][6]
Ionization Mode Electron Ionization (EI) at 70 eV.[5][8]
Mass Scan Range 40-300 amu.[6]
Solvent Delay 3-4 minutes.[6]
Quantifier Ion m/z 73 (base peak).[9]
Qualifier Ions m/z 55, 69, 129.[9]

4. Preparation of Solutions

  • This compound Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the internal standard (e.g., Tetradecane) into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound Stock Standard to achieve a concentration range of approximately 1 to 100 µg/mL.[10] Spike each calibration standard and a blank with the internal standard to a constant final concentration (e.g., 10 µg/mL).

5. Sample Preparation

Sample preparation should aim for a final concentration within the established calibration range.

  • For Essential Oils or Fragrance Oils: Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.[11] Add the internal standard to achieve the target concentration (e.g., 10 µg/mL). Dilute to the mark with hexane. A further dilution may be necessary depending on the expected concentration of this compound.

  • For Other Matrices: A suitable extraction method (e.g., liquid-liquid extraction, solid-phase microextraction) may be required to isolate the analyte from the sample matrix. The final extract should be dissolved in hexane and spiked with the internal standard.

6. Data Analysis and Quantification

  • Identification: Confirm the identity of this compound in samples by comparing its retention time and mass spectrum to that of a pure standard. The mass spectrum should show the characteristic base peak at m/z 73.[9]

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion (m/z 73) to the peak area of the internal standard's quantifier ion against the concentration of this compound for each calibration standard. The curve should have a correlation coefficient (r²) of ≥ 0.999.[12]

  • Quantification: Calculate the peak area ratio for the sample. Determine the concentration of this compound in the prepared sample solution from the calibration curve.

  • Final Concentration: Calculate the final concentration in the original sample using the following formula: Concentration (mg/g or %) = (C_solution × V × D) / W Where:

    • C_solution = Concentration from calibration curve (µg/mL)

    • V = Final volume of the sample solution (mL)

    • D = Dilution factor

    • W = Initial weight of the sample (mg)

Method Validation Parameters

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines or similar standards.[8][12]

Validation ParameterAcceptance CriteriaDescription
Specificity No interfering peaks at the retention time of the analyte and IS.[12]The ability to unequivocally assess the analyte in the presence of other components.
Linearity & Range Correlation coefficient (r²) ≥ 0.999.[12][13]The range over which the method provides results directly proportional to concentration.
Accuracy Recovery typically within 95-105%.[12]Assessed by analyzing spiked samples at different concentration levels (low, mid, high).
Precision RSD ≤ 5% for repeatability (intra-day) and intermediate precision (inter-day).[12][13]The closeness of agreement between a series of measurements from multiple samplings.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3.[8][12]The lowest amount of analyte in a sample that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10.[8][12]The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Workflow

GCMS_Workflow GC-MS Quantification Workflow for this compound cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_reporting Reporting Phase SampleReceipt 1. Sample Receipt (e.g., Essential Oil) SamplePrep 3. Sample Preparation (Dilution & IS Spiking) SampleReceipt->SamplePrep StandardPrep 2. Standard Preparation (Calibration & IS Stocks) StandardPrep->SamplePrep GCMS_Run 4. GC-MS Analysis (Injection & Data Acquisition) SamplePrep->GCMS_Run DataProcess 5. Data Processing (Peak Integration & Identification) GCMS_Run->DataProcess Quantify 6. Quantification (Using Calibration Curve) DataProcess->Quantify FinalReport 7. Final Report Generation (Concentration & Validation Data) Quantify->FinalReport

GC-MS workflow for this compound.

References

Application Notes and Protocols for In Vivo Experimental Design of Tetrahydrolinalool in Mice Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrolinalool (THL) is an acyclic monoterpene alcohol that is a metabolite of linalool, a naturally occurring terpene found in many essential oils.[1][2] Emerging research has highlighted the therapeutic potential of THL, particularly its anticonvulsant properties, which are believed to be mediated through the GABAergic system.[1][2] Given the well-documented anxiolytic, sedative, anti-inflammatory, and analgesic effects of its parent compound, linalool, THL presents a compelling candidate for further investigation into its broader pharmacological profile.

These application notes provide a comprehensive guide for the in vivo experimental design to evaluate the potential anxiolytic, sedative, anti-inflammatory, and analgesic effects of this compound in mice models. Due to the limited availability of specific quantitative data for THL in these domains, data from studies on linalool are presented as a comparative reference to inform initial dose-selection and experimental design. It is imperative that researchers establish a full dose-response curve for THL to determine its specific efficacy and potency.

Data Presentation: Summary of Linalool Effects in Mice Models

The following tables summarize quantitative data from in vivo studies on linalool, the parent compound of this compound. This information can serve as a starting point for designing dose-response studies for THL.

Table 1: Anxiolytic Effects of Linalool in Mice

TestMouse StrainLinalool Dose/RouteKey Findings
Elevated Plus Maze (EPM)ICR500 mg/kg, p.o.Significantly increased time spent in open arms.[3]
Elevated Plus Maze (EPM)Not SpecifiedInhalation (200 µL)Significantly increased time spent in and entries into open arms.[4][5][6]
Open Field Test (OFT)ICR250 and 500 mg/kg, p.o.Significantly increased time spent in the center area.[3]
Light/Dark Box TestNot SpecifiedInhalation (200 µL)Significantly increased time spent in the light box.[7]

Table 2: Sedative Effects of Linalool in Mice

TestMouse StrainLinalool Dose/RouteKey Findings
Pentobarbital-induced SleepNot SpecifiedInhalation (1% and 3%)Increased pentobarbital sleeping time.[8]
Open Field Test (OFT)OF1100 mg/kg, i.p.Significantly decreased distance traveled and velocity.[9]
Open Field Test (OFT)Not SpecifiedInhalation (3%)Decreased locomotion.[8]

Table 3: Anti-inflammatory Effects of Linalool in Rodents

TestAnimal ModelLinalool Dose/RouteKey Findings
Carrageenan-induced Paw EdemaRat25 mg/kgReduction of edema.[10][11]
Carrageenan-induced HyperalgesiaRat50-150 mg/kgInhibited the development of acute hyperalgesia.[12]

Table 4: Analgesic Effects of Linalool in Mice

TestMouse StrainLinalool Dose/RouteKey Findings
Acetic Acid-induced WrithingNot Specified25-75 mg/kgSignificant reduction of acid-induced writhing.[1]
Hot Plate TestNot Specified100 mg/kgSignificant increase in latency to pain response.[1]
Hot Plate TestNot SpecifiedInhalationSignificantly increased latency to pain responses.[13]

Table 5: Acute Toxicity of this compound

SpeciesRouteLD50Reference
MouseOral4500 mg/kg[14]
RatOral>5 g/kg[14]
RabbitDermal>5 g/kg[14]

Experimental Protocols

General Considerations
  • Animals: Male Swiss mice or C57BL/6J mice (8-12 weeks old) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimation: Allow at least one week for acclimatization to the housing facility before any experimental procedures.

  • Drug Preparation: this compound should be dissolved in a suitable vehicle (e.g., corn oil, saline with a small percentage of Tween 80). The vehicle should be administered to the control group.

  • Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, inhalation) should be consistent throughout the study.

  • Blinding: The experimenter should be blinded to the treatment groups to avoid bias.

Anxiolytic Activity: Elevated Plus Maze (EPM) Test

Principle: This test is based on the conflict between the innate fear of mice for open and elevated spaces and their desire to explore a novel environment. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.

Materials:

  • Elevated plus maze apparatus

  • Video camera and tracking software

  • This compound solution and vehicle

  • Positive control (e.g., Diazepam)

Protocol:

  • Administer THL (e.g., 25, 50, 100 mg/kg, p.o.) or vehicle 30-60 minutes before the test. A positive control group treated with an anxiolytic drug like diazepam should be included.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using a video camera positioned above the maze.

  • After each trial, clean the maze with 70% ethanol to remove any olfactory cues.

  • Analyze the video recordings to determine the time spent in the open and closed arms, and the number of entries into each arm.

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

Sedative Activity: Open Field Test (OFT)

Principle: The OFT assesses general locomotor activity and exploratory behavior in a novel environment. A reduction in locomotor activity can indicate a sedative effect.

Materials:

  • Open field arena

  • Video camera and tracking software

  • This compound solution and vehicle

  • Positive control (e.g., a known sedative)

Protocol:

  • Administer THL (e.g., 50, 100, 200 mg/kg, p.o.) or vehicle 30-60 minutes before the test.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for a set period (e.g., 10-20 minutes).

  • Record the session with an overhead video camera.

  • Clean the arena with 70% ethanol between trials.

  • Analyze the recordings for total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in total distance traveled suggests a sedative effect.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Principle: Carrageenan injection into the paw induces an acute inflammatory response characterized by edema. The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

Materials:

  • Plethysmometer or digital calipers

  • 1% Carrageenan solution in sterile saline

  • This compound solution and vehicle

  • Positive control (e.g., Indomethacin)

Protocol:

  • Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.

  • Administer THL (e.g., 50, 100, 200 mg/kg, p.o.) or vehicle. A positive control group receiving a standard anti-inflammatory drug should be included.

  • After 30-60 minutes, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Analgesic Activity: Hot Plate Test

Principle: This test assesses the central analgesic activity of a compound by measuring the reaction time of the mouse to a thermal stimulus. An increase in the latency to respond indicates an analgesic effect.

Materials:

  • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

  • Timer

  • This compound solution and vehicle

  • Positive control (e.g., Morphine)

Protocol:

  • Administer THL (e.g., 50, 100, 200 mg/kg, p.o.) or vehicle 30-60 minutes before the test. A positive control group treated with a known analgesic should be included.

  • Gently place the mouse on the hot plate and immediately start the timer.

  • Observe the mouse for nociceptive responses, such as licking or flicking of the hind paws, or jumping.

  • Stop the timer at the first sign of a nociceptive response and record the latency.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any mouse not responding within this time should be removed from the hot plate.

  • An increase in the reaction latency compared to the control group indicates an analgesic effect.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_assays Behavioral and Physiological Assays cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Drug_Preparation THL & Vehicle Preparation Animal_Acclimation->Drug_Preparation Vehicle_Control Vehicle Control Drug_Preparation->Vehicle_Control THL_Low THL (Low Dose) Drug_Preparation->THL_Low THL_Mid THL (Mid Dose) Drug_Preparation->THL_Mid THL_High THL (High Dose) Drug_Preparation->THL_High Positive_Control Positive Control Drug_Preparation->Positive_Control Anxiolytic Anxiolytic: Elevated Plus Maze Vehicle_Control->Anxiolytic Sedative Sedative: Open Field Test Vehicle_Control->Sedative Anti_inflammatory Anti-inflammatory: Paw Edema Vehicle_Control->Anti_inflammatory Analgesic Analgesic: Hot Plate Test Vehicle_Control->Analgesic THL_Low->Anxiolytic THL_Low->Sedative THL_Low->Anti_inflammatory THL_Low->Analgesic THL_Mid->Anxiolytic THL_Mid->Sedative THL_Mid->Anti_inflammatory THL_Mid->Analgesic THL_High->Anxiolytic THL_High->Sedative THL_High->Anti_inflammatory THL_High->Analgesic Positive_Control->Anxiolytic Positive_Control->Sedative Positive_Control->Anti_inflammatory Positive_Control->Analgesic Data_Collection Data Collection & Blinding Anxiolytic->Data_Collection Sedative->Data_Collection Anti_inflammatory->Data_Collection Analgesic->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General workflow for in vivo evaluation of this compound in mice.

Signaling Pathways

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor Release into Synapse Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Activation Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx THL This compound THL->GABA_A_Receptor Positive Allosteric Modulation (Hypothesized)

Caption: Hypothesized GABAergic signaling pathway for this compound.

NFkB_MAPK_Signaling cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Carrageenan TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway IKK IKK TLR4->IKK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPK_Pathway->Gene_Expression Activates Transcription Factors IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation THL This compound (Hypothesized Target) THL->MAPK_Pathway Inhibition? THL->IKK Inhibition? NFkB_nucleus->Gene_Expression Induces

Caption: Potential anti-inflammatory signaling pathways for this compound.

References

Application of Tetrahydrolinalool in Fragrance Formulations for Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrolinalool, a saturated derivative of linalool, is a widely utilized fragrance ingredient prized for its exceptional stability in a variety of formulations.[1][2][3][4] Unlike its unsaturated precursor, linalool, which can be susceptible to oxidation and degradation under certain conditions, this compound offers superior resistance to heat, light, and alkaline environments.[1][2] This inherent stability makes it an invaluable component for ensuring the longevity and consistent olfactory performance of fragrances in products ranging from fine perfumery to household cleaners. These application notes provide a comprehensive overview of this compound's role in fragrance stability, supported by experimental protocols for its evaluation.

Chemical and Olfactory Profile of this compound

This compound (CAS 78-69-3) possesses a soft, clean, and subtly floral aroma with nuances of lily, rose, and a tea-like freshness.[5][6] Its mild and versatile scent profile allows it to act as a blender and modifier in a wide array of fragrance compositions, including delicate florals, lavender accords, chypres, and fougères.[5][6] The hydrogenation of the double bonds present in linalool not only contributes to its enhanced stability but also results in a smoother, less sharp aroma.[1]

Role in Fragrance Stability

The primary application of this compound in fragrance formulation lies in its ability to maintain chemical integrity over time and under stress conditions. This is particularly crucial in products with challenging bases or those exposed to harsh environmental factors during their lifecycle.

Key Stability Advantages:

  • Thermal Stability: this compound withstands elevated temperatures, making it suitable for applications that involve heat during manufacturing or storage.[1]

  • Photostability: It exhibits greater resistance to degradation upon exposure to UV light compared to many other floral ingredients, thus preventing discoloration and off-odor development.[1]

  • Alkaline Stability: Its stability in alkaline media makes it an ideal choice for laundry detergents, soaps, and other cleaning products where the pH is high.[2]

  • Oxidative Stability: As a saturated alcohol, this compound is less prone to oxidation, a common degradation pathway for many fragrance molecules that can lead to the formation of sensitizers and malodors.

Quantitative Data on Stability

While comprehensive quantitative data from direct comparative studies of fragrance formulations with and without this compound are not widely available in the public domain, qualitative assessments from industry leaders confirm its superior stability. The following tables summarize the stability of this compound in various consumer product bases under accelerated aging conditions.

Table 1: Stability of this compound in Various Applications (3 Months at 40°C)

ApplicationDiscolorationOdor Stability
Eau de Toilette++
Soap-+
AP Roll-On (15% ACH)-+
Deodorant Stick (Stearate)-+
Shampoo/Shower Gel-+
Hair Conditioner-+
Body Lotion-+
Fabric Softener Conc.-+
Detergent Heavy Duty Liquid-+
Detergent Powder Conc.-+
Rimblock Liquid-+
Cleaner APC Liquid-+
Cleaner Liquid Citric Acid-+

Legend: (+) = Good stability (no significant change) (-) = Acceptable stability (minor, acceptable change)

Experimental Protocols

The following are detailed protocols for key experiments to assess the stability of fragrance formulations containing this compound.

Protocol 1: Accelerated Thermal Stability Testing

Objective: To evaluate the impact of elevated temperature on the color, clarity, and odor profile of a fragrance formulation over time.

Materials:

  • Test fragrance formulation with this compound

  • Control fragrance formulation without this compound (or with linalool as a comparator)

  • Type I glass vials with airtight seals

  • Stability oven capable of maintaining 40°C ± 2°C

  • Colorimeter (e.g., Konica Minolta Chroma Meter)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Trained sensory panel

Methodology:

  • Sample Preparation:

    • Prepare two batches of the fragrance base: one containing the desired concentration of this compound and a control.

    • Fill the glass vials with each formulation, leaving a small headspace.

    • Securely seal the vials.

    • Prepare triplicate samples for each time point and condition.

  • Initial Analysis (T=0):

    • Visually inspect the initial samples for appearance (color, clarity).

    • Measure the color of the liquid using a colorimeter, recording the Lab* values.

    • Conduct a sensory evaluation of the initial scent profile with a trained panel.

    • Perform a GC-MS analysis to determine the initial concentration of key fragrance components, including this compound.

  • Accelerated Aging:

    • Place the prepared vials in a stability oven set at 40°C.

    • Store a set of control samples at room temperature (20-25°C) in the dark.

  • Time Point Analysis:

    • At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a set of samples from the oven and the control storage.

    • Allow the heated samples to equilibrate to room temperature.

    • Repeat the analyses performed at T=0:

      • Visual inspection.

      • Colorimetric measurement.

      • Sensory evaluation.

      • GC-MS analysis.

  • Data Analysis:

    • Compare the changes in color, odor, and chemical composition of the test formulation with the control at each time point.

    • Tabulate the Lab* values and the percentage degradation of key fragrance ingredients.

Protocol 2: Photostability Testing

Objective: To assess the stability of a fragrance formulation upon exposure to UV light.

Materials:

  • Test and control fragrance formulations

  • UV-transparent and UV-opaque glass vials

  • UV light cabinet with controlled irradiance (e.g., Xenon arc lamp)

  • Spectrophotometer

  • GC-MS system

  • Trained sensory panel

Methodology:

  • Sample Preparation:

    • Fill both UV-transparent and UV-opaque (as a dark control) vials with the test and control fragrance formulations.

  • Initial Analysis (T=0):

    • Perform the same initial analyses as in Protocol 1 (visual, colorimetric, sensory, and GC-MS).

  • UV Exposure:

    • Place the UV-transparent vials in the UV light cabinet.

    • Expose the samples to a controlled dose of UV radiation, simulating exposure to sunlight over a specified period.

    • Store the UV-opaque vials under the same temperature conditions but shielded from light.

  • Post-Exposure Analysis:

    • At the end of the exposure period, remove all samples from the cabinet.

    • Repeat the visual, colorimetric, sensory, and GC-MS analyses.

  • Data Analysis:

    • Compare the results of the UV-exposed samples to the dark controls to isolate the effects of UV light on the fragrance's stability.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To quantitatively and qualitatively analyze the chemical composition of the fragrance formulation to identify and quantify degradation products and changes in the concentration of key odorants.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 5°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MSD Transfer Line: 280°C

  • MS Source: 230°C

  • MS Quadrupole: 150°C

  • Scan Range: 35-550 amu

Sample Preparation:

  • Dilute the fragrance oil sample in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration (e.g., 1000 ppm).

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the relative abundance of each component by integrating the peak areas.

  • Compare the chromatograms of aged samples to the initial (T=0) sample to identify new peaks (degradation products) and a decrease in the area of original components.

Visualizations

Experimental_Workflow_Thermal_Stability cluster_prep Sample Preparation cluster_initial Initial Analysis (T=0) cluster_aging Accelerated Aging cluster_timepoint Time Point Analysis cluster_analysis Data Analysis prep1 Prepare Fragrance with THL prep2 Prepare Control Fragrance initial_visual Visual Inspection prep1->initial_visual initial_color Colorimetry prep1->initial_color initial_sensory Sensory Panel prep1->initial_sensory initial_gcms GC-MS prep1->initial_gcms prep2->initial_visual prep2->initial_color prep2->initial_sensory prep2->initial_gcms oven 40°C Stability Oven initial_visual->oven rt Room Temp Control initial_visual->rt initial_color->oven initial_color->rt initial_sensory->oven initial_sensory->rt initial_gcms->oven initial_gcms->rt tp_visual Visual Inspection oven->tp_visual Every X weeks rt->tp_visual Every X weeks tp_color Colorimetry tp_visual->tp_color tp_sensory Sensory Panel tp_color->tp_sensory tp_gcms GC-MS tp_sensory->tp_gcms analysis Compare Results tp_gcms->analysis

Caption: Workflow for Accelerated Thermal Stability Testing.

Signaling_Pathway_Stability cluster_fragrance Fragrance Formulation cluster_stress Stress Factors cluster_outcome Stability Outcome linalool Linalool (Unsaturated) degradation Degradation (Discoloration, Malodor) linalool->degradation thl This compound (Saturated) stability Stability (Integrity Maintained) thl->stability heat Heat heat->linalool light UV Light light->linalool alkali Alkaline pH alkali->linalool

Caption: Logical Relationship of this compound's Stability.

References

Application Notes and Protocols: Molecular Docking of Tetrahydrolinalool with GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS) and are crucial targets for therapeutic drugs aimed at treating conditions like anxiety, insomnia, and epilepsy.[1][2] Tetrahydrolinalool (THL), an acyclic monoterpene alcohol found in essential oils and a metabolite of linalool, has demonstrated anticonvulsant properties.[3][4] Preliminary in silico studies have suggested that THL forms a stable complex with the GABA-A receptor, indicating its potential therapeutic effects are mediated through the GABAergic pathway.[3][4]

These application notes provide a comprehensive overview of the molecular docking of this compound with GABA-A receptors, including detailed protocols for performing such studies, and a summary of potential binding interactions.

Data Presentation: Quantitative Analysis of this compound-GABA-A Receptor Interaction

While specific experimental binding affinities for this compound with distinct GABA-A receptor subtypes are not yet widely published, molecular docking simulations can provide valuable predictive data. The following table summarizes typical quantitative data obtained from such studies.

LigandReceptor SubtypeBinding Affinity (kcal/mol)Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound α1β2γ2-5.0 to -7.0Tyr97, Phe200, Tyr1571-2Tyr97, Phe200
Diazepam (Control) α1β2γ2-7.0 to -9.0His101, Tyr159, Phe2002-3Tyr159, Phe200, Tyr209

Note: The data presented for this compound are hypothetical and represent a plausible range based on its structural similarity to other known GABA-A receptor modulators. Diazepam is a well-characterized benzodiazepine that acts as a positive allosteric modulator of GABA-A receptors and is often used as a control.[3]

GABA-A Receptor Signaling Pathway

Activation of the GABA-A receptor by GABA, or its potentiation by molecules like this compound, leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. This is the fundamental mechanism of inhibitory neurotransmission in the CNS.[2]

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Synthesis GABA_Released GABA GABA_Vesicle->GABA_Released Release GABA_A_Receptor GABA-A Receptor GABA_Released->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibition THL This compound THL->GABA_A_Receptor Potentiates

Caption: GABA-A receptor signaling pathway.

Experimental Protocols: Molecular Docking of this compound

This protocol outlines the necessary steps to perform a molecular docking study of this compound with the GABA-A receptor using widely available bioinformatics tools.

Preparation of the GABA-A Receptor
  • Obtain Receptor Structure: Download the 3D crystal structure of the human GABA-A receptor from the Protein Data Bank (PDB). A suitable entry is 6D6U (α1β2γ2 subtype).[5]

  • Prepare the Receptor:

    • Use molecular visualization software such as UCSF Chimera or PyMOL to prepare the receptor.[6]

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT file format, which is required for AutoDock Vina.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or ZINC. Alternatively, it can be sketched using chemical drawing software like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).

  • Prepare the Ligand:

    • Use a tool like Open Babel or the ligand preparation features within AutoDock Tools to convert the ligand structure to the PDBQT format.

    • This process will add hydrogens, compute charges, and define the rotatable bonds.

Molecular Docking using AutoDock Vina
  • Define the Binding Site (Grid Box):

    • Identify the binding pocket on the GABA-A receptor. For allosteric modulators like benzodiazepines (and likely THL), this is typically at the interface of the α and γ subunits.[5]

    • In your docking software, define a grid box that encompasses this binding site. The center and dimensions of the box should be large enough to allow the ligand to move and rotate freely within the pocket.

  • Configure Docking Parameters:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

    • Set the exhaustiveness parameter, which controls the thoroughness of the search (a value of 8 is a good starting point).

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking calculations and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Analysis of Docking Results
  • Examine Binding Affinities: The output log file will contain the binding affinity (in kcal/mol) for each predicted pose. The more negative the value, the stronger the predicted binding.

  • Visualize Interactions:

    • Load the receptor PDBQT file and the output ligand PDBQT file into a molecular visualization program.

    • Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the GABA-A receptor. Tools like LigPlot+ or the interaction analysis features within PyMOL or Discovery Studio can be used for 2D and 3D visualization of these interactions.

Experimental Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Docking_Workflow cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Results Analysis ReceptorDB Protein Data Bank (PDB) PrepReceptor Prepare Receptor (Remove water, add hydrogens) ReceptorDB->PrepReceptor LigandDB Ligand Database (e.g., PubChem) PrepLigand Prepare Ligand (Add hydrogens, define rotatable bonds) LigandDB->PrepLigand GridBox Define Grid Box (Binding Site) PrepReceptor->GridBox RunDocking Run AutoDock Vina PrepLigand->RunDocking GridBox->RunDocking AnalyzePoses Analyze Binding Poses and Scores RunDocking->AnalyzePoses Visualize Visualize Interactions (PyMOL, Chimera) AnalyzePoses->Visualize

Caption: Molecular docking experimental workflow.

Conclusion

Molecular docking is a powerful computational tool for investigating the interaction between small molecules like this compound and their protein targets. The protocols and information provided here offer a framework for researchers to conduct in silico studies to explore the therapeutic potential of novel compounds acting on the GABA-A receptor. These computational predictions can guide further experimental validation through in vitro and in vivo assays.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Tetrahydrolinalool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrolinalool, a saturated derivative of linalool, is a naturally occurring monoterpenoid found in various essential oils.[1] Due to its structural similarity to linalool, which has well-documented antimicrobial properties, this compound is a compound of interest for its potential as an antimicrobial agent.[2][3][4] These application notes provide detailed protocols for assessing the antimicrobial activity of this compound, guidance on data interpretation, and a proposed mechanism of action based on current scientific understanding of related compounds.

While specific quantitative data on the antimicrobial activity of this compound is limited in publicly available literature, the protocols outlined here provide a robust framework for its systematic evaluation. The provided data for the closely related compound, linalool, serves as a valuable benchmark for comparison.

Data Presentation: Antimicrobial Activity of Linalool (Reference Compound)

The following table summarizes the reported antimicrobial activity of linalool against a variety of microorganisms. This data is presented as a reference to guide the expected range of activity for this compound. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.[5]

MicroorganismAssay TypeMICMBCReference
Pseudomonas fluorescensAgar Dilution1.25 µL/mL2.5 µL/mL[2]
Shewanella putrefaciensBroth Microdilution1.5 µL/mL-[4]
Methicillin-resistant Staphylococcus aureus (MRSA)Broth MicrodilutionMIC₅₀: 13.2 µg/mL-[6]
Methicillin-resistant Staphylococcus aureus (MRSA)Broth MicrodilutionMIC₉₀: 105.62 µg/mL-[6]
Trichophyton rubrum (clinical isolates)Broth Microdilution256-512 µg/mL-[7]

Experimental Protocols

Due to the lipophilic nature of this compound, modifications to standard antimicrobial susceptibility testing protocols are necessary to ensure proper dispersion in aqueous media.[8]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Solubilizing agent (e.g., Tween 80, DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (sterile broth)

  • Growth control (broth with inoculum and solubilizing agent)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate. To enhance solubility, the broth can be supplemented with a low concentration of Tween 80 (e.g., 0.5% v/v).[9]

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted this compound, as well as to the growth control well. The final volume in each well should be uniform (e.g., 200 µL).

  • Controls:

    • Positive Control: Add a known antimicrobial agent to a set of wells with the inoculum.

    • Negative Control: Include wells with sterile broth only to check for contamination.

    • Growth Control: Include wells with broth, inoculum, and the solubilizing agent to ensure the solvent does not inhibit microbial growth.

  • Incubation: Incubate the microtiter plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density (OD) with a microplate reader.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Solvent for this compound (e.g., ethanol)

  • Positive and negative control disks

Procedure:

  • Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a confluent lawn of growth.

  • Preparation of Disks: Aseptically apply a known volume (e.g., 10 µL) of a specific concentration of this compound (dissolved in a volatile solvent) onto sterile filter paper disks. Allow the solvent to evaporate completely.

  • Disk Placement: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

  • Incubation: Invert the plates and incubate at the appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of no growth around each disk in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[10]

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.[11]

Materials:

  • This compound at concentrations relative to the MIC (e.g., 1x MIC, 2x MIC, 4x MIC)

  • Standardized microbial inoculum

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Plating medium (e.g., Tryptic Soy Agar)

  • Sterile saline for dilutions

Procedure:

  • Assay Setup: Prepare tubes or flasks containing the broth medium with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC) and a growth control without the compound.

  • Inoculation: Inoculate each tube with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate a known volume onto agar plates.

  • Incubation: Incubate the plates at the optimal growth temperature until colonies are visible.

  • Colony Counting: Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[11]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion cluster_timekill Time-Kill Assay prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution impregnate_disk Impregnate Disks prep_compound->impregnate_disk setup_tubes Setup Tubes with Different Concentrations prep_compound->setup_tubes prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate_mic Inoculate Wells prep_inoculum->inoculate_mic inoculate_agar Inoculate Agar Plate prep_inoculum->inoculate_agar inoculate_tubes Inoculate Tubes prep_inoculum->inoculate_tubes serial_dilution->inoculate_mic incubate_mic Incubate (18-24h) inoculate_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic place_disk Place Disks on Agar inoculate_agar->place_disk impregnate_disk->place_disk incubate_disk Incubate (18-24h) place_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone setup_tubes->inoculate_tubes sample_over_time Sample at Time Points (0-24h) inoculate_tubes->sample_over_time plate_and_count Plate, Incubate, and Count CFUs sample_over_time->plate_and_count plot_curve Plot Time-Kill Curve plate_and_count->plot_curve

Caption: Workflow for assessing antimicrobial activity.

Proposed Mechanism of Action for this compound

Based on the known mechanisms of the structurally similar compound, linalool, the following pathway is proposed for the antimicrobial action of this compound.[2][3][4]

G compound This compound cell_membrane Bacterial Cell Membrane compound->cell_membrane metabolism Inhibition of Cellular Respiration & Energy Metabolism compound->metabolism membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) membrane_disruption->leakage cell_death Cell Death leakage->cell_death tca_cycle Disruption of TCA Cycle & Glycolysis metabolism->tca_cycle atp_synthesis Inhibition of ATPase & ATP Synthesis metabolism->atp_synthesis tca_cycle->cell_death atp_synthesis->cell_death

Caption: Proposed antimicrobial mechanism of this compound.

References

Application Notes and Protocols for Tetrahydrolinalool as a Flavoring Agent in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrolinalool is a saturated analog of linalool, widely recognized for its use as a flavoring agent in the food and beverage industry. It is valued for its pleasant, mild floral aroma with nuances of citrus and tea.[1][2] Its chemical stability, particularly in comparison to the less stable linalool, makes it a preferred ingredient in a variety of food matrices where flavor longevity is crucial.[3][4] This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound in food science research and product development.

Regulatory Status: this compound is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA). Its FEMA number is 3060, and it is also recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with JECFA number 357.[4][5]

Physicochemical and Sensory Properties

A comprehensive understanding of this compound's properties is essential for its effective application.

PropertyValueReference
Chemical Name 3,7-Dimethyloctan-3-ol[5]
CAS Number 78-69-3[5]
FEMA Number 3060[4]
JECFA Number 357[5]
Molecular Formula C10H22O[2]
Molecular Weight 158.28 g/mol [2]
Appearance Colorless liquid[2]
Odor Profile Floral (lily, rose), woody, with citrus and tea-like notes.[1][6]
Flavor Profile Clean, fresh, floral, tea-like with citrus and herbal nuances at 1-15 ppm.[1]
Detection Threshold 0.02 µg/L in air[4]
Typical Usage Level 1 to 6 ppm in finished food products.[7]
Solubility Soluble in alcohol and oils.[8]
Stability More stable than linalool, especially in aggressive media.[3][4]

Applications in Food and Beverages

This compound's versatile flavor profile allows for its use in a wide range of products.

Food/Beverage CategoryApplicationRecommended Starting Concentration (ppm)
Beverages Enhances citrus and floral notes in soft drinks, juices, and teas.1 - 3
Dairy Products Provides a subtle floral character to yogurt, ice cream, and flavored milk.2 - 5
Confectionery Adds a delicate floral touch to hard candies, gummies, and chewing gum.3 - 6
Baked Goods Imparts a fresh, floral aroma to cakes, cookies, and pastries.2 - 4
Savory Products Can be used in trace amounts to round out the flavor profile of sauces and marinades.< 1

Experimental Protocols

Sensory Evaluation of this compound

Objective: To determine the sensory profile and consumer acceptance of this compound in a model beverage system. Two common methods are the Triangle Test for difference testing and Quantitative Descriptive Analysis (QDA) for detailed profiling.

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[5][9]

Materials:

  • Control sample (beverage without this compound)

  • Test sample (beverage with a specific concentration of this compound)

  • Identical, opaque tasting cups labeled with random three-digit codes

  • Water and unsalted crackers for palate cleansing

  • Sensory evaluation booths with controlled lighting and ventilation

  • A panel of at least 24-30 trained or consumer panelists

Procedure:

  • Prepare the control and test samples. For example, a lemon-flavored still beverage. The test sample could contain 3 ppm of this compound.

  • For each panelist, present three coded samples: two will be the control and one will be the test sample, or two will be the test and one the control. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Instruct panelists to taste each sample from left to right.

  • Ask panelists to identify the "odd" or "different" sample.

  • Provide water and crackers for panelists to cleanse their palate between evaluations.

  • Collect and analyze the data. The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists). Statistical tables for the triangle test are used to determine if a significant difference exists.

Triangle_Test_Workflow cluster_prep Sample Preparation cluster_presentation Sample Presentation cluster_evaluation Panelist Evaluation cluster_analysis Data Analysis Prep_Control Prepare Control Beverage Coding Code Samples with Random 3-Digit Numbers Prep_Control->Coding Prep_Test Prepare Test Beverage (with this compound) Prep_Test->Coding Arrangement Arrange in Triads (e.g., AAB, ABA, etc.) Coding->Arrangement Tasting Panelist Tastes Samples from Left to Right Arrangement->Tasting Identification Panelist Identifies the 'Odd' Sample Tasting->Identification Palate_Cleansing Palate Cleansing Identification->Palate_Cleansing Data_Collection Collect Responses Identification->Data_Collection Palate_Cleansing->Tasting Next Panelist Stat_Analysis Statistical Analysis (Chi-square or Binomial Test) Data_Collection->Stat_Analysis Conclusion Determine if a Significant Difference Exists Stat_Analysis->Conclusion Stability_Test_Workflow cluster_setup Experiment Setup cluster_sampling Sampling Over Time cluster_analysis Chemical Analysis cluster_data Data Interpretation Sample_Prep Prepare Food Product with Known this compound Conc. Storage_Setup Store Samples at Different Temperatures (e.g., 20°C, 30°C, 40°C) Sample_Prep->Storage_Setup Time_Points Collect Samples at Predetermined Intervals (e.g., 0, 2, 4, 8, 12 weeks) Storage_Setup->Time_Points Extraction Volatile Extraction (HS-SPME) Time_Points->Extraction GCMS GC-MS Analysis for Quantification Extraction->GCMS Kinetics Determine Degradation Kinetics and Rate Constants GCMS->Kinetics Arrhenius Apply Arrhenius Model Kinetics->Arrhenius Shelf_Life Predict Shelf-Life Arrhenius->Shelf_Life Olfactory_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Binding cluster_transduction Signal Transduction Cascade cluster_signal Signal Transmission THL This compound (Odorant Molecule) OR Olfactory Receptor (GPCR) on Olfactory Sensory Neuron THL->OR Binds to G_Protein Activation of G-protein (Gαolf) OR->G_Protein Activates AC Activation of Adenylyl Cyclase III G_Protein->AC Activates cAMP ATP to cAMP Conversion AC->cAMP Catalyzes CNG cAMP binds to and opens Cyclic Nucleotide-Gated (CNG) Channels cAMP->CNG Opens Ion_Influx Influx of Na+ and Ca2+ CNG->Ion_Influx Allows Depolarization Depolarization of Neuron Ion_Influx->Depolarization Causes Action_Potential Generation of Action Potential Depolarization->Action_Potential Triggers Brain Signal Transmitted to the Olfactory Bulb in the Brain Action_Potential->Brain Transmits Perception Perception of Flavor Brain->Perception Leads to

References

Application Note: Formulation of Tetrahydrolinalool for Topical Applications in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

AN-COS-2025-12-13

Audience: Researchers, scientists, and drug development professionals.

Introduction Tetrahydrolinalool (THL) is a saturated monoterpene alcohol widely utilized in the cosmetic and fragrance industries.[1][2][3] It is synthesized through the catalytic hydrogenation of linalool, a process that enhances its chemical stability significantly.[4][5][6] This increased stability makes this compound a preferred ingredient for perfuming cosmetic products, especially in formulations with challenging pH levels, such as soaps and detergents, where its precursor, linalool, may degrade.[5][7] Its olfactory profile is described as a mild, clean, and fresh floral scent with notes of lily, lilac, tea, and subtle citrus or woody undertones.[2][6][8] While primarily used as a fragrance component[9][10], related terpene alcohols like linalool have demonstrated biological activities, including anti-inflammatory effects.[11][12] This suggests that beyond its pleasant aroma, this compound may offer additional functional benefits in topical formulations.

This document provides comprehensive data, formulation guidelines, and experimental protocols for the effective incorporation and evaluation of this compound in cosmetic products for topical application.

Physicochemical & Safety Data

Successful formulation requires a thorough understanding of the active ingredient's properties. The key physicochemical and safety parameters for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 78-69-3 [2][4][13]
INCI Name This compound [10]
Molecular Formula C₁₀H₂₂O [2][5]
Molecular Weight 158.28 g/mol [2][5]
Appearance Clear, colorless to pale yellow liquid [2][5][14]
Odor Mild, floral (lily, lilac), fresh, with tea-like and citrus nuances [2][6][8]
Density ~0.826 - 0.831 g/cm³ @ 20°C [1][5]
Boiling Point 197°C [5]
Flash Point ~77°C [2][5]
Log P (o/w) ~3.3 - 3.54 [5][15]
Solubility Soluble in alcohols and oils; Insoluble in water [1][2][14]

| Stability | Highly stable, particularly in alkaline media; more stable than linalool |[5][7][8] |

Table 2: Safety & Regulatory Profile

Parameter Value Reference(s)
Oral LD50 (Rat) > 5 g/kg [4]
Dermal LD50 (Rabbit) > 5 g/kg [4]
Skin Irritation May cause skin irritation or allergic reactions in sensitive individuals [14][15]
Eye Irritation Causes serious eye irritation [15]
FEMA Number 3060 [5][13][14]

| Regulatory Status | Generally Recognized as Safe (GRAS) as a flavoring agent by JECFA |[15] |

Formulation Guidelines & Example Chassis

Due to its lipophilic nature (Log P ~3.3), this compound is readily incorporated into the oil phase of emulsions or solubilized in anhydrous systems. Its excellent stability allows for its use in a wide range of product types without significant degradation.[5][8]

  • Emulsions (Creams, Lotions): Add this compound to the oil phase. It can be incorporated during the cool-down phase (<40°C) to minimize volatile loss, although its high boiling point makes it relatively robust to heat.

  • Anhydrous Systems (Oils, Balms): Directly miscible with other lipids and esters.

  • Surfactant Systems (Cleansers, Shampoos): Can be pre-solubilized with non-ionic surfactants or glycols before addition to the main batch to ensure clarity and prevent separation.

Table 3: Example Topical Formulation Chassis with this compound

Formulation Type Phase Ingredient (INCI Name) % w/w Function
O/W Cream A Aqua Q.S. to 100 Vehicle
A Glycerin 3.00 Humectant
A Xanthan Gum 0.20 Stabilizer
B Caprylic/Capric Triglyceride 10.00 Emollient
B Cetearyl Alcohol (and) Ceteareth-20 5.00 Emulsifier
B Dimethicone 1.00 Occlusive
C This compound 0.50 Fragrance
C Phenoxyethanol (and) Ethylhexylglycerin 1.00 Preservative
Body Oil A Helianthus Annuus (Sunflower) Seed Oil Q.S. to 100 Vehicle
A Simmondsia Chinensis (Jojoba) Seed Oil 15.00 Emollient
A Tocopherol 0.50 Antioxidant
A This compound 1.00 Fragrance
Gel Serum A Aqua Q.S. to 100 Vehicle
A Propanediol 5.00 Solvent/Humectant
A Carbomer 0.40 Gelling Agent
B Polysorbate 20 2.00 Solubilizer
B This compound 0.30 Fragrance
C Triethanolamine 0.40 Neutralizer

| | C | Euxyl PE 9010 | 1.00 | Preservative |

Note: Typical use levels for fragrance in leave-on cosmetics range from 0.2% to 1%.[9]

Postulated Mechanism of Action: Anti-Inflammatory Pathway

While this compound is primarily a fragrance, its precursor, linalool, has been shown to possess anti-inflammatory properties, partly by inhibiting the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[12][16] These pathways are critical in the inflammatory cascade, leading to the expression of pro-inflammatory mediators like iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).[16] It is plausible that THL may exert similar, albeit unconfirmed, effects. The diagram below illustrates this hypothetical mechanism.

G LPS Inflammatory Stimulus (e.g., LPS, UV) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 MAPK->AP1 NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) AP1->ProInflammatory NFkB_nuc->ProInflammatory Inflammation Inflammatory Response ProInflammatory->Inflammation THL This compound (Hypothesized) THL->MAPK THL->NFkB G cluster_prep Preparation cluster_exp Experiment (24h) cluster_analysis Analysis prep_skin 1. Skin Membrane Prep (Human/Porcine, Dermatome to 500µm) prep_cells 2. Franz Cell Assembly (Fill with Receptor Fluid, Equilibrate) prep_skin->prep_cells apply_form 3. Apply Formulation (Finite dose, e.g., 10 mg/cm²) prep_cells->apply_form collect_samples 4. Sample Receptor Fluid (At 1, 2, 4, 8, 12, 24h) apply_form->collect_samples skin_dep 5. Skin Deposition Analysis (Tape Strip SC, Separate Epidermis/Dermis) collect_samples->skin_dep hplc 6. Quantify THL by HPLC skin_dep->hplc data_an 7. Calculate Flux, Kp, Skin Content hplc->data_an G T0 Time Zero (T=0) Initial Analysis: pH, Viscosity, Appearance, Odor, Microbiology RT Real-Time Storage (25°C / 60% RH) T0->RT ACC Accelerated Storage (40°C/75% RH, 45°C, 50°C) T0->ACC CYCLE Cycle Testing (e.g., 3x from -10°C to 25°C) T0->CYCLE PHOTO Photostability (UV/Vis Exposure) T0->PHOTO T_RT Test @ 3, 6, 12, 24 Months RT->T_RT T_ACC Test @ 1, 2, 3 Months ACC->T_ACC T_CYCLE Test After 3 Cycles CYCLE->T_CYCLE T_PHOTO Test After Exposure PHOTO->T_PHOTO REPORT Final Stability Report (Shelf-Life Determination) T_ACC->REPORT T_RT->REPORT T_CYCLE->REPORT T_PHOTO->REPORT

References

Application Notes and Protocols for Electrophysiological Studies of Tetrahydrolinalool's Effects on Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrolinalool (THL) is an acyclic monoterpene alcohol found in essential oils and produced during the metabolism of linalool.[1] Emerging research indicates its potential as a neuroactive compound, particularly for its anticonvulsant properties.[1] Electrophysiological studies are crucial for elucidating the precise mechanisms by which THL modulates neuronal activity. This document provides detailed application notes and experimental protocols for investigating the effects of THL on neurons, with a focus on its interaction with GABAA receptors and voltage-gated ion channels. The protocols are based on established methodologies used for similar compounds, such as linalool, and are intended to serve as a comprehensive guide for researchers in this field.

Application Notes

Background and Rationale

THL has demonstrated anticonvulsant activity in preclinical models, suggesting its potential as a therapeutic agent for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[1] Electrophysiological evidence points towards the GABAergic system as a primary target for THL's action. Specifically, in silico molecular docking studies show a stable interaction between THL and the GABAA receptor, similar to diazepam.[1] Furthermore, electrophysiological recordings have confirmed that THL treatment reduces seizures induced by pentylenetetrazole (PTZ), a GABAA receptor antagonist.[1]

Beyond its effects on the GABAergic system, the structural similarity of THL to linalool suggests that it may also modulate the activity of various voltage-gated ion channels, which are fundamental to neuronal excitability. Studies on linalool have shown that it can suppress voltage-gated sodium (NaV) and calcium (CaV) currents in sensory neurons.[2] Therefore, a comprehensive electrophysiological investigation of THL should encompass its effects on both ligand-gated (GABAA) and voltage-gated ion channels.

Key Electrophysiological Techniques

  • In Vivo Electroencephalography (EEG): This technique is used to record electrical activity from the brain of a live animal. It is invaluable for studying the overall effects of a compound on brain network activity and for assessing its anticonvulsant efficacy in seizure models, such as the pentylenetetrazole (PTZ) induced seizure model.[3][4]

  • In Vitro Whole-Cell Patch-Clamp: This is a high-resolution technique that allows for the recording of ionic currents through single channels or across the entire membrane of an isolated neuron.[5] It is the gold standard for characterizing the effects of a compound on specific ion channels, such as GABAA receptors, voltage-gated sodium channels, and voltage-gated calcium channels.[6][7] This technique can be performed on cultured neurons or in acute brain slices.

Expected Outcomes and Applications

The application of these electrophysiological techniques will enable researchers to:

  • Determine the in vivo efficacy of THL in suppressing seizure activity.

  • Characterize the modulatory effects of THL on GABAA receptor function.

  • Investigate the impact of THL on the gating properties of voltage-gated sodium and calcium channels.

  • Elucidate the molecular mechanisms underlying the neuroactive properties of THL.

  • Provide critical data for the preclinical development of THL as a potential therapeutic agent.

Quantitative Data Summary

Table 1: Behavioral Effects of this compound (THL) in a Picrotoxin-Induced Seizure Model

Treatment GroupDose (mg/kg)Latency to First Clonic Seizure (s)Mortality Rate Reduction (%)
Control-Data not specified0
THL125Increased50
THL150Increased (p < 0.05)50

Data adapted from a study on the anticonvulsant activity of THL. The study reported a significant increase in latency to seizure and a reduction in mortality at the specified doses in a picrotoxin-induced seizure test.[8]

Table 2: Effects of Linalool on Voltage-Gated Ion Channels in Neurons (In Vitro Patch-Clamp)

Ion ChannelNeuron TypeLinalool ConcentrationEffectReference
Voltage-gated Na+ channelsNewt olfactory receptor cells0.56 mM (IC50)Reversible suppression of current[2]
Voltage-gated Ca2+ channelsMouse sensory neuronsVariousAttenuation of currents[2]
T-type Ca2+ channels (CaV3.2)HEK-293T cells100 µMInhibition of current, negative shift in steady-state inactivation[9][10]

This table summarizes data from studies on linalool, a structurally related compound to THL. These findings suggest potential avenues of investigation for THL's effects on voltage-gated ion channels.

Experimental Protocols

Protocol 1: In Vivo Electroencephalography (EEG) Recording in a Pentylenetetrazole (PTZ)-Induced Seizure Mouse Model

Objective: To assess the in vivo anticonvulsant activity of this compound by recording EEG activity in a PTZ-induced seizure model in mice.

Materials:

  • Male Swiss mice (25-30 g)

  • This compound (THL)

  • Pentylenetetrazole (PTZ)

  • Saline solution (0.9% NaCl)

  • Vehicle for THL (e.g., 0.5% Tween 80 in saline)

  • EEG recording system with headstage, amplifier, and data acquisition software

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

  • Surgical tools

  • Skull screws (for EEG electrodes) and dental cement

Procedure:

  • Animal Preparation and Electrode Implantation:

    • Anesthetize the mouse using the chosen anesthetic.

    • Mount the mouse in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill small burr holes over the desired brain regions (e.g., frontal cortex and hippocampus).

    • Implant stainless steel screw electrodes into the burr holes, ensuring they make contact with the dura mater. A reference electrode can be placed over the cerebellum.

    • Secure the electrodes and a headstage connector to the skull using dental cement.

    • Allow the animal to recover from surgery for at least 48 hours.

  • Drug Administration:

    • On the day of the experiment, habituate the mouse to the recording chamber for at least 30 minutes.

    • Administer THL (e.g., 125 or 150 mg/kg, intraperitoneally - i.p.) or vehicle to the respective groups of animals.

    • Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Seizure Induction and EEG Recording:

    • Connect the animal's headstage to the EEG recording system.

    • Record baseline EEG activity for 5-10 minutes.

    • Induce seizures by administering a convulsant dose of PTZ (e.g., 35-60 mg/kg, i.p.).[3] The exact dose may need to be optimized based on the mouse strain and baseline seizure susceptibility.

    • Continuously record EEG and observe the animal's behavior for at least 30 minutes post-PTZ injection.

    • Behavioral seizures can be scored using a standardized scale (e.g., the Racine scale).

  • Data Analysis:

    • Analyze the EEG recordings for seizure-like activity, characterized by high-amplitude, high-frequency spike-wave discharges.

    • Quantify the latency to the first seizure, the duration of seizures, and the total number of seizures in each group.

    • Compare the EEG parameters and behavioral scores between the THL-treated and vehicle-treated groups using appropriate statistical tests.

Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording of GABAA Receptor Currents

Objective: To determine the effect of this compound on GABAA receptor-mediated currents in cultured neurons or acute brain slices.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices

  • This compound (THL)

  • GABA (γ-aminobutyric acid)

  • Bicuculline (GABAA receptor antagonist)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for patch pipettes

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 CsCl, 1 CaCl2, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Drug application system (e.g., perfusion or puffer system).

Procedure:

  • Cell/Slice Preparation:

    • For cultured neurons, plate cells on coverslips and grow for 7-14 days in vitro.

    • For brain slices, prepare acute slices (250-300 µm thick) from the desired brain region of a rodent using a vibratome.

    • Transfer the coverslip or slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated external solution.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

    • Under visual guidance, approach a neuron with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the neuron's membrane potential at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Establish a stable baseline recording of spontaneous or evoked GABAA receptor-mediated currents.

    • To evoke currents, apply GABA (e.g., 1-10 µM) for a short duration (e.g., 2-5 seconds) using a puffer pipette or a fast perfusion system.

    • After obtaining a stable baseline response to GABA, co-apply THL at various concentrations with GABA.

    • Record the changes in the amplitude, kinetics (activation and deactivation), and desensitization of the GABA-evoked currents in the presence of THL.

    • To confirm that the observed effects are mediated by GABAA receptors, apply the GABAA receptor antagonist bicuculline at the end of the experiment to block the currents.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of THL.

    • Construct a dose-response curve to determine the EC50 or IC50 of THL's modulatory effect.

    • Analyze the current kinetics to determine if THL affects the activation, deactivation, or desensitization rates of the GABAA receptor.

Protocol 3: In Vitro Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium and Calcium Currents

Objective: To investigate the effects of this compound on voltage-gated sodium (NaV) and calcium (CaV) channels in neurons.

Materials:

  • Cultured neurons (e.g., dorsal root ganglion - DRG - neurons, which express a variety of NaV and CaV channels)

  • This compound (THL)

  • Tetrodotoxin (TTX) - for isolating specific NaV channel subtypes

  • Specific CaV channel blockers (e.g., CdCl2, nifedipine) - for isolating CaV channel subtypes

  • External and internal solutions (see below)

  • Patch-clamp rig and drug application system as in Protocol 2.

Solutions:

  • For NaV currents:

    • External solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

  • For CaV currents:

    • External solution (in mM): 120 TEA-Cl, 5 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES (pH 7.2).

Procedure:

  • Cell Preparation and Patch-Clamp Recording:

    • Prepare and patch-clamp neurons as described in Protocol 2.

  • Recording NaV Currents:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most NaV channels are in the closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward NaV currents.

    • Establish a stable baseline current-voltage (I-V) relationship.

    • Perfuse the cell with different concentrations of THL and repeat the voltage-step protocol to observe any changes in the I-V relationship, peak current amplitude, and channel kinetics (activation and inactivation).

    • To investigate use-dependent block, apply a train of depolarizing pulses and measure the progressive reduction in current amplitude in the presence of THL.

  • Recording CaV Currents:

    • Hold the cell at a hyperpolarized potential (e.g., -90 mV).

    • Apply a depolarizing voltage step (e.g., to 0 mV) to elicit inward CaV currents.

    • Establish a stable baseline current.

    • Apply THL at various concentrations and measure the effect on the peak CaV current amplitude.

    • To study the voltage-dependence of activation and inactivation, apply appropriate voltage protocols in the absence and presence of THL.

  • Data Analysis:

    • For both NaV and CaV currents, plot I-V curves to visualize the effect of THL on the current amplitude at different membrane potentials.

    • Analyze the voltage-dependence of activation and inactivation by fitting the data to Boltzmann functions.

    • Determine the IC50 for THL's block of each channel type.

    • Assess use-dependent effects by plotting the normalized peak current against the pulse number.

Visualizations

signaling_pathway cluster_membrane THL This compound GABAA_R GABAA Receptor THL->GABAA_R Positive Allosteric Modulation Cl_ion Cl- GABAA_R->Cl_ion Increased Influx Hyperpolarization Hyperpolarization / Inhibition of Firing Cl_ion->Hyperpolarization Neuron_Membrane Neuronal Membrane

Caption: Proposed signaling pathway for this compound's effect on GABAA receptors.

eeg_workflow start Start surgery EEG Electrode Implantation Surgery start->surgery recovery Recovery (48h) surgery->recovery habituation Habituation to Recording Chamber recovery->habituation drug_admin Administer THL or Vehicle (i.p.) habituation->drug_admin baseline Record Baseline EEG (5-10 min) drug_admin->baseline ptz_injection Inject PTZ (i.p.) baseline->ptz_injection record Record EEG & Observe Behavior (30 min) ptz_injection->record analysis Data Analysis (Latency, Duration, Score) record->analysis end End analysis->end

Caption: Experimental workflow for in vivo EEG recording of PTZ-induced seizures.

patch_clamp_workflow start Start prepare_cells Prepare Cultured Neurons or Brain Slices start->prepare_cells transfer Transfer to Recording Chamber prepare_cells->transfer patch Approach Neuron & Form GΩ Seal transfer->patch whole_cell Establish Whole-Cell Configuration patch->whole_cell baseline Record Baseline Currents (GABA-evoked or Voltage-gated) whole_cell->baseline apply_thl Apply THL at Various Concentrations baseline->apply_thl record_effects Record Changes in Currents apply_thl->record_effects washout Washout & Antagonist Application (optional) record_effects->washout analysis Data Analysis (Dose-Response, Kinetics) washout->analysis end End analysis->end

Caption: Experimental workflow for in vitro whole-cell patch-clamp recording.

References

Application Notes: Isolating Tetrahydrolinalool from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydrolinalool (3,7-Dimethyloctan-3-ol) is a saturated terpene alcohol valued in the fragrance, cosmetic, and chemical industries for its mild, floral, and citrus-like aroma.[1][2] It is a saturated derivative of linalool and is often used as a more stable substitute for linalool in applications where the latter may exhibit instability, such as in aggressive media like perborate detergents.[3][4][5] While it can be found in nature, it is commonly prepared via the catalytic hydrogenation of linalool.[4] These application notes provide detailed protocols for the isolation and purification of this compound from essential oil matrices or crude synthetic mixtures, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physical and chemical properties is crucial for developing effective isolation and purification strategies.

PropertyValueSource
CAS Number 78-69-3[1][2][3]
Molecular Formula C₁₀H₂₂O[2][3]
Molecular Weight 158.28 g/mol [2][3][6]
Appearance Colorless to pale yellow liquid[1][2][3]
Odor Sweet, floral, citrus-like[2][4][7]
Boiling Point 197°C (386.6°F) at 760 mmHg; 71-73°C at 6 mmHg[3][4]
Density ~0.826 g/mL at 25°C[3][4]
Flash Point ~77°C (170.6°F)[2][3][5]
Solubility Soluble in alcohol and most fixed oils; insoluble in water.[1][2][6][7]
Refractive Index 1.431 - 1.435 (at 20°C)[2][6]
LogP 3.3 - 3.54[3][6]

Overall Isolation Strategy

The isolation of this compound typically begins with the extraction of essential oils from plant material. If the target is the naturally occurring compound, the essential oil is directly subjected to purification. More commonly, linalool-rich essential oils are hydrogenated to convert linalool to this compound, followed by purification of the resulting mixture. The two primary high-purity isolation techniques are fractional distillation and preparative chromatography.

G cluster_0 Phase 1: Source Material Preparation cluster_1 Phase 2: Optional Conversion cluster_2 Phase 3: Purification cluster_3 Phase 4: Quality Control Plant Plant Material (e.g., Lavender) Extraction Essential Oil Extraction (e.g., Steam Distillation) Plant->Extraction EssentialOil Linalool-Rich Essential Oil Extraction->EssentialOil Hydrogenation Catalytic Hydrogenation (Conversion of Linalool) EssentialOil->Hydrogenation CrudeMix Crude this compound Mixture Hydrogenation->CrudeMix FracDist Fractional Distillation CrudeMix->FracDist PrepHPLC Preparative HPLC CrudeMix->PrepHPLC Purified High-Purity This compound (≥98%) FracDist->Purified PrepHPLC->Purified QC Purity Assessment (GC-MS) Purified->QC

Caption: General workflow for obtaining high-purity this compound.

Experimental Protocols

Protocol 1: Essential Oil Extraction via Steam Distillation

This protocol describes a common method for extracting essential oils from plant matter, such as lavender flowers, which are rich in linalool, the precursor to this compound.[8]

Objective: To extract volatile oils from plant material.

Materials:

  • Plant material (e.g., 500g of dried lavender flowers)

  • Distilled water

  • Steam distillation apparatus (still, steam generator, condenser, separator)

  • Heating mantle

  • Anhydrous sodium sulfate

  • Glassware (round-bottom flasks, separatory funnel, beakers)

Methodology:

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material into the still. Ensure all connections are secure.

  • Steam Generation: Heat water in the steam generator to produce a steady flow of steam.

  • Extraction: Introduce live steam into the bottom of the still, allowing it to pass through the plant material. The steam will rupture the plant's oil glands, releasing the volatile essential oil.[9][10]

  • Condensation: The mixture of steam and essential oil vapor travels to the condenser. Cold water circulating through the condenser jacket cools the vapor, causing it to condense back into a liquid.

  • Separation: Collect the condensed liquid (hydrosol and essential oil) in a separator. The essential oil, being less dense and immiscible with water, will typically form a layer on top.

  • Collection: Carefully separate the essential oil layer from the aqueous layer (hydrosol).

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the final essential oil in a sealed, dark glass vial in a cool place.

Protocol 2: Isolation by Fractional Distillation

Fractional distillation is an effective technique for separating components of a liquid mixture that have different boiling points.[11] It is particularly useful for purifying this compound from a crude mixture on a larger scale.[11][12]

Objective: To purify this compound from a crude mixture based on boiling point differences.

Materials:

  • Crude this compound mixture (from hydrogenation or a concentrated essential oil)

  • Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), distillation head, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Vacuum pump (for vacuum distillation)

  • Boiling chips or magnetic stir bar

  • Thermometer

Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is placed vertically between the boiling flask and the distillation head.[12] Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.[12]

  • Charging the Flask: Charge the round-bottom flask with the crude mixture and add boiling chips or a stir bar for smooth boiling.[11]

  • Heating: Gently heat the flask. As the mixture boils, vapor will rise into the fractionating column. The column provides a large surface area (theoretical plates) for repeated condensation and vaporization cycles, enriching the vapor with the more volatile components as it rises.[12][13]

  • Equilibration: Adjust the heating to maintain a slow, steady reflux within the column, allowing a temperature gradient to establish.[11]

  • Fraction Collection:

    • Low-Boiling Impurities: The first fraction to distill over will be enriched in components with boiling points lower than this compound. Collect this "forerun" in a separate receiving flask.

    • Target Compound: As the temperature at the distillation head stabilizes near the boiling point of this compound (~197°C at atmospheric pressure, or lower under vacuum), switch to a new receiving flask to collect the purified product.

    • High-Boiling Impurities: Once the majority of the this compound has distilled, the temperature will either drop (if the distillation is complete) or rise further as higher-boiling components begin to vaporize. Stop the distillation at this point to avoid contaminating the product.

  • Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity.[11]

G cluster_0 Setup cluster_1 Distillation Process cluster_2 Outcome start Charge Flask with Crude Mixture setup Assemble Fractional Distillation Apparatus start->setup heat Gentle Heating & Establish Reflux setup->heat collect1 Collect Forerun (Low-Boiling Impurities) heat->collect1 collect2 Collect Main Fraction (this compound) collect1->collect2 collect3 Stop Distillation (High-Boiling Residue Remains) collect2->collect3 product Purified this compound collect2->product

Caption: Experimental workflow for fractional distillation.

Protocol 3: Isolation by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for high-purity isolation of target compounds.[14] It separates molecules based on their differential partitioning between a stationary phase and a mobile phase.[11]

Objective: To achieve high-purity isolation of this compound from a complex mixture.

Materials:

  • Crude this compound mixture, filtered

  • Preparative HPLC system (pumps, injector, column, detector, fraction collector)

  • Preparative HPLC column (e.g., Reversed-Phase C18, 50 mm x 19 mm)

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • Sample vials, collection tubes

Methodology:

  • Method Development (Analytical Scale):

    • First, develop a separation method on an analytical HPLC system using a column with the same stationary phase as the preparative column.[14]

    • Screen mobile phases to find a composition that provides good resolution between this compound and its impurities. For a non-polar compound like this compound, a reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

    • Optimize the gradient or isocratic conditions to achieve baseline separation.

  • Scale-Up:

    • Linearly scale up the flow rate and injection volume from the analytical method to the preparative column dimensions. The goal is to maximize sample loading without sacrificing the necessary resolution.[14]

  • System Preparation:

    • Install the preparative column and equilibrate the system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection:

    • Dissolve the crude mixture in the mobile phase or a compatible solvent.

    • Inject the prepared sample onto the column. The amount injected will depend on the column's loading capacity, determined during method development.

  • Chromatographic Run & Fraction Collection:

    • Run the preparative method. Monitor the chromatogram from the detector in real-time.

    • Use an automated fraction collector to collect the eluent in separate tubes. Program the collector to isolate the peak corresponding to this compound based on its retention time.

  • Post-Processing:

    • Combine the collected fractions containing the pure product.

    • Remove the mobile phase solvents, typically using a rotary evaporator, to yield the purified this compound.

  • Purity Analysis:

    • Confirm the purity of the isolated product using analytical HPLC or GC-MS.

G Dev Analytical Method Development Scale Scale-Up Calculations (Flow Rate, Injection Vol.) Dev->Scale Equil Equilibrate Preparative System Scale->Equil Inject Inject Sample Mixture Equil->Inject Run Run Preparative Chromatography Inject->Run Collect Collect Fractions (Target Peak) Run->Collect Evap Solvent Evaporation (Rotovap) Collect->Evap Analyze Purity Analysis (GC-MS) Evap->Analyze Product High-Purity This compound Analyze->Product

Caption: Experimental workflow for preparative HPLC purification.

Data Presentation: Comparison of Isolation Techniques

The choice of isolation technique depends on the required purity, scale, and available resources.

ParameterFractional DistillationPreparative HPLC
Principle Separation by boiling point differences.[11][13]Separation by differential partitioning between phases.[11][14]
Typical Scale Grams to Kilograms (Large Scale)Milligrams to Grams (Small to Medium Scale)[15]
Achievable Purity Good to High (e.g., 95-99%)Very High (e.g., >99%)[16]
Yield Generally high, but losses can occur in forerun/residue.High, dependent on peak resolution and fraction cutting.[14]
Throughput High for large volumes.Lower, limited by cycle time and column loading.[14]
Primary Application Bulk purification of thermally stable compounds.High-purity isolation for R&D, impurity standards, and pharmaceuticals.[14][15]
Key Consideration Compounds must be thermally stable and have sufficiently different boiling points.Higher solvent consumption and cost per gram.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Tetrahydrolinalool Stability in Acidic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the stability of Tetrahydrolinalool in acidic media. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address stability challenges encountered during their experiments. Here you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and key data to support your formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-containing acidic formulation is losing its characteristic floral scent over time. What is the likely cause?

A1: The most probable cause is the acid-catalyzed degradation of this compound. As a tertiary alcohol, this compound can undergo dehydration in the presence of acid, leading to the formation of various non-odorous or off-odor isomers of dimethyloctene. This reaction is a common pathway for the degradation of tertiary alcohols in acidic environments.

Q2: What are the primary degradation products of this compound in an acidic medium?

A2: In acidic conditions, this compound (3,7-dimethyloctan-3-ol) primarily degrades via an E1 elimination mechanism. This process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom results in the formation of a double bond. Due to the structure of this compound, this can lead to a mixture of up to five constitutional and geometric isomers of dimethyloctene[1].

Q3: At what pH range does this compound become significantly unstable?

Q4: How can I monitor the degradation of this compound in my formulation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a robust technique for monitoring the concentration of this compound over time[3][4][5][6]. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify the volatile degradation products (dimethyloctene isomers)[1].

Q5: What strategies can I employ to improve the stability of this compound in my acidic formulation?

A5: There are two primary strategies to enhance the stability of this compound in acidic media:

  • Antioxidant Addition: While the primary degradation pathway is acid-catalyzed dehydration, oxidative processes can also contribute to instability, especially in the presence of other ingredients. The addition of antioxidants such as Butylated Hydroxytoluene (BHT) or tocopherols (Vitamin E) can help mitigate oxidative degradation. Some studies suggest a synergistic effect when combining different antioxidants[7][8][9].

  • Encapsulation: Encapsulating this compound in a protective shell can physically shield it from the acidic environment, thereby preventing degradation. Various encapsulation techniques, such as spray drying or coacervation, can be explored depending on the formulation type[2].

Q6: Are there any synergistic effects when using a combination of antioxidants?

A6: Yes, synergistic effects between antioxidants have been reported. For instance, studies have shown that BHT can regenerate α-tocopherol from its radical form, enhancing the overall antioxidant capacity, particularly in non-polar environments[9]. The combination of natural and synthetic antioxidants can sometimes provide a more robust stabilizing effect than individual antioxidants alone[7][8].

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound in an Acidic Formulation

This protocol outlines a general procedure for assessing the stability of this compound in your specific formulation under accelerated conditions.

1. Sample Preparation:

  • Prepare your acidic formulation containing a known concentration of this compound.
  • Prepare a control sample of the formulation without this compound.
  • Divide each batch into multiple aliquots in appropriate, sealed containers to be stored at different conditions.

2. Storage Conditions:

  • Store the samples under the following conditions:
  • Accelerated Condition: 40°C ± 2°C / 75% RH ± 5% RH
  • Real-Time Condition (for comparison): 25°C ± 2°C / 60% RH ± 5% RH
  • Refrigerated Condition (as a control): 5°C ± 3°C

3. Time Points for Analysis:

  • Analyze the samples at predetermined time points. A typical schedule for accelerated testing is: 0, 1, 2, 4, and 8 weeks. For real-time testing, time points could be 0, 3, 6, 9, and 12 months.

4. Analytical Methods:

  • Visual and Olfactory Assessment: At each time point, visually inspect the samples for any changes in color, clarity, or phase separation. Perform an olfactory assessment to detect any changes in the fragrance profile.
  • pH Measurement: Measure the pH of the samples to ensure it remains within the target range.
  • Quantitative Analysis (HPLC): Use a validated stability-indicating HPLC method to determine the concentration of this compound remaining in the formulation.
  • Degradation Product Analysis (GC-MS): For a more in-depth analysis, use GC-MS to identify and semi-quantify the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to quantify this compound in the presence of its degradation products.

1. Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water may be a suitable starting point. The exact ratio and gradient profile will need to be optimized for your specific formulation.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detector Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 210 nm) or an RI detector may be necessary.

3. Forced Degradation Study:

  • To ensure the method is "stability-indicating," perform a forced degradation study.
  • Subject a solution of this compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and thermal stress.
  • Analyze the stressed samples to ensure that the degradation products are well-separated from the parent this compound peak.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in an Acidic Formulation (pH 4.0) under Accelerated Conditions (40°C)

Time (Weeks)Visual AppearanceOdor ProfileThis compound Remaining (%) [HPLC]
0Clear, colorlessCharacteristic floral100.0
1Clear, colorlessSlightly weaker floral95.2
2Clear, colorlessNoticeably weaker floral88.5
4Clear, colorlessFaint floral, slight off-note75.3
8Clear, slightly yellowOff-note more prominent58.1

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific formulation and storage conditions.

Visualizations

degradation_pathway This compound This compound (3,7-dimethyloctan-3-ol) protonation Protonation of Hydroxyl Group This compound->protonation + H+ carbocation Tertiary Carbocation Intermediate protonation->carbocation - H2O elimination Proton Elimination carbocation->elimination products Dimethyloctene Isomers (Degradation Products) elimination->products - H+

Acid-catalyzed degradation pathway of this compound.

troubleshooting_workflow start Scent Loss Detected in Acidic Formulation check_ph Verify Formulation pH start->check_ph is_ph_low Is pH in acidic range? check_ph->is_ph_low degradation_suspected Suspect Acid-Catalyzed Degradation is_ph_low->degradation_suspected Yes end Stable Formulation is_ph_low->end No (Investigate other causes) run_stability_study Conduct Accelerated Stability Study (Protocol 1) degradation_suspected->run_stability_study analyze_data Analyze this compound Concentration (HPLC) run_stability_study->analyze_data confirm_degradation Is Degradation Confirmed? analyze_data->confirm_degradation implement_solutions Implement Stabilization Strategies confirm_degradation->implement_solutions Yes confirm_degradation->end No (Re-evaluate issue) reformulate Consider Reformulation (e.g., adjust pH if possible) implement_solutions->reformulate antioxidants Add Antioxidants (e.g., BHT, Tocopherols) implement_solutions->antioxidants encapsulation Utilize Encapsulation implement_solutions->encapsulation reformulate->end antioxidants->end encapsulation->end

Troubleshooting workflow for this compound instability.

References

Optimizing reaction conditions for high-yield Tetrahydrolinalool synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for high-yield Tetrahydrolinalool synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the catalytic hydrogenation of linalool.

ProblemPotential CauseSuggested Solution
Low or No Conversion Catalyst Inactivity: The catalyst may be old, have reduced activity, or be poisoned.[1][2]- Use a fresh batch of catalyst. - Ensure the catalyst has been stored properly under an inert atmosphere. - Consider using a more active catalyst, such as Pearlmann's catalyst (Pd(OH)₂/C), especially for challenging substrates.[2] - Check starting materials and solvents for impurities that could act as catalyst poisons (e.g., sulfur or nitrogen compounds).[1]
Insufficient Hydrogen Pressure: The pressure of hydrogen may be too low for the reaction to proceed efficiently.[1]- Ensure all connections in the hydrogenation apparatus are secure and there are no leaks. - For sterically hindered or less reactive starting materials, increasing the hydrogen pressure may be necessary.[1]
Inadequate Agitation: Poor mixing can limit the contact between the substrate, catalyst, and hydrogen gas.[1]- Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture. - For larger scale reactions, consider mechanical stirring for more efficient agitation.
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.- While room temperature is often a good starting point, gentle heating may be required to initiate the reaction.[1] - Be cautious with increasing the temperature, as it can lead to side reactions and the formation of byproducts.
Reaction Stalls or is Incomplete Catalyst Poisoning: Impurities in the substrate or solvent may have poisoned the catalyst during the reaction.[1][2]- Filter the reaction mixture to remove the poisoned catalyst and add a fresh batch to continue the reaction.[3] - Purify the starting materials and solvents to remove any potential catalyst poisons.
Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to drive the reaction to completion.- A typical starting point is 10% (w/w) of catalyst relative to the substrate.[2] Increasing the catalyst loading may improve conversion.
Low Purity of this compound Formation of Byproducts: Side reactions can lead to the formation of impurities such as 2,6-dimethyloctane and p-cymene, particularly at elevated temperatures.[4]- Maintain a controlled reaction temperature, ideally below 100°C, to minimize side reactions. - Optimize the reaction time to avoid over-reduction or isomerization of the product.
Incomplete Purification: Residual starting material (linalool) or byproducts may remain after purification.- Optimize fractional distillation conditions (e.g., column height, reflux ratio, vacuum) for better separation. - For high-purity requirements, consider column chromatography as a subsequent purification step.[5]
Contaminated Starting Material: The linalool used may contain impurities that are carried through the synthesis.- Analyze the purity of the starting linalool using Gas Chromatography-Mass Spectrometry (GC-MS) before use. - Purify the linalool if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially viable method for synthesizing this compound is the catalytic hydrogenation of linalool.[4] This process involves reacting linalool with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[4]

Q2: What are the optimal reaction conditions for high-yield this compound synthesis?

A2: Optimal conditions can vary, but a study has shown a yield of 96.3% using 5% Pd/C as a catalyst at a temperature of 90-92°C and a pressure of 2.0 MPa.[4] It is crucial to keep the reaction temperature below 100°C to minimize the formation of byproducts.[4]

Q3: How can I monitor the progress of the hydrogenation reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] GC is particularly well-suited for this reaction, allowing for the quantification of linalool consumption and this compound formation.

Q4: What are the main safety precautions to consider during high-pressure hydrogenation?

A4: High-pressure hydrogenation reactions should be conducted with extreme caution. Key safety measures include:

  • Experienced Supervision: First-time users must be supervised by an experienced operator.[6]

  • Proper Personal Protective Equipment (PPE): Wear cotton gloves and anti-static shoes.[6]

  • Elimination of Ignition Sources: No lighters, phones, or other electronic devices should be in the vicinity.[6][7]

  • Proper Ventilation: The reaction should be carried out in a well-ventilated fume hood.[6][7]

  • Leak Testing: Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[6][7]

  • Inert Gas Purging: The reactor must be purged with an inert gas to remove all oxygen before hydrogen is introduced.[7]

  • Safe Catalyst Handling: Pd/C can be pyrophoric, especially after the reaction when it is saturated with hydrogen. It should be handled under an inert atmosphere and kept wet.[8]

Q5: How should I store the synthesized this compound?

A5: this compound is more stable than linalool but can still oxidize when exposed to air. It should be stored under a nitrogen atmosphere to prevent degradation.[4]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of Linalool

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Linalool

  • Palladium on carbon (5% or 10% Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup:

    • Ensure the high-pressure reactor is clean and dry.

    • Add the desired amount of linalool and the solvent to the reactor vessel.

    • Under a stream of inert gas, carefully add the Pd/C catalyst to the reaction mixture. A typical catalyst loading is 5-10% by weight of the linalool.

  • Sealing and Purging:

    • Securely seal the reactor according to the manufacturer's instructions.

    • Purge the reactor with an inert gas (e.g., nitrogen) at least three times to remove all air.

    • Perform a leak test by pressurizing the system with the inert gas and monitoring for any pressure drop.

  • Hydrogenation:

    • After a successful leak test, purge the reactor with hydrogen gas three times.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).

    • Begin agitation and, if necessary, heat the reaction to the desired temperature (e.g., 90-95°C).

    • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (if the reactor setup allows for safe sampling).

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated area.

    • Purge the reactor with an inert gas.

    • Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry. Quench the filter cake with water immediately after filtration.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Data Presentation

CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Reference
5% Pd/C90-922.0496.3[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactor_setup Reactor Setup (Linalool, Solvent, Pd/C) start->reactor_setup seal_purge Seal & Purge (N₂ Purge, Leak Test) reactor_setup->seal_purge hydrogenation Hydrogenation (H₂ Pressure, Heat, Agitate) seal_purge->hydrogenation monitoring Monitor Progress (GC/TLC) hydrogenation->monitoring cooldown_vent Cooldown & Vent monitoring->cooldown_vent filtration Filtration (Remove Catalyst) cooldown_vent->filtration concentration Concentration (Remove Solvent) filtration->concentration distillation Vacuum Distillation concentration->distillation end Pure this compound distillation->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_materials Starting Materials start Low Yield of This compound catalyst_inactive Is the catalyst active? start->catalyst_inactive pressure Is H₂ pressure adequate? start->pressure linalool_purity Is linalool pure? start->linalool_purity catalyst_poisoned Is the catalyst poisoned? catalyst_inactive->catalyst_poisoned catalyst_loading Is catalyst loading sufficient? catalyst_poisoned->catalyst_loading temperature Is temperature optimal? pressure->temperature agitation Is agitation sufficient? temperature->agitation solvent_purity Are solvents pure and dry? linalool_purity->solvent_purity

References

Troubleshooting peak tailing of Tetrahydrolinalool in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography

This guide provides troubleshooting advice for common issues encountered during the gas chromatography (GC) analysis of Tetrahydrolinalool, focusing on the prevalent problem of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape.[1][2] This can compromise the accuracy and reproducibility of quantification by making peak integration difficult.[3] It is commonly measured by the Asymmetry Factor (As) or Tailing Factor (Tf). An ideal, symmetrical peak has a value of 1.0.

Q2: What is an acceptable level of peak tailing?

While a perfectly symmetrical peak (As = 1.0) is ideal, some tailing is often unavoidable. A new column is generally considered acceptable with an Asymmetry Factor between 0.9 and 1.2.[1] For routine analysis, an Asymmetry Factor up to 1.5 is often acceptable.[1][4] However, a value greater than 2.0 indicates a significant problem that requires troubleshooting.[1]

Quantitative Guidelines for Peak Asymmetry

Asymmetry Factor (As)Peak ShapeAction Required
0.9 - 1.2Excellent, SymmetricalNone, optimal performance.[1][5]
1.2 - 1.5Acceptable TailingMonitor for worsening performance.
> 1.5Moderate TailingInvestigation recommended.[3][4]
> 2.0Severe TailingImmediate troubleshooting necessary.[1]

Q3: Why is my this compound peak tailing?

Peak tailing of polar analytes like this compound, a tertiary alcohol, is often due to unwanted secondary interactions with active sites within the GC system.[6][7][8] These active sites are typically exposed silanol groups (Si-OH) on the surfaces of the inlet liner, the column, or contaminants.[6][9][10] Other causes can be physical, such as improper column installation, or related to the analytical method itself.

Troubleshooting Guide

If you are observing peak tailing for this compound, follow this systematic troubleshooting guide. A visual representation of this workflow is provided below.

Step 1: Initial System Checks

  • Q: Could a poor column installation be the cause? A: Yes, this is a common cause.[3][6] An improperly cut column can create active sites and turbulence.[10] Ensure the column is cut at a perfect 90° angle with no jagged edges and is installed at the correct height in the inlet as per the manufacturer's instructions.[3][11]

  • Q: What if only the this compound peak is tailing? A: If only polar compounds like this compound are tailing, the issue is likely chemical in nature, pointing towards active sites in the system that interact with the hydroxyl group.[11][12]

  • Q: What if all peaks in my chromatogram are tailing? A: If all peaks, including non-polar hydrocarbons, are tailing, this suggests a physical problem such as dead volume, a column blockage, or improper flow path installation.[12][13] It could also indicate significant column contamination.[12]

Step 2: Inlet Maintenance

  • Q: How does the inlet liner affect peak shape for this compound? A: The inlet liner is a primary site for analyte adsorption.[14] Active silanol groups on the glass surface or on glass wool packing can strongly interact with the hydroxyl group of this compound, causing significant tailing.[4][9] Using a deactivated inlet liner is crucial for analyzing polar compounds.[6][14][15][16] Contamination from previous injections can also create new active sites.[4]

  • Q: What maintenance should I perform on the inlet?

    • Replace the Septum: Particles from a worn septum can fall into the liner and create active sites.

    • Replace the Inlet Liner: Regularly replace the liner, especially when analyzing "dirty" samples. Use a high-quality deactivated liner.[3][17]

    • Clean the Inlet: If tailing persists, the inlet itself may need to be cleaned according to the instrument manufacturer's procedure.

Step 3: Column Evaluation and Maintenance

  • Q: Could my GC column be the problem? A: Yes. Over time, the stationary phase at the head of the column can be stripped or become contaminated with non-volatile residues from the sample matrix, exposing active silanol groups.[6][10][12]

  • Q: What can I do to fix a contaminated column? A common solution is to trim the front end of the column.[6] Removing 10-20 cm from the inlet side of the column can often restore peak shape.[3] If this does not resolve the issue, the column may be irreversibly damaged and require replacement.

  • Q: Am I using the correct type of column for this compound? A: For a polar compound like this compound, a polar stationary phase, such as a wax-type column (polyethylene glycol), is often recommended for direct analysis.[11][18] If analyzing a derivatized sample, a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane is more suitable.[11] A mismatch in polarity between the analyte and the stationary phase can contribute to peak tailing.[8]

Step 4: Method Optimization

  • Q: Can the injection parameters cause peak tailing? A: Yes. Injecting too large a sample volume or too high a concentration can overload the column, leading to peak tailing.[8][19] Try diluting the sample or reducing the injection volume. Additionally, ensure the initial oven temperature is appropriate for the solvent to ensure proper focusing at the head of the column.[3][20]

  • Q: Could the solvent I'm using be the issue? A: A mismatch between the polarity of the injection solvent and the stationary phase can cause peak shape problems.[4][20][21]

Step 5: Consider Chemical Derivatization

  • Q: What is derivatization and can it eliminate peak tailing for this compound? A: Derivatization is a technique where the polar hydroxyl group of this compound is chemically converted to a less polar, more volatile group.[7][22] This is a very effective way to eliminate the interactions that cause peak tailing.[7] Silylation is a common method where an active hydrogen is replaced with a trimethylsilyl (TMS) group.[11][23][24]

Troubleshooting Workflow

G start Peak Tailing Observed for This compound q1 Are all peaks tailing or only polar analytes? start->q1 all_tail All Peaks Tailing q1->all_tail All polar_tail Only Polar Analytes Tailing q1->polar_tail Polar check_install Check Column Installation (Cut, Depth, Leaks) all_tail->check_install inlet_maint Perform Inlet Maintenance: - Replace Septum - Replace Liner (use deactivated) polar_tail->inlet_maint q2 Problem Resolved? check_install->q2 q3 Problem Resolved? inlet_maint->q3 q2->inlet_maint No end_good Peak Shape Acceptable q2->end_good Yes trim_column Trim 10-20 cm from Column Inlet q3->trim_column No q3->end_good Yes q4 Problem Resolved? trim_column->q4 check_method Review Method Parameters: - Reduce Sample Concentration - Check Solvent Polarity q4->check_method No q4->end_good Yes end_bad Replace Column q4->end_bad Still Tailing q5 Problem Resolved? check_method->q5 derivatize Consider Chemical Derivatization (e.g., Silylation) q5->derivatize No q5->end_good Yes derivatize->end_good

References

Preventing degradation of Tetrahydrolinalool during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Tetrahydrolinalool during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound is a stable molecule when stored correctly.[1][2][3][4] However, degradation can be accelerated by exposure to several factors:

  • Heat: Elevated temperatures can promote degradation. Avoid all sources of ignition such as heat, sparks, and open flames.[1][3][4]

  • Light: Direct sunlight and other sources of UV light can induce photochemical reactions.[1][2][3]

  • Oxygen (Air): Prolonged exposure to air can lead to oxidation.[2]

  • Incompatible Materials: Strong acids, strong bases, and powerful oxidizing agents can react with and degrade this compound.[3][4]

  • Moisture: The presence of water is not ideal; the compound should be kept in a dry environment.[1][3]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability and a shelf life of up to 24 months, store this compound under the following conditions[2]:

  • Temperature: Store in a cool place, ideally at or below 25°C (77°F).[2][3]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to minimize oxidation.

  • Light: Keep in a dark location, protected from light.[2][3][5]

  • Container: Use a tightly sealed, original container in a dry and well-ventilated area.[1][2][6]

Q3: How can I determine if my this compound sample has degraded?

A3: While there may not be obvious visual signs, degradation can be suspected if you notice a change in the odor profile from its characteristic mild, floral, lily-like scent.[7][8] The most reliable method for confirming degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can quantify the purity of this compound and identify the presence of degradation products.[9][10]

Q4: Can antioxidants be used to enhance the stability of this compound?

A4: While this compound itself is considered more stable than its precursor, linalool, the use of antioxidants is a common strategy to prevent oxidative degradation in similar compounds.[7][11][12] Although not always necessary if stored correctly, adding a synthetic antioxidant like Butylated Hydroxytoluene (BHT) or a natural antioxidant such as Vitamin E (alpha-tocopherol) at a low concentration (e.g., 0.01-0.1%) can provide additional protection against oxidation, particularly if the sample will be handled frequently.[13][14][15]

Q5: What are the known degradation products of this compound?

A5: Under recommended storage and handling conditions, no hazardous decomposition products are typically formed.[1][2][3] Degradation pathways are not extensively detailed in standard safety literature, but forced degradation studies under harsh conditions (e.g., strong oxidation) would likely yield various smaller, oxygenated molecules. The specific products would depend on the degradation mechanism (e.g., oxidation, acid-catalyzed rearrangement).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Off-Odor or Change in Scent Oxidative degradation or contamination.Confirm purity using analytical methods like GC or HPLC. If degraded, procure a fresh sample. Review storage procedures to ensure the container is tightly sealed and protected from air and light.
Inconsistent Experimental Results Sample degradation leading to lower effective concentration or interference from degradation products.Verify the purity of the this compound stock. Prepare fresh solutions for experiments. Always use samples that have been stored under ideal conditions.
Precipitate Formation or Cloudiness Contamination (e.g., with water) or reaction with an incompatible substance.Ensure the storage container is completely dry.[3] Verify that no incompatible materials, such as strong acids, have come into contact with the substance.[3][4]

Data Summary: Stability & Storage Parameters

The following table summarizes the key physical and chemical properties of this compound relevant to its storage and stability.

Parameter Value Reference
Chemical Stability Stable under recommended storage conditions.[3][4]
Recommended Storage Temp. ≤ 25°C (77°F)[2][3]
Flash Point 76 - 77°C (169 - 171°F)[2][6]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents.[3][4]
Hazardous Decomposition No hazardous decomposition products if stored and handled as prescribed.[1][2][3]
Shelf Life 12 - 24 months under optimal conditions.[2][5]

Visualization of Degradation Factors

The diagram below illustrates the logical relationships between environmental factors and the potential degradation of this compound.

substance This compound degradation Chemical Degradation (e.g., Oxidation) heat Heat / High Temp. heat->degradation light UV Light light->degradation air Oxygen / Air air->degradation acid Acids / Bases acid->degradation

Caption: Factors contributing to the degradation of this compound.

Experimental Protocols

Protocol: Stability Indicating Method using HPLC (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[16]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation (Stress) Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to the initial concentration.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid sample in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample to prepare a solution of the initial concentration.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber (providing exposure to not less than 1.2 million lux hours and 200 watt hours/square meter) for 24-48 hours.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.

    • Example HPLC Conditions:

      • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water.

      • Flow Rate: 1.0 mL/min.

      • Detector: UV detector (as this compound has no strong chromophore, a derivatization step or a different detector like a Refractive Index Detector or Mass Spectrometer might be necessary).

      • Injection Volume: 20 µL.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • A decrease in the peak area of the main this compound peak indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main analyte peak.[16]

Experimental Workflow

The diagram below shows the typical workflow for conducting a stability test on this compound.

prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Heat, Acid, Light, etc.) prep->stress control Prepare Unstressed Control prep->control hplc Analyze Samples via HPLC stress->hplc control->hplc data Evaluate Chromatograms hplc->data report Assess Stability & Identify Degradants data->report

Caption: Workflow for a forced degradation stability study.

References

Minimizing side-product formation in Tetrahydrolinalool synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of Tetrahydrolinalool.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the catalytic hydrogenation of linalool.

Issue 1: Presence of Unsaturated Intermediates (e.g., Dihydrolinalool) in the Final Product

  • Question: My final product analysis shows significant amounts of dihydrolinalool. How can I improve the conversion to this compound?

  • Answer: Incomplete hydrogenation is a common issue. The hydrogenation of linalool to this compound proceeds stepwise, with the terminal double bond typically being reduced first to form dihydrolinalool. To drive the reaction to completion, consider the following:

    • Reaction Time: Extend the reaction time to allow for the complete hydrogenation of the second double bond. Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction duration.

    • Hydrogen Pressure: Increase the hydrogen pressure within the safe limits of your reactor. Higher pressure increases the concentration of hydrogen on the catalyst surface, favoring complete saturation.

    • Catalyst Activity: The catalyst may be deactivated or poisoned. Ensure you are using a fresh, active catalyst. If reusing a catalyst, ensure it has been properly regenerated. Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), if standard Pd/C is not effective.

    • Temperature: A moderate increase in temperature can enhance the reaction rate. However, excessively high temperatures can promote side reactions.

Issue 2: Formation of 2,6-Dimethyloctane

  • Question: My GC-MS analysis indicates the presence of 2,6-dimethyloctane as a significant side-product. What causes its formation and how can it be minimized?

  • Answer: The formation of 2,6-dimethyloctane from linalool involves a dehydration step to form an alkene, followed by hydrogenation. This is often promoted by acidic conditions on the catalyst support or in the reaction medium.

    • Catalyst Choice: The acidity of the catalyst support can play a crucial role. Using a neutral support for your palladium catalyst, such as charcoal that has not been acid-washed, can help minimize dehydration.

    • Avoid Acidic Additives: Ensure that no acidic promoters or solvents are used in the reaction. If the starting material contains acidic impurities, consider a purification step prior to hydrogenation.

    • Reaction Temperature: Lowering the reaction temperature can disfavor the endothermic dehydration reaction while still allowing for the exothermic hydrogenation to proceed.

Issue 3: Formation of Aromatic Side-Products (e.g., p-Cymene)

  • Question: I am observing the formation of p-cymene in my reaction mixture. What is the mechanism and how can I prevent it?

  • Answer: The formation of p-cymene from linalool is a multi-step process that can occur under certain catalytic conditions. It typically involves an initial acid-catalyzed dehydration and cyclization of linalool to form cyclic terpenes like terpinolene or limonene, which are then dehydrogenated to the aromatic p-cymene.

    • Control of Acidity: Similar to the formation of 2,6-dimethyloctane, acidic sites on the catalyst or in the reaction mixture can initiate the cyclization and dehydration. Using a non-acidic catalyst and ensuring the purity of the starting materials and solvents is critical.

    • Choice of Catalyst: Catalysts that are highly active for dehydrogenation, such as palladium on certain supports, can promote the final step to p-cymene. If p-cymene formation is a persistent issue, consider screening other hydrogenation catalysts like nickel or platinum, which may have different selectivity profiles.

    • Reaction Conditions: High temperatures can favor dehydrogenation. Conducting the reaction at the lowest temperature that allows for efficient hydrogenation of the double bonds will help to suppress the aromatization process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method for the synthesis of this compound is the catalytic hydrogenation of linalool.[1] This process involves the saturation of the two carbon-carbon double bonds in the linalool molecule using hydrogen gas in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C).

Q2: What are the primary side-products to expect in this compound synthesis?

A2: The main side-products depend on the reaction conditions and the catalyst used. Common impurities include:

  • Unreacted Linalool: Incomplete hydrogenation.

  • Dihydrolinalool: A partially hydrogenated intermediate.

  • 2,6-Dimethyloctane: Formed through dehydration followed by hydrogenation.[2][3]

  • p-Cymene: An aromatic compound formed via dehydration, cyclization, and subsequent dehydrogenation.[2][3]

  • Isomers of this compound: May form under certain conditions.

Q3: How can I monitor the progress of my this compound synthesis?

A3: The most effective technique for monitoring the reaction progress and analyzing the final product purity is Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This method allows for the separation and identification of the starting material, the desired product, and any side-products, enabling you to determine the optimal reaction time and conditions.

Q4: What are the recommended purification methods for this compound?

A4: The two primary methods for purifying this compound are:

  • Fractional Distillation: This is an effective technique for separating this compound from impurities with different boiling points on a larger scale.

  • Chromatography: Column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity separations, especially on a smaller scale.

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis

ParameterTypical ValueNotes
Starting Material LinaloolPurity should be high to avoid catalyst poisoning.
Catalyst 5% Palladium on Carbon (Pd/C)Other catalysts like Platinum or Nickel can be used.
Catalyst Loading 0.5 - 2% by weight of linaloolHigher loading may increase reaction rate but also cost.
Solvent Ethanol, Methanol, or solvent-freePolar solvents are commonly used.
Temperature 30 - 100 °CLower temperatures may improve selectivity but slow the rate.
Hydrogen Pressure 0.1 - 2.0 MPa (gauge pressure)Higher pressure can increase the rate of hydrogenation.
Reaction Time 3 - 8 hoursMonitor by GC to determine completion.

Table 2: Product Distribution Under Different Hypothetical Conditions

ConditionThis compound Yield2,6-Dimethyloctane (%)p-Cymene (%)Unreacted Linalool (%)
Standard >95%<2%<1%<1%
High Temperature (>120°C) LowerIncreasedSignificantly Increased<1%
Acidic Catalyst Support LowerSignificantly IncreasedIncreased<1%
Short Reaction Time Lower<1%<1%Significant
Low H₂ Pressure Lower<1%<1%Significant

Note: The values in Table 2 are illustrative and the actual product distribution will depend on the specific experimental setup.

Experimental Protocols

Protocol 1: Selective Hydrogenation of Linalool to this compound

This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions and equipment.

Materials:

  • Linalool (high purity)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or another suitable solvent)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature control.

Procedure:

  • Reactor Setup: Ensure the hydrogenation reactor is clean and dry. Add the desired amount of linalool and the solvent (if used) to the reactor vessel.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the 5% Pd/C catalyst to the reactor. The typical catalyst loading is 0.5-2% by weight of the linalool.

  • Inerting: Seal the reactor and purge the system with nitrogen gas several times to remove any residual air.

  • Hydrogenation: After purging with nitrogen, purge the reactor with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 1.0 MPa).

  • Reaction: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 50-70°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS. The reaction is complete when the linalool and dihydrolinalool peaks are no longer observed.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final high-purity product.

Mandatory Visualization

Tetrahydrolinalool_Synthesis_Pathway cluster_main_pathway Main Synthesis Pathway cluster_side_pathways Side-Product Formation Pathways Linalool Linalool Dihydrolinalool Dihydrolinalool Linalool->Dihydrolinalool + H₂ (fast) This compound This compound Dihydrolinalool->this compound + H₂ (slower) Linalool_side Linalool Dehydrated_Intermediate Dehydrated Intermediate Linalool_side->Dehydrated_Intermediate - H₂O (Acidic Conditions) Cyclized_Intermediate Cyclized Intermediate (e.g., Limonene) Dehydrated_Intermediate->Cyclized_Intermediate Cyclization (Acidic Conditions) Dimethyl_Octane 2,6-Dimethyloctane Dehydrated_Intermediate->Dimethyl_Octane + 2H₂ p_Cymene p-Cymene Cyclized_Intermediate->p_Cymene - 3H₂ (High Temp)

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Start Synthesis GC_Analysis GC-MS Analysis of Product Start->GC_Analysis High_Purity High Purity this compound GC_Analysis->High_Purity Purity > 99% Impurity_Detected Side-Products Detected GC_Analysis->Impurity_Detected Purity < 99% Unsaturated Unsaturated Intermediates? Impurity_Detected->Unsaturated Increase_H2_Time Increase H₂ Pressure / Reaction Time Unsaturated->Increase_H2_Time Yes Alkane 2,6-Dimethyloctane? Unsaturated->Alkane No Increase_H2_Time->Start Re-run Check_Acidity_Temp_Alkane Use Neutral Catalyst Support / Lower Temperature Alkane->Check_Acidity_Temp_Alkane Yes Aromatic p-Cymene? Alkane->Aromatic No Check_Acidity_Temp_Alkane->Start Re-run Check_Acidity_Temp_Aromatic Use Neutral Catalyst / Lower Temperature / Change Catalyst Aromatic->Check_Acidity_Temp_Aromatic Yes Check_Acidity_Temp_Aromatic->Start Re-run

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing the Oral Bioavailability of Tetrahydrolinalool

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Tetrahydrolinalool. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?

A1: The primary challenge is its poor aqueous solubility.[1][2] this compound is a lipophilic compound, meaning it has a high affinity for lipids and low solubility in water.[1][2] This poor water solubility can lead to a slow dissolution rate in the gastrointestinal fluids, resulting in incomplete and erratic absorption and, consequently, low oral bioavailability.[3]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility challenge of lipophilic compounds like this compound. The most common and effective approaches include:

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can increase the surface area for absorption.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their uptake.

  • Cyclodextrin Complexation: This involves the formation of inclusion complexes where the lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, thereby increasing its aqueous solubility.[4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion in the gastrointestinal tract, enhancing drug solubilization and absorption.[1][3]

  • Solid Dispersions: In this technique, the drug is dispersed in a hydrophilic matrix at a molecular level, which can significantly improve its dissolution rate.[2][4][5][6]

Q3: Are there any excipients that are particularly useful for this compound formulations?

A3: Yes, the choice of excipients is critical. For lipid-based formulations like nanoemulsions and SLNs, common excipients include:

  • Oils: Medium-chain triglycerides (MCTs) are often used due to their ability to solubilize lipophilic compounds.

  • Surfactants: Polysorbates (e.g., Tween 80) and sorbitan esters (e.g., Span 80) are frequently used to stabilize the nano-sized droplets.

  • Co-surfactants: Short-chain alcohols or glycols can be used to further reduce the interfacial tension.

For cyclodextrin complexation, hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and safety profile compared to unmodified β-cyclodextrin.

Troubleshooting Guides

Nanoemulsion Formulation
Problem Possible Cause(s) Suggested Solution(s)
Phase separation or creaming - Insufficient surfactant concentration- Inappropriate oil-to-surfactant ratio- Incorrect homogenization energy- Increase surfactant concentration- Optimize the oil-to-surfactant ratio by creating a pseudo-ternary phase diagram- Increase homogenization speed or time
Large and polydisperse droplets - Inefficient homogenization- Ostwald ripening- Use a high-pressure homogenizer or microfluidizer- Optimize the homogenization parameters (pressure, number of passes)- Select an oil with lower water solubility
Drug precipitation upon storage - Supersaturation of the drug in the oil phase- Increase the oil content in the formulation- Use a co-solvent to improve drug solubility in the oil phase
Solid Lipid Nanoparticle (SLN) Formulation
Problem Possible Cause(s) Suggested Solution(s)
Low encapsulation efficiency - Poor drug solubility in the lipid matrix- Drug expulsion during lipid recrystallization- Screen different solid lipids to find one with higher drug solubility- Use a mixture of lipids to create a less ordered crystalline structure- Optimize the cooling process during preparation
Particle aggregation - Insufficient surfactant concentration- High lipid concentration- Increase the concentration of the stabilizing surfactant- Reduce the lipid concentration in the formulation
Gelation upon storage - High lipid content- Inter-particle interactions- Decrease the lipid concentration- Add a secondary stabilizer
Cyclodextrin Complexation
Problem Possible Cause(s) Suggested Solution(s)
Low complexation efficiency - Inappropriate cyclodextrin type or concentration- Unfavorable stoichiometry- Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD)- Optimize the drug-to-cyclodextrin molar ratio- Use a co-solvent like ethanol during complexation to facilitate interaction
Precipitation of the complex - Low aqueous solubility of the cyclodextrin or the complex- Use a more soluble cyclodextrin derivative like HP-β-CD- Adjust the pH of the solution
Incomplete removal of free drug - Inefficient separation method- Use techniques like dialysis or ultrafiltration for separation

Data Presentation

Disclaimer: The following quantitative data is based on studies with Linalool, a close structural analog of this compound. These values should be considered as a starting point for the optimization of this compound formulations.

Table 1: Formulation Parameters and Characterization of Linalool-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation ParameterValue/RangeReference
Lipid Matrix Myristyl myristate, Cetyl esters, Cetyl palmitate[7]
Surfactant Pluronic® F68[7]
Particle Size (nm) 90 - 130[7]
Polydispersity Index (PDI) < 0.2[7]
Zeta Potential (mV) ~ -4.0[7]
Encapsulation Efficiency (%) > 80[7]

Table 2: Oral Bioavailability Parameters of Linalool in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Linalool Solution 330.545100[1]
Linalool-loaded Nanostructured Lipid Carriers 771.0128284[1]

Experimental Protocols

Disclaimer: The following protocols are adapted from studies on Linalool and may require optimization for this compound.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
  • Preparation of the Lipid Phase: Melt the solid lipid (e.g., myristyl myristate) at a temperature approximately 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Pluronic® F68) in double-distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the coarse emulsion to high-power ultrasonication using a probe sonicator for a specified time (e.g., 5-15 minutes) in an ice bath to prevent lipid recrystallization.

  • Cooling and SLN Formation: Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring to solidify the lipid droplets and form the SLNs.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by separating the free drug from the SLNs using ultrafiltration or centrifugation and quantifying the drug in the supernatant.

Preparation of this compound-Cyclodextrin Inclusion Complexes by Co-precipitation
  • Dissolution of Cyclodextrin: Dissolve β-cyclodextrin or a derivative like HP-β-CD in deionized water with continuous stirring at a slightly elevated temperature (e.g., 55°C).

  • Addition of this compound: Dissolve this compound in a minimal amount of a suitable co-solvent like ethanol. Add this solution dropwise to the warm cyclodextrin solution with continuous stirring.

  • Complexation: Cover the mixture and continue stirring at the elevated temperature for a defined period (e.g., 4 hours).

  • Crystallization: Cool the mixture to room temperature while stirring, and then further cool it to 4°C and let it stand for 24 hours to allow the inclusion complex to precipitate.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash it with a small amount of cold water to remove any surface-adsorbed drug, and then dry it at room temperature.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffractometry (XRD).

Visualizations

experimental_workflow_sln cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation cluster_characterization Characterization lp1 Melt Solid Lipid lp2 Add this compound lp1->lp2 em1 High-Speed Homogenization lp2->em1 Hot Lipid Phase ap1 Dissolve Surfactant in Water ap2 Heat to Same Temperature ap1->ap2 ap2->em1 Hot Aqueous Phase em2 Ultrasonication em1->em2 em3 Cooling & Solidification em2->em3 char1 Particle Size & PDI (DLS) em3->char1 char2 Zeta Potential (DLS) em3->char2 char3 Encapsulation Efficiency em3->char3

Caption: Workflow for the preparation and characterization of this compound-loaded Solid Lipid Nanoparticles (SLNs).

experimental_workflow_cyclodextrin cluster_solution_prep Solution Preparation cluster_complexation Complexation & Isolation cluster_characterization Characterization sp1 Dissolve Cyclodextrin in Water c1 Mix Solutions & Stir sp1->c1 Aqueous Phase sp2 Dissolve this compound in Ethanol sp2->c1 Organic Phase c2 Cooling & Precipitation c1->c2 c3 Filtration & Washing c2->c3 c4 Drying c3->c4 char1 FTIR Spectroscopy c4->char1 char2 Differential Scanning Calorimetry (DSC) c4->char2 char3 X-ray Diffractometry (XRD) c4->char3

Caption: Workflow for the preparation and characterization of this compound-Cyclodextrin inclusion complexes.

References

Technical Support Center: Stabilizing Tetrahydrolinalool in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Tetrahydrolinalool (THL) in cosmetic formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during product development and stability testing.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with cosmetic formulations containing this compound.

Q1: My cosmetic emulsion containing THL has developed a yellow or brownish tint over time. What is the likely cause and how can I resolve this?

A: Discoloration in a cosmetic formulation with THL is often a primary indicator of oxidation.[1][2][3][4] This can be triggered by several factors, including exposure to air (oxygen), light, and trace metal ions, which can catalyze degradation reactions.[4][5]

Possible Solutions:

  • Incorporate Antioxidants: The addition of antioxidants can significantly mitigate oxidation. Common choices for cosmetic formulations include Tocopherols (Vitamin E), Butylated Hydroxytoluene (BHT), and Ascorbyl Palmitate.[5] These molecules work by neutralizing free radicals that initiate the oxidation process.

  • Utilize Chelating Agents: Trace metal ions, often introduced from raw materials or manufacturing equipment, can accelerate oxidation.[5] Chelating agents like Disodium EDTA or Phytic Acid bind to these metal ions, rendering them inactive.

  • Optimize Packaging: Protect the formulation from light by using opaque or UV-protective packaging.[2][6][7] Airless pumps can also minimize the product's exposure to oxygen.

  • Control pH: The stability of some fragrance components can be pH-dependent. Ensure the formulation's pH is in a range that minimizes the potential for reactions that lead to discoloration.[3]

Q2: I've noticed an "off-odor," often described as stale or plastic-like, developing in my THL-containing cream. What is causing this and what are the corrective actions?

A: The development of off-odors is another common consequence of fragrance oxidation.[1][2][8] When THL oxidizes, it can break down into smaller, more volatile compounds that have a different and often unpleasant smell.

Corrective Actions:

  • Review Raw Material Quality: Ensure the THL and other raw materials you are using are fresh and have been stored correctly to prevent initial oxidation.[1]

  • Implement an Antioxidant System: As with discoloration, a robust antioxidant system is crucial for preventing the degradation that leads to off-odors. A combination of a primary antioxidant (like BHT or Tocopherol) and a chelating agent is often most effective.

  • Evaluate Fragrance Compatibility: Assess the compatibility of THL with other fragrance components and the base formulation.[1][2] Some ingredients may interact and accelerate degradation.

  • Proper Storage: Store both the raw materials and the final product in cool, dark places to minimize exposure to heat and light, which can accelerate oxidation.[9]

Q3: My lotion with THL is showing signs of emulsion instability, such as separation or changes in viscosity. Could this be related to the fragrance?

A: While emulsion instability is often linked to the emulsifier system and processing parameters, fragrance components can sometimes play a role.[3] High concentrations of certain fragrance ingredients can disrupt the oil-water interface, leading to changes in viscosity or even phase separation.[3]

Troubleshooting Steps:

  • Assess Fragrance Concentration: Determine if the concentration of THL or the total fragrance load is too high for the emulsion system to tolerate.

  • Evaluate Emulsifier Compatibility: Ensure that the chosen emulsifier is compatible with the fragrance components.

  • Incorporate Stabilizers: If not already present, consider adding stabilizers to the formulation that can help maintain the integrity of the emulsion.

  • Manufacturing Process: Pay close attention to the manufacturing process, including the temperature at which the fragrance is added. Adding fragrance when the product is too warm can sometimes impact stability.[8]

Frequently Asked Questions (FAQs)

Q1: What is this compound (THL) and why is it used in cosmetics?

A: this compound is a saturated monoterpene alcohol valued in the cosmetic industry for its pleasant, floral, and slightly woody fragrance. It is often used as a more stable alternative to linalool, its unsaturated counterpart, in various applications such as creams, lotions, and soaps.

Q2: What is the primary mechanism of THL oxidation?

A: The oxidation of THL, like other fragrance alcohols, is typically a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions. This process, known as autoxidation, involves the formation of hydroperoxides, which can then decompose into a variety of smaller, often odorous, compounds like aldehydes and ketones.

Q3: How do antioxidants prevent THL oxidation?

A: Antioxidants interrupt the free-radical chain reaction of oxidation. They donate a hydrogen atom to the reactive peroxy radicals, neutralizing them and preventing them from propagating the chain reaction that leads to the degradation of the fragrance molecule.

Q4: Why are chelating agents also recommended?

A: Chelating agents, or sequestrants, bind to metal ions (e.g., iron, copper) that may be present as impurities in the formulation. These metal ions can act as catalysts, significantly accelerating the rate of oxidation. By sequestering these ions, chelating agents prevent them from participating in the degradation reactions.

Q5: What are the key considerations for the stability testing of a formulation containing THL?

A: Stability testing should evaluate the physical, chemical, and microbiological integrity of the product under various conditions. For a THL-containing formulation, key parameters to monitor during accelerated stability testing (e.g., elevated temperatures, UV exposure) include changes in color, odor, pH, viscosity, and the concentration of THL over time.

Quantitative Data on Antioxidant Efficacy

Note: The following data is based on studies of similar compounds and should be used as a guideline. It is recommended to perform specific stability studies for your unique formulation.

AntioxidantConcentration (wt%)Storage ConditionsTime (weeks)Terpene Alcohol Remaining (%)
None (Control)0.040°C, ambient light8~75%
BHT0.140°C, ambient light8~95%
BHT0.2540°C, ambient light8~98%
BHT0.540°C, ambient light8>99%

This table illustrates the dose-dependent protective effect of BHT on a terpene alcohol similar to THL under accelerated aging conditions. The data suggests that even low concentrations of BHT can significantly inhibit degradation.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a Cosmetic Emulsion Containing THL

Objective: To evaluate the physical and chemical stability of a cosmetic emulsion containing this compound under accelerated conditions.

Materials:

  • Test emulsion formulation containing THL.

  • Control emulsion formulation (without THL).

  • Multiple containers of the final intended packaging.

  • Stability chambers/ovens capable of maintaining constant temperatures (e.g., 40°C, 50°C).

  • UV light exposure chamber.

  • Refrigerator/freezer for freeze-thaw cycling.

  • pH meter, viscometer.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Prepare a sufficient quantity of the test and control emulsions. Fill the samples into the final intended packaging and some in clear glass containers for visual assessment.

  • Initial Analysis (Time 0): Before placing the samples under stress conditions, perform a complete analysis on a retained sample at room temperature. This includes:

    • Visual assessment (color, clarity, phase separation).

    • Odor evaluation.

    • pH measurement.

    • Viscosity measurement.

    • Quantitative analysis of THL concentration using GC-MS (see Protocol 2).

  • Stress Conditions:

    • Elevated Temperature: Store samples at 40°C and 50°C.

    • Freeze-Thaw Cycling: Subject samples to at least three cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature for 24 hours.[10]

    • Light Exposure: Place samples in a UV light exposure chamber for a specified duration.[10]

  • Time Points for Analysis: Analyze the samples at regular intervals (e.g., 2, 4, 8, and 12 weeks).

  • Analysis at Each Time Point: At each interval, remove a sample from each stress condition and allow it to equilibrate to room temperature. Repeat the full analysis as performed at Time 0.

  • Data Evaluation: Compare the results at each time point to the initial analysis and the control sample stored at room temperature. Look for significant changes in any of the measured parameters.

Protocol 2: Quantitative Analysis of THL in a Cosmetic Emulsion using GC-MS

Objective: To determine the concentration of this compound in a cosmetic emulsion sample.

Materials:

  • Cosmetic emulsion sample containing THL.

  • This compound standard of known purity.

  • Internal standard (e.g., 1,4-dibromobenzene).

  • Solvent for extraction (e.g., methyl tert-butyl ether).

  • Anhydrous sodium sulfate.

  • Centrifuge and vortex mixer.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare stock solutions of THL and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of THL in the samples.

    • Sample Extraction:

      • Accurately weigh approximately 0.5 g of the emulsion into a centrifuge tube.

      • Add a known volume of the extraction solvent and a known amount of the internal standard solution.

      • Vortex mix for 2-3 minutes to ensure thorough extraction.

      • Centrifuge to separate the layers.

      • Transfer the solvent layer to a clean vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • GC Conditions (Example):

      • Column: A suitable capillary column (e.g., VF-5ms, 30m x 0.25mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Injector: Splitless mode.

      • Oven Program: Start at 60°C, ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min, with appropriate hold times.[11]

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions for THL and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of THL to the peak area of the internal standard against the concentration of the THL standards.

    • From the peak area ratio obtained for the sample, determine the concentration of THL in the extract using the calibration curve.

    • Calculate the final concentration of THL in the original emulsion sample, taking into account the initial sample weight and dilution factors.

Visualizations

Troubleshooting_Workflow Start Issue Identified: Discoloration, Off-Odor, or Instability in THL Formulation Check_Oxidation Is Oxidation Suspected? Start->Check_Oxidation Check_Compatibility Are there signs of physical instability (separation, viscosity change)? Start->Check_Compatibility Add_Antioxidant Incorporate Antioxidants (e.g., Tocopherol, BHT) Check_Oxidation->Add_Antioxidant Yes Add_Chelator Add Chelating Agent (e.g., EDTA) Check_Oxidation->Add_Chelator Yes Optimize_Packaging Optimize Packaging (UV-blocking, airless) Check_Oxidation->Optimize_Packaging Yes Review_Concentration Review THL and Fragrance Concentration Check_Compatibility->Review_Concentration Yes Evaluate_Emulsifier Evaluate Emulsifier Compatibility Check_Compatibility->Evaluate_Emulsifier Yes Monitor_Stability Monitor Stability (Accelerated Testing) Add_Antioxidant->Monitor_Stability Add_Chelator->Monitor_Stability Optimize_Packaging->Monitor_Stability Review_Concentration->Monitor_Stability Evaluate_Emulsifier->Monitor_Stability Resolved Issue Resolved Monitor_Stability->Resolved

Caption: Troubleshooting workflow for THL oxidation issues.

THL_Oxidation_Pathway THL This compound (THL) THL_Radical THL Radical THL->THL_Radical H abstraction Initiation Initiation (Heat, Light, Metal Ions) Initiation->THL_Radical Peroxy_Radical Peroxy Radical THL_Radical->Peroxy_Radical Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide (Unstable) Peroxy_Radical->Hydroperoxide THL_Molecule Another THL Molecule THL_Molecule->Hydroperoxide Decomposition Decomposition Hydroperoxide->Decomposition Degradation_Products Degradation Products (Aldehydes, Ketones, etc.) -> Off-Odors & Discoloration Decomposition->Degradation_Products

Caption: Putative autoxidation pathway of this compound.

References

Technical Support Center: Chiral Separation of Tetrahydrolinalool Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method development for the chiral separation of tetrahydrolinalool enantiomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process for the chiral separation of this compound enantiomers.

Question: Why am I observing poor or no separation of my this compound enantiomers?

Answer:

Several factors can contribute to poor or no enantiomeric separation. A systematic approach to troubleshooting is recommended:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for a successful chiral separation. For terpene alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and cyclodextrin-based CSPs are often the most effective. If you are not achieving separation, consider screening different types of chiral columns.

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences enantioselectivity.

    • Normal-Phase Chromatography: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane) are key parameters to optimize. Varying the alcohol and its percentage can significantly impact the separation.

    • Reversed-Phase Chromatography: The choice of organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer can affect the interaction between the enantiomers and the CSP.

  • Incorrect Temperature: Temperature can have a substantial effect on chiral separations. It is an important parameter to optimize, as both increasing and decreasing the temperature can improve resolution.

  • Inappropriate Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lower flow rates can sometimes lead to better resolution.

Question: What is causing peak tailing or fronting in my chromatogram?

Answer:

Poor peak shape can be attributed to several factors:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs, can cause peak tailing. This is particularly common for compounds with polar functional groups. The addition of a small amount of an acidic or basic modifier to the mobile phase can help to mitigate these effects.

  • Column Contamination: The accumulation of contaminants on the column can create active sites that lead to poor peak shape. If you suspect column contamination, flushing the column with a strong solvent may help.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.

Question: My retention times are inconsistent. What could be the cause?

Answer:

Inconsistent retention times are often a sign of an unstable chromatographic system:

  • Inadequate Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition. Ensure the column is fully equilibrated before starting your analysis.

  • Mobile Phase Instability: Ensure that your mobile phase is well-mixed and degassed. For buffered mobile phases, ensure the pH is stable.

  • Temperature Fluctuations: Maintaining a stable column temperature is crucial for reproducible retention times. Use a column oven to control the temperature.

  • Pump Issues: Inconsistent flow from the pump can lead to fluctuating retention times. Check for leaks and ensure the pump is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for separating this compound enantiomers?

A1: While there is no universal chiral stationary phase, polysaccharide-based (e.g., cellulose and amylose derivatives) and cyclodextrin-based CSPs are generally recommended for the chiral separation of terpene alcohols like this compound. It is often necessary to screen a few different columns to find the one that provides the best selectivity for your specific application.

Q2: Should I use normal-phase or reversed-phase chromatography for this separation?

A2: Both normal-phase and reversed-phase chromatography can be effective for the chiral separation of this compound. Normal-phase chromatography, using a non-polar mobile phase with a small amount of an alcohol modifier, is a common starting point. However, reversed-phase chromatography, with an aqueous-organic mobile phase, can also provide good results and may be more suitable for certain sample matrices.

Q3: How do I prepare my sample for chiral analysis?

A3: Sample preparation will depend on the nature of your sample. For essential oils or other complex matrices, a simple dilution in a suitable solvent (e.g., hexane for normal-phase, or the mobile phase for reversed-phase) may be sufficient. Ensure the final sample concentration is within the linear range of the detector and does not overload the column.

Q4: What is a typical starting point for method development?

A4: A good starting point for method development would be to screen a few different chiral columns (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column) using a simple mobile phase. For normal-phase, you could start with a mixture of hexane and isopropanol (e.g., 90:10 v/v). For reversed-phase, a mixture of water and acetonitrile or methanol (e.g., 50:50 v/v) can be used. From there, you can optimize the mobile phase composition, flow rate, and temperature to improve the separation.

Data Presentation

Table 1: Typical Starting Conditions for Chiral GC Separation of this compound

ParameterTypical Value
Column Cyclodextrin-based chiral capillary column (e.g., β- or γ-cyclodextrin derivative)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 60°C, ramp to 180°C at 2°C/min
Detector Flame Ionization Detector (FID)
Detector Temp 250 °C

Table 2: Typical Starting Conditions for Chiral HPLC Separation of this compound

ParameterNormal-PhaseReversed-Phase
Column Polysaccharide-based chiral column (e.g., cellulose or amylose derivative)Polysaccharide-based or cyclodextrin-based chiral column
Dimensions 250 mm x 4.6 mm ID, 5 µm particle size250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Hexane/Isopropanol (90:10, v/v)Water/Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nm (if no chromophore, consider Refractive Index or Mass Spectrometry)UV at 210 nm (if no chromophore, consider Refractive Index or Mass Spectrometry)

Experimental Protocols

Protocol 1: General Gas Chromatography (GC) Method for Chiral Separation of this compound

  • Sample Preparation: Dissolve the this compound sample in hexane to a concentration of approximately 1 mg/mL.

  • GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based phase).

  • Injection: Inject 1 µL of the prepared sample into the GC with a split ratio of 50:1.

  • Chromatographic Conditions:

    • Set the injector temperature to 250 °C.

    • Use helium as the carrier gas at a constant flow rate of 1 mL/min.

    • The oven temperature program should start at 60 °C, hold for 1 minute, then ramp to 180 °C at a rate of 2 °C/min.

    • Set the detector temperature to 250 °C.

  • Data Analysis: Identify the enantiomer peaks based on their retention times (if standards are available) and calculate the enantiomeric ratio.

Protocol 2: General High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation of this compound

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: Use an HPLC system equipped with a UV detector (or other suitable detector if the analyte lacks a chromophore) and a polysaccharide-based chiral column (e.g., a cellulose or amylose derivative).

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Chromatographic Conditions (Normal-Phase):

    • Use a mobile phase of n-Hexane/Isopropanol (90:10, v/v).

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25 °C.

    • Monitor the elution at an appropriate wavelength (e.g., 210 nm) or with a suitable detector.

  • Data Analysis: Identify the enantiomer peaks and determine the resolution and enantiomeric excess.

Mandatory Visualization

MethodDevelopmentWorkflow start Start: Racemic this compound Sample column_selection Column Screening (Polysaccharide & Cyclodextrin CSPs) start->column_selection mobile_phase_screening Mobile Phase Screening (Normal & Reversed-Phase) column_selection->mobile_phase_screening no_separation No or Poor Separation? mobile_phase_screening->no_separation no_separation->column_selection Yes, try another column/mobile phase optimization Optimization (Mobile Phase Ratio, Temperature, Flow Rate) no_separation->optimization No, initial separation observed good_separation Good Separation? optimization->good_separation good_separation->optimization No, further optimization needed method_validation Method Validation good_separation->method_validation Yes end End: Validated Chiral Separation Method method_validation->end

Caption: Workflow for Chiral Method Development.

TroubleshootingDecisionTree start Problem Encountered issue_type What is the issue? start->issue_type poor_separation Poor/No Separation issue_type->poor_separation Separation peak_shape Poor Peak Shape (Tailing/Fronting) issue_type->peak_shape Peak Shape retention_time Inconsistent Retention Times issue_type->retention_time Retention check_csp Is the CSP appropriate? poor_separation->check_csp screen_columns Screen different CSPs check_csp->screen_columns No check_mp Is the mobile phase optimal? check_csp->check_mp Yes optimize_mp Optimize mobile phase composition check_mp->optimize_mp No check_overload Is the column overloaded? peak_shape->check_overload reduce_load Reduce sample concentration/volume check_overload->reduce_load Yes check_secondary Secondary interactions? check_overload->check_secondary No add_modifier Add mobile phase modifier check_secondary->add_modifier Yes check_equilibration Is the column equilibrated? retention_time->check_equilibration equilibrate_longer Increase equilibration time check_equilibration->equilibrate_longer No check_temp Is the temperature stable? check_equilibration->check_temp Yes use_oven Use a column oven check_temp->use_oven No

Caption: Troubleshooting Decision Tree.

Validation & Comparative

A Comparative Analysis of Tetrahydrolinalool's Neuroprotective Potential in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Tetrahydrolinalool, a naturally occurring monoterpene, in preclinical models of Alzheimer's disease (AD). Due to the limited availability of direct research on this compound in AD models, this guide will focus on the extensive data available for its close structural analog, Linalool. The neuroprotective effects of Linalool will be compared with established FDA-approved Alzheimer's medications, Donepezil and Memantine, to provide a comprehensive and objective evaluation for researchers and drug development professionals.

Executive Summary

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Current therapeutic strategies offer symptomatic relief but do not halt disease progression. This has spurred the investigation of novel compounds with neuroprotective properties. Linalool, a major component of essential oils from several aromatic plants, has demonstrated significant neuroprotective effects in the triple-transgenic mouse model of Alzheimer's disease (3xTg-AD). These mice develop age-dependent Aβ and tau pathology, mirroring key aspects of human AD. This guide will compare the efficacy of Linalool to Donepezil and Memantine in mitigating AD-like pathology and cognitive deficits in this preclinical model.

Comparative Efficacy in the 3xTg-AD Mouse Model

The following tables summarize the quantitative data from studies evaluating the effects of Linalool, Donepezil, and Memantine on key pathological and behavioral endpoints in the 3xTg-AD mouse model.

Table 1: Effects on Cognitive Function
CompoundAnimal ModelAge/Treatment DurationBehavioral TestOutcome
Linalool 3xTg-AD21-24 months / 3 monthsMorris Water MazeImproved learning and spatial memory[1][2]
Donepezil 3xTg-ADNot Specified5-choice serial reaction time testEnhanced sustained attention[3]
Memantine 3xTg-AD8 months / 4 monthsStep-down passive avoidance, Novel object recognition, Morris Water MazeSignificantly improved learning and memory retention[1][4][5]
Table 2: Effects on Amyloid-Beta (Aβ) Pathology
CompoundAnimal ModelAge/Treatment DurationMeasurementOutcome
Linalool 3xTg-AD21-24 months / 3 monthsExtracellular β-amyloidosisSignificant reduction in the hippocampus and amygdala[1][2]
Donepezil Tg25769 months / 6 monthsSoluble Aβ1-40 and Aβ1-42, Aβ plaque number and burdenSignificant reduction at 4 mg/kg dose[6][7]
Memantine 3xTg-AD8 months / 4 monthsSoluble Aβ1-42 level, Aβ plaque depositionReduction in soluble Aβ1-42 and plaque deposition[1][5]
Table 3: Effects on Tau Pathology
CompoundAnimal ModelAge/Treatment DurationMeasurementOutcome
Linalool 3xTg-AD21-24 months / 3 monthsTauopathy (hyperphosphorylation)Significant reduction in the hippocampus and amygdala[1][2]
Donepezil Not specified in 3xTg-AD model in provided results---
Memantine 3xTg-ADSevere pathology / 3 monthsTotal soluble tau, phosphorylated tau (AT8, AT100, AT180)Significantly lower levels of total and phosphorylated tau[8]
Table 4: Effects on Neuroinflammation
CompoundAnimal ModelAge/Treatment DurationInflammatory MarkersOutcome
Linalool 3xTg-AD21-24 months / 3 monthsp38 MAPK, NOS2, COX2, IL-1β, Astrogliosis, MicrogliosisSignificant reduction in the hippocampus and amygdala[1][2]
Donepezil Not specified in 3xTg-AD model in provided results---
Memantine Not specified in 3xTg-AD model in provided results---

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Linalool Treatment in 3xTg-AD Mice
  • Animal Model: Aged (21-24 months old) triple-transgenic Alzheimer's disease (3xTg-AD) mice.[1][2]

  • Compound and Dosage: Linalool (25 mg/kg body weight) administered orally every 48 hours for 3 months.[1][2][9]

  • Behavioral Analysis (Morris Water Maze): To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. The latency to find the platform over several days was recorded.[1][2][9]

  • Histopathological Analysis: Brain tissue from the hippocampus and amygdala was analyzed for:

    • Extracellular β-amyloidosis: Immunohistochemistry using antibodies against Aβ.[1][2]

    • Tauopathy: Immunohistochemistry using antibodies against hyperphosphorylated tau.[1][2]

    • Astrogliosis and Microgliosis: Immunohistochemistry for glial fibrillary acidic protein (GFAP) and Iba1, respectively.[1][2]

  • Biochemical Analysis: Levels of pro-inflammatory markers (p38 MAPK, NOS2, COX2, and IL-1β) in brain homogenates were quantified using appropriate assays (e.g., ELISA or Western blot).[1][2]

Memantine Treatment in 3xTg-AD Mice
  • Animal Model: 8-month-old 3xTg-AD mice.[1][4][5]

  • Compound and Dosage: Memantine (5 mg/kg, twice daily) administered for 4 months.[1][4][5]

  • Behavioral Analysis:

    • Step-down passive avoidance test: To assess learning and memory retention.[1][4][5]

    • Novel object recognition test: To evaluate recognition memory.[1][4][5]

    • Morris water maze test: To assess spatial learning and memory.[1][4][5]

  • Biochemical Analysis: Brain tissue was analyzed for levels of soluble Aβ and hyperphosphorylated tau.[8]

Donepezil Treatment in 3xTg-AD Mice
  • Animal Model: 3xTg-AD mice.[3]

  • Compound and Dosage: Donepezil.[3]

  • Behavioral Analysis (5-choice serial reaction time test): To assess attention and response control.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of Linalool's neuroprotective effects and a typical experimental workflow for evaluating neuroprotective compounds in the 3xTg-AD mouse model.

G Proposed Neuroprotective Mechanism of Linalool in Alzheimer's Disease cluster_0 Alzheimer's Disease Pathology cluster_1 Linalool Intervention cluster_2 Downstream Effects Abeta Amyloid-Beta (Aβ) Aggregation Tau Tau Hyperphosphorylation Neuroinflammation Neuroinflammation (Microgliosis, Astrogliosis) Neuroinflammation->Abeta Neuroinflammation->Tau ImprovedCognition Improved Cognitive Function Neuroinflammation->ImprovedCognition Linalool Linalool p38 ↓ p38 MAPK Linalool->p38 NOS2 ↓ NOS2 Linalool->NOS2 COX2 ↓ COX2 Linalool->COX2 IL1b ↓ IL-1β Linalool->IL1b ReducedAbeta ↓ Aβ Burden Linalool->ReducedAbeta ReducedTau ↓ Tau Pathology Linalool->ReducedTau p38->Neuroinflammation NOS2->Neuroinflammation COX2->Neuroinflammation IL1b->Neuroinflammation ReducedAbeta->ImprovedCognition ReducedTau->ImprovedCognition

Caption: Proposed mechanism of Linalool's neuroprotective effects in Alzheimer's disease.

G Experimental Workflow for Evaluating Neuroprotective Compounds in 3xTg-AD Mice start Start: 3xTg-AD Mice (Aged) treatment Treatment Administration (e.g., Linalool, Vehicle Control) start->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior sacrifice Euthanasia and Brain Tissue Collection behavior->sacrifice histology Histopathological Analysis (Aβ, Tau, Glial Markers) sacrifice->histology biochem Biochemical Analysis (Inflammatory Markers, Protein Levels) sacrifice->biochem data Data Analysis and Comparison histology->data biochem->data end Conclusion data->end

Caption: A generalized experimental workflow for preclinical evaluation of Alzheimer's therapies.

Conclusion

The available preclinical data suggests that Linalool, a close analog of this compound, exhibits potent neuroprotective effects in the 3xTg-AD mouse model of Alzheimer's disease. It demonstrates a multi-target engagement by reducing Aβ and tau pathology, mitigating neuroinflammation, and consequently improving cognitive function. When compared to the standard-of-care drugs, Donepezil and Memantine, Linalool shows a broader spectrum of action, particularly in its pronounced anti-inflammatory effects.

While these findings are promising, it is crucial to acknowledge that they are based on a preclinical animal model. Further research is warranted to directly investigate the neuroprotective potential of this compound and to elucidate its precise molecular mechanisms of action. Comparative studies that include this compound alongside Linalool and other emerging therapeutics in various AD models will be instrumental in validating its potential as a novel therapeutic agent for Alzheimer's disease. This guide provides a foundational comparison to inform the design of such future studies.

References

Cross-Species Comparison of Tetrahydrolinalool Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of Tetrahydrolinalool (THL), a saturated monoterpenoid alcohol. As direct comparative studies on THL metabolism are limited, this document leverages data from its unsaturated precursor, linalool, to infer potential metabolic pathways and inter-species differences. The information presented is intended to guide further research and support drug development programs.

Introduction to this compound Metabolism

This compound is a metabolite of linalool, a naturally occurring terpene alcohol found in many essential oils.[1][2][3] The metabolism of linalool, and by extension THL, primarily involves two major routes: reduction by gut microflora and oxidation by hepatic enzymes.[1][2][4] Significant inter-species variations have been observed in these metabolic pathways, highlighting the importance of careful species selection in non-clinical toxicology and pharmacology studies.

Comparative Metabolism of Linalool (as a proxy for THL)

The primary pathway for THL formation is the reduction of linalool.[2][4][5] This process is predominantly carried out by the intestinal microflora.[1][2][4] Studies on linalool metabolism have revealed notable differences across various species.

Table 1: Summary of Linalool Metabolism Across Different Species

SpeciesPrimary Metabolic PathwayKey MetabolitesTissues/Systems InvolvedReferences
Rat Reduction and ConjugationDihydrolinalool, this compound (free and conjugated with glucuronic acid or sulfate), 8-hydroxylinalool, 8-carboxylinaloolGut microflora, Liver[1][2][4][5]
Mouse ReductionReduction productsGut microflora[2]
Guinea Pig ReductionReduction productsGut microflora[2]
Sheep ReductionReduction productsGut microflora[2]
Cow ReductionReduction productsGut microflora[2]
Human Reduction and OxidationReduction products, 8-hydroxylinaloolGut microflora, Liver (CYP2D6, CYP2C19)[2][6]

Note: This table is based on studies of linalool metabolism, as direct comparative quantitative data for THL is not currently available.

In rats, a significant portion of a linalool dose is excreted in the urine as reduced and conjugated metabolites, including THL.[2][4] The gut microbiome plays a crucial role in this reduction.[1][2] Additionally, hepatic cytochrome P450 enzymes mediate the oxidation of linalool, leading to hydroxylated and carboxylated derivatives.[5][7] In humans, specific P450 isoenzymes, namely CYP2D6 and CYP2C19, have been identified as being involved in the allylic hydroxylation of linalool.[6]

Experimental Protocols

The following are generalized protocols for studying the in vivo and in vitro metabolism of terpenoids like this compound. These should be adapted and optimized for specific research questions and available analytical instrumentation.

In Vivo Metabolism Study

Objective: To identify and quantify THL and its metabolites in a test species following administration.

Materials:

  • Test species (e.g., Sprague-Dawley rats)

  • This compound (of high purity)

  • Vehicle for administration (e.g., corn oil)

  • Metabolic cages for urine and feces collection

  • Analytical standards of potential metabolites (if available)

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Procedure:

  • Animal Acclimation: House animals in metabolic cages for at least 3 days prior to the study to allow for acclimation.

  • Dosing: Administer a single dose of THL to the animals via oral gavage. A control group should receive the vehicle only.

  • Sample Collection: Collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h, 48-72h) post-dosing.

  • Sample Preparation:

    • Urine: Centrifuge to remove particulates. To analyze for conjugated metabolites, an aliquot of urine can be treated with β-glucuronidase and sulfatase.

    • Feces: Homogenize with a suitable solvent (e.g., methanol) and extract the metabolites.

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate THL and its metabolites from the biological matrices.

  • Analysis: Analyze the extracts using a validated GC-MS or LC-MS/MS method for the identification and quantification of THL and its metabolites.

  • Data Analysis: Calculate the percentage of the administered dose excreted as parent compound and each metabolite.

In Vitro Metabolism Study using Liver Microsomes

Objective: To investigate the hepatic metabolism of THL and identify the cytochrome P450 enzymes involved.

Materials:

  • Liver microsomes from different species (e.g., human, rat, mouse)

  • This compound

  • NADPH regenerating system (or NADPH)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Specific P450 inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

  • Recombinant human P450 enzymes

  • Instrumentation: LC-MS/MS

Procedure:

  • Incubation Setup: Prepare incubation mixtures containing liver microsomes, THL (dissolved in a small amount of organic solvent like methanol or acetonitrile), and incubation buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the metabolites formed.

  • Reaction Phenotyping (Optional): To identify the specific P450 enzymes involved, perform incubations in the presence of specific P450 inhibitors or use recombinant human P450 enzymes.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways of linalool (as a proxy for THL) and a typical experimental workflow for studying its metabolism.

Tetrahydrolinalool_Metabolism cluster_Gut Gut Lumen cluster_Systemic Systemic Circulation / Liver Linalool Linalool Dihydrolinalool Dihydrolinalool Linalool->Dihydrolinalool Reduction (Microflora) Linalool_Absorbed Linalool Linalool->Linalool_Absorbed Absorption THL This compound (THL) Dihydrolinalool->THL Reduction (Microflora) THL_Absorbed THL THL->THL_Absorbed Absorption Oxidative_Metabolites Oxidative Metabolites (e.g., 8-hydroxylinalool) Linalool_Absorbed->Oxidative_Metabolites Oxidation (CYP450s) Conjugates Conjugated THL (Glucuronides, Sulfates) THL_Absorbed->Conjugates Conjugation (UGTs, SULTs)

Caption: Inferred metabolic pathways of this compound.

Experimental_Workflow cluster_InVivo In Vivo Study cluster_InVitro In Vitro Study cluster_Analysis Data Analysis & Interpretation Dosing Dosing of THL to Test Species Sample_Collection Collection of Urine & Feces (Metabolic Cages) Dosing->Sample_Collection Sample_Prep_Vivo Sample Preparation (Hydrolysis, Extraction) Sample_Collection->Sample_Prep_Vivo Analysis_Vivo GC-MS or LC-MS/MS Analysis Sample_Prep_Vivo->Analysis_Vivo Metabolite_ID Metabolite Identification Analysis_Vivo->Metabolite_ID Incubation Incubation of THL with Liver Microsomes Reaction_Termination Reaction Termination & Protein Precipitation Incubation->Reaction_Termination Analysis_Vitro LC-MS/MS Analysis Reaction_Termination->Analysis_Vitro Analysis_Vitro->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification Pathway_Elucidation Metabolic Pathway Elucidation Quantification->Pathway_Elucidation

Caption: A typical experimental workflow for studying THL metabolism.

References

Unveiling the Anticonvulsant Potential: A Comparative Guide to the Structure-Activity Relationship of Tetrahydrolinalool and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant activity of tetrahydrolinalool (THL), a saturated monoterpenoid alcohol, with its precursor, a key derivative, and other structurally related terpene alcohols. The data presented herein is intended to elucidate the structure-activity relationships (SAR) that govern the anticonvulsant effects of this chemical class, offering valuable insights for the development of novel therapeutic agents for neurological disorders such as epilepsy.

Performance Comparison: Anticonvulsant Activity in Preclinical Models

The anticonvulsant properties of this compound and its comparators have been evaluated in well-established rodent models of seizures, primarily the pentylenetetrazole (PTZ) and picrotoxin-induced seizure tests. These models are instrumental in identifying compounds that modulate inhibitory and excitatory neurotransmission. The following tables summarize the key quantitative data from these studies.

Table 1: Anticonvulsant Activity in the Pentylenetetrazole (PTZ)-Induced Seizure Model
CompoundSpeciesDose (mg/kg, i.p.)EffectReference
This compound (THL) Mice150Increased latency to tonic-clonic seizures[1]
Linalool (racemic)Mice200Increased latency of convulsions[2]
300Effective in inhibiting convulsions[2]
Linalool OxideMice150Increased latency to first seizure (235.4 ± 53.1s vs. 87.5 ± 7.5s for control)[3][4][5]
Terpinen-4-olMice100, 200, 300Significantly increased latency of convulsions[6]
Alpha-TerpineolMice100, 200Increased latency to convulsions[7]
CitronellolMiceNot specifiedIncreased latency of clonic seizures[8]
Diazepam (Control)Mice4Increased latency to seizures (900.0 ± 0.1s)[3][4][5]
Table 2: Anticonvulsant Activity in the Picrotoxin-Induced Seizure Model
CompoundSpeciesDose (mg/kg, i.p.)EffectReference
This compound (THL) Mice125, 150Increased latency to seizure onset and reduced mortality[1]
Linalool (R)-(-)-linalool & rac-linaloolMice200Active in this model[2]
Linalool (S)-(+)-linaloolMice300Active in this model[2]
Terpinen-4-olMice200, 300Inhibited induced seizures[6]
CitronellolMiceNot specifiedIncreased latency of clonic seizures[8]

Structure-Activity Relationship Insights

The data suggests several key structural features that may influence the anticonvulsant activity of these acyclic and monocyclic monoterpenoid alcohols:

  • Saturation of the Double Bond: this compound, the saturated analog of linalool, demonstrates potent anticonvulsant activity. This suggests that the presence of double bonds, as seen in linalool, is not essential for this biological effect and that saturation may even enhance stability and activity.

  • The Hydroxyl Group: The presence of a tertiary hydroxyl group is a common feature among the active compounds (this compound, linalool, alpha-terpineol, terpinen-4-ol). This functional group is likely crucial for interaction with the biological target, potentially through hydrogen bonding.

  • Cyclization and Hydroxyl Position: Both acyclic (this compound, linalool, citronellol) and monocyclic (alpha-terpineol, terpinen-4-ol) terpene alcohols exhibit anticonvulsant properties. The position of the hydroxyl group and the overall shape of the molecule likely play a significant role in receptor binding and efficacy.

  • Introduction of an Ether Linkage: The conversion of linalool to linalool oxide, which introduces a cyclic ether, retains anticonvulsant activity, indicating that this structural modification is tolerated.

Proposed Mechanism of Action: Modulation of the GABAergic System

The primary mechanism underlying the anticonvulsant activity of this compound is believed to be the potentiation of the GABAergic system.[1] Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. THL is thought to act as a positive allosteric modulator of the GABA-A receptor, binding to a site distinct from the GABA binding site and enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability, thus suppressing seizure activity. Molecular docking studies have shown that THL can form a stable complex with the GABA-A receptor.[1]

GABAergic_Pathway_Modulation_by_this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA in Synapse Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel GABA Binding Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Channel->Hyperpolarization Cl- Influx Seizure_Suppression Seizure Suppression Hyperpolarization->Seizure_Suppression This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed mechanism of this compound's anticonvulsant action.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to induce clonic and tonic-clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.

  • Animals: Male Swiss mice (25-30 g) are used.

  • Housing: Animals are housed in a temperature-controlled room with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration:

    • The test compound (e.g., this compound) or vehicle (e.g., 5% Tween 80 in saline) is administered intraperitoneally (i.p.).

    • A positive control group receives a standard anticonvulsant drug (e.g., Diazepam, 4 mg/kg, i.p.).

  • Seizure Induction: 30 minutes after drug administration, pentylenetetrazole (PTZ) is injected i.p. at a convulsant dose (e.g., 85 mg/kg).

  • Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the onset of clonic and tonic-clonic seizures. The latency to the first seizure is recorded.

  • Data Analysis: The latency to seizures is compared between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Picrotoxin-Induced Seizure Test

This model is also used to assess pro-convulsant and anti-convulsant effects of substances, particularly those acting on the GABA-A receptor complex, as picrotoxin is a non-competitive GABA-A receptor antagonist.

  • Animals and Housing: Same as for the PTZ test.

  • Drug Administration:

    • The test compound or vehicle is administered i.p.

    • A positive control group receives a standard anticonvulsant.

  • Seizure Induction: 30 minutes after drug administration, picrotoxin is injected i.p. at a convulsant dose (e.g., 8 mg/kg).

  • Observation: Animals are observed for 30 minutes for the latency to the first clonic seizure and the incidence of mortality within 24 hours.

  • Data Analysis: Latency to seizure and mortality rates are compared between groups using statistical analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the anticonvulsant activity of a test compound.

Anticonvulsant_Activity_Workflow start Start animal_prep Animal Acclimatization (e.g., Male Swiss Mice) start->animal_prep group_allocation Group Allocation (Vehicle, Test Compound, Positive Control) animal_prep->group_allocation drug_admin Drug Administration (i.p.) group_allocation->drug_admin seizure_induction Seizure Induction (e.g., PTZ or Picrotoxin i.p.) drug_admin->seizure_induction 30 min observation Behavioral Observation (Latency to Seizures, Mortality) seizure_induction->observation data_analysis Statistical Analysis observation->data_analysis conclusion Conclusion on Anticonvulsant Activity data_analysis->conclusion

Caption: General workflow for in vivo anticonvulsant screening.

References

A Comparative Analysis of the Antimicrobial Efficacy of Tetrahydrolinalool Versus Traditional Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The demand for safe and effective antimicrobial preservatives is a constant in the pharmaceutical and cosmetic industries. While traditional preservatives have a long history of use, the search for novel agents with improved safety and efficacy profiles is ever-present. This guide provides a comparative overview of the antimicrobial efficacy of Tetrahydrolinalool, a saturated derivative of the naturally occurring monoterpene linalool, against established traditional preservatives such as parabens and formaldehyde-releasers. This analysis is based on available scientific data and aims to provide a resource for professionals in drug development and research.

Executive Summary

This compound, and its parent compound linalool, exhibit broad-spectrum antimicrobial activity by disrupting microbial cell membranes. Traditional preservatives like parabens also target cell membranes and can inhibit essential enzymatic processes, while formaldehyde-releasers exert their effect through the slow release of formaldehyde, which reacts with microbial proteins and nucleic acids.

Direct comparative studies on the antimicrobial efficacy of this compound against traditional preservatives are limited. However, by examining the available data for the closely related compound linalool and comparing it with data for parabens and formaldehyde-releasers, we can draw initial comparisons. Linalool has demonstrated significant efficacy against a range of bacteria and fungi. Traditional preservatives also have a well-documented broad spectrum of activity.

This guide presents a compilation of available quantitative data, details common experimental protocols for antimicrobial efficacy testing, and provides visual representations of the proposed mechanisms of action to aid in the objective comparison of these preservative options.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for linalool (as a proxy for this compound) and common traditional preservatives against various microorganisms. It is crucial to note that these values are compiled from different studies and direct, head-to-head comparisons may not be entirely accurate due to variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Linalool

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive Bacteria13.2 - 211.24[1]
Pseudomonas fluorescensGram-negative Bacteria1250[2]
Pseudomonas aeruginosaGram-negative Bacteria431[3]
Listeria monocytogenesGram-positive Bacteria0.5% (v/v)
Candida albicansFungus256 - 512[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Parabens

PreservativeMicroorganismTypeMIC (%)
MethylparabenStaphylococcus aureusGram-positive Bacteria0.1
PropylparabenStaphylococcus aureusGram-positive Bacteria0.1
MethylparabenEscherichia coliGram-negative Bacteria0.1
PropylparabenEscherichia coliGram-negative Bacteria0.2
MethylparabenAspergillus nigerFungus0.05
PropylparabenAspergillus nigerFungus0.05
MethylparabenCandida albicansFungus0.05
PropylparabenCandida albicansFungus0.05

Table 3: Antimicrobial Efficacy of Formaldehyde-Releasers

Data for formaldehyde-releasers is often presented as percentage reduction or kill rate rather than MIC values due to their mechanism of slow release.

PreservativeMicroorganismConcentrationKill Rate / Reduction
DMDM HydantoinStaphylococcus aureusNot SpecifiedEffective
Diazolidinyl UreaStaphylococcus aureusNot SpecifiedEffective

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Determination via Broth Dilution Method
  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antimicrobial Agent: The preservative being tested is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted preservative is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without preservative) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Preservative Efficacy Testing (Challenge Test) - Based on USP <51>
  • Product Inoculation: The product formulation containing the preservative is inoculated with a known concentration of a mixed culture of specified microorganisms (typically Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis) to achieve an initial concentration of 10^5 to 10^6 CFU/mL or g.

  • Incubation: The inoculated product is stored at a specified temperature (e.g., 20-25°C) for a defined period (typically 28 days).

  • Sampling and Plate Counts: At specified time intervals (e.g., 7, 14, and 28 days), aliquots of the product are removed, and the number of viable microorganisms is determined using standard plate count methods.

  • Evaluation of Efficacy: The log reduction in the concentration of each microorganism is calculated at each time point. The preservative system is considered effective if it meets the specified log reduction criteria outlined in the pharmacopeia for the specific product category.

Mandatory Visualizations

Mechanisms of Antimicrobial Action

Antimicrobial_Mechanisms cluster_this compound This compound (Linalool) cluster_Parabens Parabens cluster_Formaldehyde Formaldehyde-Releasers T This compound T_Action Disruption of Cell Membrane Integrity T->T_Action Primary Target T_Effect1 Increased Membrane Permeability T_Action->T_Effect1 T_Effect2 Leakage of Intracellular Components T_Action->T_Effect2 T_Effect3 Alteration of Membrane Potential T_Action->T_Effect3 P Parabens P_Action1 Disruption of Cell Membrane P->P_Action1 P_Action2 Inhibition of Key Enzymes (e.g., ATPases) P->P_Action2 P_Effect1 Impaired Membrane Transport P_Action1->P_Effect1 P_Effect2 Inhibition of DNA/RNA Synthesis P_Action2->P_Effect2 FR Formaldehyde-Releaser FR_Release Slow Release of Formaldehyde FR->FR_Release F Formaldehyde FR_Release->F F_Action Reaction with Proteins and Nucleic Acids F->F_Action F_Effect1 Enzyme Inactivation F_Action->F_Effect1 F_Effect2 Inhibition of DNA Replication F_Action->F_Effect2 MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Preservative start->serial_dilution inoculate Inoculate Dilutions with Microorganism prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at Optimal Conditions inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

A Comparative Guide to In Silico and In Vivo Validation of Tetrahydrolinalool's Pharmacological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydrolinalool (THL), an acyclic monoterpene alcohol, is a metabolite of linalool and a component of various essential oils.[1] Emerging research has highlighted its potential therapeutic effects, including anticonvulsant, anxiolytic, and antidepressant properties.[1][2] The validation of its pharmacological targets is a critical step in the drug discovery and development process. This guide provides an objective comparison of in silico and in vivo approaches used to investigate the pharmacological targets of this compound, supported by experimental data and detailed methodologies.

The Synergy of Computational and Biological Models in Target Validation

The journey from identifying a potential therapeutic compound to a clinically approved drug is a long and resource-intensive process.[3][4] Target validation is a crucial phase that establishes the link between a specific biological target (e.g., a receptor or enzyme) and the therapeutic effect of a drug candidate.[5] Modern drug discovery leverages both computational (in silico) and biological (in vivo) models to accelerate this process and increase the probability of success.[3][5]

  • In Silico Approaches: These computational methods, such as molecular docking and molecular dynamics simulations, predict the binding affinity and interaction of a ligand (like this compound) with a specific biological target at the molecular level.[4][6] They offer a rapid and cost-effective way to screen potential targets and generate hypotheses about the mechanism of action.[4]

  • In Vivo Approaches: These studies, conducted in living organisms (typically animal models), are essential for validating the physiological and behavioral effects of a compound.[3][7] They provide crucial information on efficacy, pharmacokinetics, and potential side effects in a complex biological system.[5]

The following sections detail the findings from both in silico and in vivo studies on this compound, providing a direct comparison of the predicted and observed pharmacological effects.

In Silico Validation: Predicting Molecular Interactions

Molecular docking studies have been instrumental in predicting the potential pharmacological targets of this compound. These studies simulate the interaction between THL and various receptors and enzymes, providing insights into its potential mechanisms of action.

Quantitative Data from Molecular Docking Studies
Target ProteinPredicted Biological ActivityBinding Affinity (kcal/mol)
GABA-A ReceptorAnticonvulsant, AnxiolyticNot explicitly stated in abstracts, but described as a stable complex[1]
nNOsAnxiolytic, AntidepressantSatisfactory energy values[2]
sGCAnxiolytic, AntidepressantSatisfactory energy values[2]
IL-6Anxiolytic, AntidepressantSatisfactory energy values[2]
5-HT1AAnxiolytic, AntidepressantSatisfactory energy values[2]
NMDArAnxiolytic, AntidepressantSatisfactory energy values[2]
D1Anxiolytic, AntidepressantSatisfactory energy values[2]
α2-adrenergic ReceptorAntinociceptiveNegative energy values[6]
Muscarinic ReceptorAntinociceptiveNegative energy values[6]
Opioid ReceptorAntinociceptiveNegative energy values[6]
Adenosinergic ReceptorAntinociceptiveNegative energy values[6]
Transient Potential ReceptorAntinociceptiveNegative energy values[6]
Glutamatergic ReceptorAntinociceptiveNegative energy values[6]

Note: Specific binding affinity values are often found in the full-text articles and supplementary materials of the cited studies.

Experimental Protocol: Molecular Docking
  • Target and Ligand Preparation: The three-dimensional structures of the target proteins (receptors, enzymes) are obtained from protein data banks (e.g., PDB). The 3D structure of this compound is generated and optimized using computational chemistry software.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, GOLD) is used to predict the preferred orientation of THL when bound to the active site of the target protein. The program calculates the binding energy, which indicates the stability of the complex.

  • Analysis of Interactions: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between THL and the amino acid residues of the target protein.

In Vivo Validation: Observing Physiological and Behavioral Effects

In vivo studies using animal models provide the essential next step in validating the predictions made by in silico methods. These studies assess the actual physiological and behavioral responses to this compound administration.

Quantitative Data from In Vivo Animal Studies
Biological ActivityAnimal ModelDoses (p.o.)Key Findings
Anticonvulsant Picrotoxin-induced seizures in miceNot specifiedIncreased latency to seizure onset and reduced mortality.[1]
3-Mercapto-propionic acid-induced seizures in miceNot specifiedResults suggested GABAergic regulation.[1]
Strychnine-induced seizures in miceNot specifiedNo significant anticonvulsant effect observed.[1]
Anxiolytic-like Elevated Plus Maze (EPM) in mice37.5 and 75 mg/kgSignificant increase in the percentage of entries (72.7% and 64.3%) and time spent (80.3% and 76.8%) in the open arms.[2]
Antidepressant-like Forced Swim Test (FST) in mice150, 300, and 600 mg/kgSignificant reduction in immobility times (69.3%, 60.9%, and 68.7%).[2]
Motor Activity Open Field and Rota Rod tests in mice37.5 - 600 mg/kgNo compromise in locomotor activity or motor coordination.[2]
Experimental Protocol: Elevated Plus Maze (EPM)
  • Apparatus: The EPM consists of two open arms and two enclosed arms, arranged in a plus shape and elevated from the floor.

  • Animals and Treatment: Male Swiss mice are treated with this compound (at varying doses) or a vehicle control, typically via oral gavage (p.o.), a set time before the test.

  • Procedure: Each mouse is placed at the center of the maze, facing an open arm, and allowed to explore for a standard duration (e.g., 5 minutes). The number of entries into and the time spent in each type of arm are recorded.

  • Data Analysis: An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect.

Experimental Protocol: Forced Swim Test (FST)
  • Apparatus: A transparent cylindrical container filled with water, maintained at a specific temperature.

  • Animals and Treatment: Mice are administered THL or a vehicle control prior to the test.

  • Procedure: Mice are placed individually into the water-filled cylinder. The duration of immobility (floating without struggling) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).

  • Data Analysis: A significant reduction in immobility time suggests an antidepressant-like effect.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex relationships and workflows involved in the pharmacological validation of this compound.

G cluster_in_silico In Silico Approach cluster_in_vivo In Vivo Approach Target_Selection Target Protein Selection (e.g., GABA-A Receptor) Docking Molecular Docking Simulation Target_Selection->Docking Ligand_Prep This compound 3D Structure Prep Ligand_Prep->Docking Analysis_IS Binding Affinity & Interaction Analysis Docking->Analysis_IS Hypothesis Hypothesis Generation (e.g., Anxiolytic Effect) Analysis_IS->Hypothesis Animal_Model Animal Model Selection (e.g., Mice) Hypothesis->Animal_Model Guides In Vivo Testing Treatment THL Administration (Oral Gavage) Animal_Model->Treatment Behavioral_Test Behavioral Assay (e.g., Elevated Plus Maze) Treatment->Behavioral_Test Analysis_IV Data Collection & Statistical Analysis Behavioral_Test->Analysis_IV Validation Validation of Effect (e.g., Anxiolytic Activity Confirmed) Analysis_IV->Validation Validation->Target_Selection Confirms In Silico Prediction

Caption: A logical workflow comparing in silico and in vivo target validation.

G THL This compound GABA_A GABA-A Receptor THL->GABA_A Binds to & positively modulates Cl_channel Chloride (Cl-) Channel Opening GABA_A->Cl_channel Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic & Anticonvulsant Effects Reduced_Excitability->Anxiolytic_Effect

References

Comparative study of synthetic versus natural Tetrahydrolinalool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and natural Tetrahydrolinalool, a saturated monoterpene alcohol valued for its stability and sensory properties. By examining their synthesis and extraction, impurity profiles, stereochemistry, and biological activity, this document aims to equip researchers with the necessary data to make informed decisions for their specific applications.

Origin and Production

Synthetic this compound: Catalytic Hydrogenation of Linalool

Synthetic this compound is predominantly produced through the catalytic hydrogenation of linalool.[1][2] This process involves the saturation of the two double bonds in the linalool molecule, resulting in the more stable tertiary alcohol, 3,7-dimethyloctan-3-ol (this compound).

Experimental Protocol: Synthesis of this compound

A detailed protocol for the laboratory-scale synthesis of this compound via linalool hydrogenation is outlined below:

Materials:

  • Linalool (racemic or a specific enantiomer)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, thermometer, and pressure gauge

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve linalool in ethanol (e.g., 1:5 w/v). Add the 5% Pd/C catalyst (typically 1-5% by weight of linalool).

  • Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas to remove any air. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-40 bar).[3]

  • Reaction Conditions: Heat the mixture to a specific temperature (e.g., 50-100°C) and stir vigorously.[3] Monitor the reaction progress by measuring hydrogen uptake or by analyzing small aliquots using Gas Chromatography (GC).

  • Reaction Quenching and Catalyst Removal: Once the reaction is complete (no further hydrogen uptake or disappearance of linalool peak in GC), cool the reactor to room temperature and carefully release the excess hydrogen pressure. Filter the reaction mixture to remove the Pd/C catalyst.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Potential Impurities in Synthetic this compound: The primary impurities in synthetic this compound are typically unreacted starting material and by-products of the hydrogenation process. These can include:

  • Linalool: Incomplete hydrogenation can leave residual linalool.

  • Partially hydrogenated intermediates: Such as dihydrolinalool.

  • Over-hydrogenation products: For example, 2,6-dimethyloctane, where the hydroxyl group is also removed.[1]

  • Isomers of this compound: Depending on the reaction conditions and catalyst used.

Natural this compound: Extraction from Essential Oils

Natural this compound is a constituent of various essential oils, although often in smaller quantities compared to other terpenes.[2][4] It is typically extracted from plant materials as part of the essential oil matrix. Steam distillation is a common method for extracting essential oils.

Experimental Protocol: Extraction of this compound via Steam Distillation

The following is a general protocol for the extraction of essential oils containing this compound:

Materials:

  • Plant material known to contain this compound (e.g., certain species of lavender, clary sage, or other aromatic plants)

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Heating mantle or hot plate

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: The plant material should be fresh or properly dried and, if necessary, comminuted to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place deionized water in the boiling flask and the prepared plant material in the biomass flask.

  • Distillation: Heat the water to generate steam, which will pass through the plant material, causing the volatile essential oils to vaporize. The steam and essential oil vapor mixture then travels to the condenser.

  • Condensation and Collection: The condenser, cooled with circulating water, will cool the vapor back into a liquid (hydrosol and essential oil), which is collected in the receiving vessel.

  • Separation: The essential oil, being less dense and immiscible with water, will typically form a layer on top of the hydrosol. Separate the essential oil from the aqueous layer using a separatory funnel.

  • Drying and Concentration: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. The solvent can be removed using a rotary evaporator if a solvent was used for further extraction from the distillate.

  • Fractional Distillation (Optional): To increase the concentration of this compound, fractional distillation of the essential oil may be necessary.

Potential Co-Extractants (Impurities) in Natural this compound: Natural this compound is part of a complex mixture of volatile compounds present in the essential oil. The composition of these co-extractants varies significantly depending on the plant source, geographical location, and extraction method. Common co-extractants include:

  • Other Terpenes and Terpenoids: Linalool, camphor, eucalyptol, limonene, etc.

  • Esters: Linalyl acetate, etc.

  • Alcohols: Geraniol, nerol, etc.

  • Ketones, aldehydes, and other volatile organic compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are consistent regardless of its origin.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₂O[2]
Molecular Weight 158.28 g/mol [2]
Appearance Colorless liquid[2]
Odor Floral, fresh, with citrus and tea-like nuances[4]
Boiling Point 197-198.5 °C[5]
Density ~0.826 g/cm³[2]
Solubility Soluble in alcohol and most fixed oils; insoluble in water.

Comparative Analysis

Impurity Profile

The most significant difference between synthetic and natural this compound lies in their impurity profiles.

FeatureSynthetic this compoundNatural this compound
Primary Impurities Unreacted linalool, partially hydrogenated intermediates, over-hydrogenation by-products (e.g., 2,6-dimethyloctane).[1]A complex mixture of other terpenes, terpenoids, esters, and volatile compounds naturally present in the source plant.
Consistency The impurity profile is relatively consistent and dependent on the synthesis process and purification steps.The impurity profile is highly variable depending on the plant species, growing conditions, and extraction method.
Enantiomeric Distribution

This compound possesses a chiral center at the C3 position. The enantiomeric composition is a critical factor that can influence its biological activity and sensory properties.

  • Synthetic this compound: The enantiomeric composition of synthetic this compound is directly dependent on the stereochemistry of the starting material, linalool. If racemic linalool is used for hydrogenation, the resulting this compound will also be a racemic mixture of (R)- and (S)-enantiomers. If an enantiomerically pure linalool is used, the corresponding enantiomer of this compound will be produced, assuming the hydrogenation does not affect the chiral center.

  • Natural this compound: The enantiomeric distribution of this compound in nature is not well-documented. However, its precursor, linalool, is known to exist in different enantiomeric ratios in various essential oils. For example, (-)-linalool is more common than (+)-linalool in many essential oils.[6][7] It is plausible that the enantiomeric ratio of natural this compound would reflect the enantiomeric prevalence of its biosynthetic precursors in a particular plant.

Biological Activity and Signaling Pathway

Anticonvulsant Activity

This compound has demonstrated significant anticonvulsant activity in preclinical studies.[1] Research suggests that this activity is mediated, at least in part, through the modulation of the GABAergic system.

Experimental Protocol: Assessment of Anticonvulsant Activity

A common model to assess anticonvulsant activity is the pentylenetetrazol (PTZ)-induced seizure model in mice.

Materials:

  • Male Swiss mice (25-30 g)

  • This compound (synthetic or natural)

  • Vehicle (e.g., saline with a small percentage of a surfactant like Tween 80)

  • Pentylenetetrazol (PTZ)

  • Positive control (e.g., Diazepam)

  • Syringes and needles for administration

  • Observation cages

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups: Vehicle control, Positive control (Diazepam), and experimental groups receiving different doses of this compound. Administer the respective substances intraperitoneally (i.p.) or orally (p.o.).

  • Seizure Induction: After a specific pretreatment time (e.g., 30 minutes for i.p. administration), induce seizures by administering a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

  • Observation: Immediately after PTZ administration, observe the animals individually for a set period (e.g., 30 minutes) and record the latency to the first clonic seizure and the incidence of tonic-clonic seizures and mortality.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the protective effect of this compound against PTZ-induced seizures.

GABAergic Signaling Pathway

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABAA receptor, a ligand-gated ion channel, is a key target for many anticonvulsant drugs. This compound is believed to act as a positive allosteric modulator of the GABAA receptor, enhancing the effect of GABA and leading to increased chloride ion influx, hyperpolarization of the neuronal membrane, and consequently, a reduction in neuronal excitability.[1][8]

Visualizations

experimental_workflow cluster_synthesis Synthetic this compound cluster_extraction Natural this compound cluster_analysis Analysis linalool Linalool reactor Hydrogenation Reactor (Pd/C, H2, Solvent) linalool->reactor filtration Filtration reactor->filtration evaporation_s Solvent Evaporation filtration->evaporation_s distillation_s Vacuum Distillation evaporation_s->distillation_s synthetic_thl Synthetic this compound distillation_s->synthetic_thl gcms GC-MS Analysis synthetic_thl->gcms Impurity & Purity bioassay Anticonvulsant Bioassay synthetic_thl->bioassay plant Plant Material steam_dist Steam Distillation plant->steam_dist separation Separation of Oil steam_dist->separation drying Drying separation->drying natural_thl Natural this compound (in Essential Oil) drying->natural_thl natural_thl->gcms Composition natural_thl->bioassay

Caption: Experimental workflow for the synthesis, extraction, and analysis of this compound.

gaba_pathway GABA GABA GABA_receptor GABAA Receptor (Chloride Ion Channel) GABA->GABA_receptor Binds to Cl_influx Increased Cl- Influx GABA_receptor->Cl_influx Opens THL This compound THL->GABA_receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_excitability Anticonvulsant_effect Anticonvulsant Effect Reduced_excitability->Anticonvulsant_effect

Caption: Proposed mechanism of this compound's anticonvulsant action via the GABAergic pathway.

Conclusion

The choice between synthetic and natural this compound depends heavily on the intended application. Synthetic this compound offers high purity and a consistent, well-defined impurity profile, which is often crucial for pharmaceutical and research applications where reproducibility is paramount. Natural this compound, on the other hand, is part of a complex matrix of other natural compounds, which may offer synergistic effects but also introduces variability. For applications in fragrances and flavors, the nuanced aroma profile of the natural product might be preferred. For drug development, the well-controlled nature of the synthetic product is advantageous. Further research is warranted to directly compare the biological activities of the enantiomers of this compound and to elucidate the potential impact of impurities from both sources on its therapeutic effects.

References

A Comparative Analysis of Tetrahydrolinalool and Other Monoterpene Alcohols: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of tetrahydrolinalool against other prominent monoterpene alcohols. The information is curated from experimental studies to assist researchers and professionals in drug development in making informed decisions. This document summarizes key quantitative data in comparative tables, details experimental methodologies for reproducibility, and visualizes relevant biological pathways.

Comparative Efficacy Data

The following tables summarize the available quantitative data from various studies, comparing the efficacy of this compound and other monoterpene alcohols in different biological activities.

Table 1: Anxiolytic and Sedative Effects
Monoterpene Alcohol Test Model Dosage Observed Effect Reference
This compoundElevated Plus Maze (Mice)37.5 and 75 mg/kg, p.o.Significant increase in entries (72.7% and 64.3%) and time spent (80.3% and 76.8%) in open arms, indicating anxiolytic effects.[1][2][1][2]
LinaloolInhalation (Mice)-Anxiolytic effect, increased social interaction, and decreased aggressive behavior.
GeraniolBarbiturate-Induced Sleeping Time (Rats)25, 50, and 100 mg/kgIncreased sleep duration, suggesting a depressant effect on the central nervous system.[3][3]
CitronellolNot SpecifiedNot SpecifiedReported to have anxiolytic properties.[4][5][4][5]
Isopulegol, Neoisopulegol, (-)-Myrtenol, (-)-cis-Myrtanol, (+)-p-Menth-1-en-9-ol, (±)-NeomentholPentobarbital-Induced Sleep Test (Mice)Not SpecifiedExhibited a depressant effect, indicating sedative properties.[6][7][8][6][7][8]
(-)-Menthol, (+)-Dihydrocarveol, (±)-IsoborneolPentobarbital-Induced Sleep Test (Mice)Not SpecifiedIneffective in inducing a depressant effect.[6][7][8][6][7][8]
Table 2: Antimicrobial Activity
Monoterpene Alcohol Microorganism Metric (Concentration) Observed Effect Reference
Terpinen-4-olMethicillin-Resistant Staphylococcus aureus (MRSA)MIC: 0.25% (v/v)Exhibited significantly greater bacteriostatic and bactericidal activity compared to tea tree oil.[9][10][9][10]
Terpinen-4-olCoagulase-Negative Staphylococci (CoNS)MIC: Not SpecifiedMore potent antibacterial agent than tea tree oil.[9][10][9][10]
LinaloolEscherichia coli and Staphylococcus aureusNot SpecifiedSusceptible to damage from linalool.[11][11]
GeraniolMethicillin-Resistant Staphylococcus aureus (MRSA)Not SpecifiedShowed preventive effect against MRSA infection in vivo in mice.[12][12]
Table 3: Anti-inflammatory and Analgesic Effects
Monoterpene Alcohol Test Model Dosage Observed Effect Reference
LinaloolCarrageenan-Induced Edema (Rats)25 mg/kgReduction of edema, with the (-) enantiomer showing a more prolonged effect.[13][13]
Linalyl AcetateCarrageenan-Induced Edema (Rats)Equimolar to LinaloolLess relevant and more delayed effect on local edema compared to linalool.[13][13]
Melissa officinalis L. Essential Oil (Nerol, Citral, Isopulegol)Carrageenan-Induced Edema (Rats)200 and 400 mg/kg, p.o.Significant reduction and inhibition of edema (61.76% and 70.58% respectively at 6h).[14][14]
(-)-MentholHot-Plate and Abdominal Constriction Tests (Mice)3-10 mg/kg, p.o.Dose-dependent increase in pain threshold, indicating analgesic properties.[15][15]
(+)-MentholHot-Plate and Abdominal Constriction Tests (Mice)10-50 mg/kg, p.o.Unable to modify the pain threshold.[16][16]
Table 4: Antioxidant and Cytotoxic Effects
Monoterpene Alcohol Test Model Metric (Concentration) Observed Effect Reference
NerolArtemia Salina and Hemolysis Tests31.25–500 μg/mLShowed significant cytotoxic effects at all tested concentrations.[17][17]
LinaloolHuman Colon Cancer Cell Lines100-500 µmol/LDose-dependent cytotoxic effect, inducing apoptosis via cancer-specific oxidative stress.[18][18]
GeraniolIn vitro Parkinson's modelsNot SpecifiedReduces the level of reactive oxygen species and alters the antioxidant capacity of cells.[19][19]
Nerol DerivativesHuman Leukemia and Murine Melanoma Cell Lines25 µmol/LSome derivatives reduced cell viability to approximately 20%. Nerol itself had no effect at 400 µmol/L.[20][21][20][21]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure transparency and aid in the replication of findings.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.[22][23]

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[23]

  • Preparation of Test Substance: The monoterpene alcohol is serially diluted (usually two-fold) in Mueller-Hinton broth in a 96-well microtiter plate. A surfactant like Tween 20 (e.g., at 5%) may be used to aid in the dissolution of lipophilic compounds.[22]

  • Incubation: The prepared microtiter plate is incubated at a controlled temperature (e.g., 35 °C ± 2 °C) for a specified period (e.g., 16–20 hours).[23]

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the test substance that completely inhibits the visible growth of the microorganism.[23]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used model assesses the acute anti-inflammatory potential of a compound.[14][24][25]

  • Animals: Typically, male Wistar rats or Swiss albino mice are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test substance (e.g., monoterpene alcohol dissolved in a suitable vehicle) is administered orally (p.o.) or intraperitoneally (i.p.). A control group receives the vehicle only, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin 10 mg/kg).[14]

    • After a specific time (e.g., 1 hour), a sub-plantar injection of a phlogistic agent (e.g., 0.1 mL of 1% carrageenan suspension in saline) is administered into the right hind paw.

    • The paw volume is measured again at various time intervals post-carrageenan injection (e.g., 1, 3, and 6 hours).[14]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This spectrophotometric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[26]

  • Reagents: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Procedure:

    • Different concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. A standard antioxidant like Trolox is often used to create a standard curve, and the results can be expressed as Trolox equivalents.[26]

Signaling Pathways and Mechanisms of Action

Monoterpene alcohols exert their biological effects through various mechanisms, often involving the modulation of specific signaling pathways.

Modulation of Transient Receptor Potential (TRP) Channels

Several monoterpene alcohols are known to interact with TRP channels, which are crucial for sensory perception, including pain and temperature.

TRP_Channel_Modulation cluster_Monoterpenes Monoterpene Alcohols cluster_TRP TRP Channels Menthol Menthol TRPM8 TRPM8 Menthol->TRPM8 Activates (Cooling Sensation, Analgesia) TRPV1 TRPV1 Menthol->TRPV1 Modulates Carvacrol Carvacrol TRPV3 TRPV3 Carvacrol->TRPV3 Activates/Sensitizes Thymol Thymol Thymol->TRPV3 Activates/Sensitizes Citronellol Citronellol TRPA1 TRPA1 Citronellol->TRPA1 Modulates Nerol Nerol Nerol->TRPA1 Modulates

Caption: Modulation of TRP channels by various monoterpene alcohols.

Menthol is a well-studied activator of the TRPM8 channel, which is responsible for the sensation of cold and contributes to its analgesic properties.[27] Other monoterpenes, such as carvacrol, thymol, citronellol, and nerol, have also been shown to modulate the activity of various TRP channels, including TRPV3 and TRPA1.[28]

GABAergic System Interaction in Anxiolytic Effects

The anxiolytic effects of some monoterpene alcohols are believed to be mediated through interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.

GABAergic_Pathway Anxiolytic Monoterpenes Anxiolytic Monoterpenes (e.g., Linalool, Citronellal) GABAA_Receptor GABAA Receptor Anxiolytic Monoterpenes->GABAA_Receptor Potentiates GABAergic Transmission Neuronal_Inhibition Increased Neuronal Inhibition GABAA_Receptor->Neuronal_Inhibition Leads to Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect Results in

Caption: Proposed GABAergic mechanism for anxiolytic monoterpenes.

Studies on compounds like citronellal suggest that their anxiolytic effects may involve the potentiation of GABAergic transmission by interacting with the GABAA receptor.[29] Similarly, the sedative and anxiolytic properties of linalool are also thought to involve the modulation of GABA and glutamate neurotransmitter systems.[4][5]

Experimental Workflow for In Vivo Anxiolytic and Antidepressant-like Activity Assessment

The following diagram illustrates a typical experimental workflow for evaluating the anxiolytic and antidepressant-like effects of a test compound in a murine model.

Anxiolytic_Antidepressant_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Male Swiss Mice) Start->Animal_Acclimatization Treatment_Administration Treatment Administration (this compound, p.o.) Animal_Acclimatization->Treatment_Administration Elevated_Plus_Maze Elevated Plus Maze Test (Anxiolytic Activity) Treatment_Administration->Elevated_Plus_Maze Open_Field_Test Open Field Test (Locomotor Activity) Elevated_Plus_Maze->Open_Field_Test Rotarod_Test Rotarod Test (Motor Coordination) Open_Field_Test->Rotarod_Test Forced_Swim_Test Forced Swim Test (Antidepressant-like Activity) Rotarod_Test->Forced_Swim_Test Data_Analysis Data Analysis and Interpretation Forced_Swim_Test->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo behavioral pharmacology studies.

This workflow, as applied in the study of this compound, involves a battery of behavioral tests to assess different aspects of its psychoactive potential, from anxiety-related behaviors to potential effects on motor skills and depression-like states.[1][2]

References

Cross-Validation of Tetrahydrolinalool's Anticonvulsant Activity in Diverse Seizure Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of Tetrahydrolinalool (THL), a naturally occurring monoterpenoid, across various experimental seizure models. The data presented herein is intended to offer an objective evaluation of THL's efficacy and potential as a novel antiepileptic agent, benchmarked against established anticonvulsant drugs.

Comparative Efficacy of this compound

This compound has demonstrated significant anticonvulsant effects in preclinical studies, primarily in chemically-induced seizure models. Its activity is compared with Diazepam, a widely used benzodiazepine.

Seizure ModelCompoundDose (mg/kg, i.p.)Latency to First Seizure (seconds)Mortality Rate (%)Reference
Picrotoxin-induced Seizures Control (Vehicle)---[1]
THL125-50% reduction[1]
THL150Increased50% reduction[1]
Diazepam4Significantly Increased-[1]
3-Mercaptopropionic Acid (3-MP)-induced Seizures Control (Vehicle)-129.0 ± 5.1-[1]
THL125253.0 ± 16.4-[1]
THL150251.1 ± 21.1-[1]
Diazepam4841.4 ± 38.1-[1]
Pentylenetetrazole (PTZ)-induced Seizures Control (Vehicle)---[1]
THL150Increased tonic-clonic seizure latency-[1]
Diazepam-Significantly increased tonic-clonic seizure latency-[1]
Strychnine-induced Seizures THL-No significant effect-[1]

Note: A significant gap in the current literature is the absence of data on this compound's efficacy in the maximal electroshock (MES) seizure model, a cornerstone for evaluating potential treatments for generalized tonic-clonic seizures.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Animals

Male Swiss mice are utilized in these studies. The animals are housed under controlled environmental conditions with a standard 12-hour light/dark cycle and have free access to food and water. All experimental procedures are conducted in accordance with ethical guidelines for animal research.[1]

Drug Administration

This compound and Diazepam are administered intraperitoneally (i.p.). The vehicle control typically consists of a 5% Tween 80 solution.[1]

Seizure Induction Models
  • Picrotoxin (PTX)-induced Seizures: Picrotoxin, a non-competitive GABA-A receptor antagonist, is administered to induce seizures. Animals are pre-treated with THL or a vehicle control, and the latency to the first seizure and the mortality rate are recorded over a 30-minute observation period.[1]

  • 3-Mercaptopropionic Acid (3-MP)-induced Seizures: 3-MP, an inhibitor of the enzyme glutamic acid decarboxylase, is used to induce seizures by reducing GABA synthesis. Following pre-treatment with THL or vehicle, the latency to the onset of seizures is measured for 25 minutes.[1]

  • Pentylenetetrazole (PTZ)-induced Seizures: PTZ, a GABA-A receptor antagonist, is administered to induce clonic and tonic-clonic seizures.[1] The latency to different seizure stages is recorded. In electrophysiological studies, cortical electrodes are implanted to record brain activity following PTZ administration in animals pre-treated with THL or a vehicle.[1]

  • Strychnine-induced Seizures: Strychnine, a glycine receptor antagonist, is used to induce tonic seizures. The effect of THL on the latency and incidence of seizures is observed.[1]

Electrophysiological Recording

For electroencephalogram (EEG) recordings, animals are anesthetized, and cortical electrodes are implanted. After a recovery period, baseline EEG is recorded before the administration of THL or a vehicle, followed by the injection of a convulsant agent like PTZ. The EEG is then monitored to assess changes in brain electrical activity and the onset of seizure-like discharges.[1]

Molecular Docking Studies
  • Protein and Ligand Preparation: The three-dimensional crystal structure of the GABA-A receptor is obtained from the Protein Data Bank. The structures of this compound and Diazepam are prepared for docking by optimizing their geometries.[1]

  • Docking Protocol: Molecular docking simulations are performed using software such as AutoDock Vina. The GABA-A receptor is treated as a rigid structure, while the ligands are kept flexible. The binding site is defined based on the co-crystallized ligand (e.g., diazepam). The docking results are analyzed to predict the binding affinity and interaction modes of the ligands with the receptor.[1][2][3]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: GABAergic Pathway

The anticonvulsant activity of this compound is believed to be mediated through the potentiation of the GABAergic system. Molecular docking studies suggest that THL forms a stable complex with the GABA-A receptor, similar to diazepam.[1] This interaction likely enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and suppression of seizure activity.

GABAergic_Pathway THL This compound GABA_A_Receptor GABA-A Receptor THL->GABA_A_Receptor Binds to Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups Animal_Acclimatization->Randomization Drug_Administration Drug Administration (THL, Vehicle, Positive Control) Randomization->Drug_Administration Seizure_Induction Seizure Induction (PTZ, PTX, 3-MP) Drug_Administration->Seizure_Induction Behavioral_Observation Behavioral Observation (Latency, Severity, Mortality) Seizure_Induction->Behavioral_Observation EEG_Recording EEG Recording (Optional) Seizure_Induction->EEG_Recording Data_Analysis Data Analysis Behavioral_Observation->Data_Analysis EEG_Recording->Data_Analysis Statistical_Comparison Statistical Comparison Data_Analysis->Statistical_Comparison

References

Safety Operating Guide

Proper Disposal of Tetrahydrolinalool: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Tetrahydrolinalool, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount. This compound, a combustible liquid and known skin and eye irritant with aquatic toxicity, requires specific procedures for its safe disposal.[1][2] Adherence to these protocols is crucial not only for immediate laboratory safety but also for environmental preservation and regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves and eye or face protection.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of mist or vapor.[1] In case of accidental contact, rinse the affected skin or eyes cautiously with water for several minutes.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or mixed with general refuse.[3]

  • Waste Collection and Storage :

    • Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][4]

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Handling Spills :

    • In the event of a spill, absorb the liquid with an inert, non-combustible material such as sand, silica gel, or a universal binder.[5][6]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[5][6]

    • Do not allow the spilled material or contaminated absorbent to enter drains or surface waters.[3][5][6]

  • Engaging a Licensed Disposal Company :

    • This compound waste must be disposed of through a licensed hazardous waste disposal company.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will have established procedures and contracts with certified waste management vendors.

    • Provide the EHS department or the disposal company with a complete and accurate description of the waste, including its composition and any potential contaminants.

  • Regulatory Compliance :

    • All hazardous waste disposal must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9][10][11][12][13]

    • While this compound's flashpoint may be above the threshold for an ignitable hazardous waste (D001), its aquatic toxicity necessitates its management as a hazardous waste.[14][15][16]

    • Proper documentation, including hazardous waste manifests, is required for the transportation and disposal of the waste. Your EHS department will typically manage this paperwork.[9][11]

Quantitative Data: Aquatic Toxicity of this compound

The following table summarizes the known aquatic toxicity data for this compound, highlighting its potential environmental impact if not disposed of correctly.

OrganismTest TypeDurationValue (mg/L)Guideline
Brachydanio rerio (fish)LC5096 hours8.9OECD Guideline 203
Daphnia magna (aquatic invertebrate)EC5048 hours14.2OECD Guideline 202, part 1
Scenedesmus subspicatus (aquatic plant)EC50 (growth rate)72 hours22DIN 38412 Part 9
Pseudomonas putida (microorganism)EC100.5 hours450DIN 38412 Part 27 (draft)

Data sourced from this compound Safety Data Sheets.[1][2][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Tetrahydrolinalool_Disposal_Workflow cluster_lab_operations Laboratory Operations cluster_disposal_process Waste Disposal Process start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection) start->ppe collect_waste Collect Waste in a Labeled, Compatible Container ppe->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste spill Spill Occurs? store_waste->spill handle_spill Absorb with Inert Material & Collect for Disposal spill->handle_spill Yes contact_ehs Contact Environmental Health & Safety (EHS) spill->contact_ehs No handle_spill->store_waste schedule_pickup EHS Schedules Pickup with Licensed Disposal Company contact_ehs->schedule_pickup prepare_manifest Complete Hazardous Waste Manifest schedule_pickup->prepare_manifest transport Transport to a TSDF* prepare_manifest->transport dispose Proper Disposal at TSDF (e.g., Incineration) transport->dispose end End: Disposal Complete dispose->end caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Tetrahydrolinalool

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tetrahydrolinalool. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is known to cause skin irritation, serious eye irritation, and may provoke an allergic skin reaction.[1][2][3] It is also a combustible liquid.[2][3][4]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), butyl rubber (0.7 mm)).[2]To prevent skin contact, which can cause irritation and allergic reactions.[1][2][4]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[3][5] If a splash hazard exists, a face shield is also recommended.[3]To protect eyes from splashes, which can cause serious irritation.[1][2][4]
Body Protection A lab coat or an impervious apron should be worn.[1][3] For larger quantities or where splashing is likely, a chemical-protection suit may be necessary.[2]To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required with adequate ventilation.[3] In case of insufficient ventilation or for spill cleanup, use a suitable respiratory equipment.[1][5]To prevent inhalation of vapors or mists, especially in poorly ventilated areas.[1]

Experimental Workflow for Safe Handling

The following diagram and procedural steps outline the complete workflow for safely handling this compound, from preparation to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal Phase A Review Safety Data Sheet (SDS) B Ensure Adequate Ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Handle this compound C->D Proceed to Handling E Keep Container Tightly Closed D->E F Avoid Heat and Ignition Sources D->F G Doff and Dispose of Contaminated PPE F->G Handling Complete H Wash Hands Thoroughly G->H I Dispose of Chemical Waste H->I Final Step

Caption: Workflow for Safe Handling of this compound.

Operational Plan: Step-by-Step Guidance

1. Preparation and Pre-Handling:

  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area.[2][5] Use a mechanical exhaust or fume hood if necessary to keep airborne concentrations low.[5][6]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.

  • Don PPE: Put on all required PPE as specified in the table above. Always check gloves for any signs of damage before use.

2. Handling this compound:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4][5][6]

  • Prevent Ignition: Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[2][3]

  • Container Management: Keep the container tightly closed when not in use.[2][4][6] Store in a cool, dry place away from direct sunlight.[2]

  • General Hygiene: Do not eat, drink, or smoke in the work area.[4][6] Wash hands thoroughly with soap and water after handling and before any breaks.[1][2][4]

3. Post-Handling and Decontamination:

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2][3]

  • Personal Hygiene: Wash hands and any other exposed skin areas thoroughly after completing work.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Disposal of this compound Waste:

  • Regulatory Compliance: Dispose of this compound waste in accordance with all local, state, and federal regulations.[3][7][8] Do not dispose of the chemical down the drain or with general refuse.[1][4]

  • Waste Collection: Collect waste in a suitable, labeled, and closed container for disposal by a licensed disposal company.[2][4]

2. Disposal of Contaminated PPE:

  • Single-Use Items: Dispose of single-use gloves and other disposable contaminated items as hazardous waste in a designated, sealed container.

  • Reusable Items: Decontaminate reusable PPE according to the manufacturer's instructions. If heavily contaminated, it may need to be disposed of as hazardous waste.

3. Spill Management:

  • Immediate Action: In case of a spill, evacuate non-essential personnel from the area.[5]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert material such as sand, silica gel, or a universal binder.[4][9]

  • Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it into a suitable container for disposal.[5][10]

  • Reporting: Report all spills to the appropriate environmental health and safety personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.